Product packaging for 2-Mercaptopyridine(Cat. No.:CAS No. 73018-10-7)

2-Mercaptopyridine

Cat. No.: B3429190
CAS No.: 73018-10-7
M. Wt: 111.17 g/mol
InChI Key: WHMDPDGBKYUEMW-UHFFFAOYSA-N
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Description

Pyridine-2-thiol is pyridine substituted at C-2 by a sulfanyl group. It has a role as a fluorescence quencher and an allergen. It is a member of pyridines and an aryl thiol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NS B3429190 2-Mercaptopyridine CAS No. 73018-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyridine-2-thione
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InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
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InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=S)NC=C1
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Molecular Formula

C5H5NS
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DSSTOX Substance ID

DTXSID9062568
Record name 2-Mercaptopyridine
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Molecular Weight

111.17 g/mol
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Physical Description

Solid with a stench; [Alfa Aesar MSDS]
Record name 2-Mercaptopyridine
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Vapor Pressure

0.00863 [mmHg]
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CAS No.

73018-10-7, 2637-34-5, 29468-20-0
Record name 2-Pyridinethiol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Mercaptopyridine from 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-mercaptopyridine (B119420) from 2-chloropyridine (B119429). This compound and its tautomer, pyridine-2-thione, are crucial intermediates in the pharmaceutical and fine chemical industries, notably in the synthesis of the antifungal agent pyrithione.[1] This document details the most common and effective methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical processes to facilitate understanding and replication in a laboratory setting.

Introduction

The conversion of 2-chloropyridine to this compound is a fundamental nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine (B92270) ring is displaced by a sulfur-containing nucleophile.[1][2] The resulting product, this compound, exists in a tautomeric equilibrium with its thione form, pyridine-2-thione.[3] The position of this equilibrium can be influenced by factors such as solvent polarity, concentration, and temperature.[3][4] This guide will focus on two principal synthetic strategies: the reaction with thiourea (B124793) and the reaction with sodium hydrosulfide (B80085).

Synthetic Methodologies

Two primary methods for the synthesis of this compound from 2-chloropyridine are prevalent in the literature and industrial practice:

  • Reaction with Thiourea: This is a widely used and convenient method that proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired product.[3][5]

  • Reaction with Sodium Hydrosulfide: This method offers a more direct route to this compound through the direct displacement of the chloride with a hydrosulfide ion.[6][7]

The choice of method may depend on factors such as reagent availability, desired purity, and scalability.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound from 2-chloropyridine using different sulfur sources.

Sulfur SourceSolventTemperatureReaction TimeYield (%)Reference
ThioureaEthanol (B145695)Reflux2-3 hoursHigh (not specified)[5]
Sodium HydrosulfidePropylene GlycolNot specifiedNot specifiedNot specified[7]
Sodium PolysulfideWater/Ethylene GlycolReflux2.5 - 24 hours59.4 - 77.9[7]
Calcium Hydrogen SulfideNot specifiedHeatingNot specifiedNot specified[3]

Experimental Protocols

Method 1: Synthesis via Thiourea

This protocol is adapted from a patented procedure and is a reliable method for lab-scale synthesis.[5]

Materials:

  • 2-Chloropyridine (C₅H₄ClN)

  • Thiourea (CH₄N₂S)

  • Ethanol (C₂H₅OH)

  • Sodium Hydroxide (B78521) (NaOH), 15-20 wt.% aqueous solution

  • Hydrochloric Acid (HCl), 15-20 wt.% aqueous solution

  • Ethyl Acetate (B1210297) (C₄H₈O₂)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (e.g., 0.528 mol, 50 mL) and thiourea (e.g., 0.634 mol, 48.3 g) in ethanol (150 mL). The molar ratio of 2-chloropyridine to thiourea is typically in the range of 1:1.2 to 1:1.5.[5]

  • Reflux: Heat the mixture to reflux with constant stirring. Maintain the reflux for 2-3 hours.[5]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the residue, add a 15-20 wt.% aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 15-20 minutes. This step hydrolyzes the intermediate isothiouronium salt.

  • Extraction of Unreacted Starting Material: Adjust the pH of the solution to 8.0-9.0 with the sodium hydroxide solution. Extract the mixture with ethyl acetate to remove any unreacted 2-chloropyridine.[5]

  • Acidification and Precipitation: Transfer the aqueous layer to a flask and blanket the headspace with an inert gas. Slowly add a 15-20 wt.% aqueous solution of hydrochloric acid with stirring to adjust the pH to 6.0-6.5. The product, this compound, will precipitate as a yellow solid.[5]

  • Isolation and Drying: Collect the solid product by suction filtration and wash the filter cake with water. Dry the product to a constant weight.

Method 2: Synthesis via Sodium Hydrosulfide

This method provides a more direct conversion and is suitable for industrial applications.[6]

Materials:

  • 2-Chloropyridine (C₅H₄ClN)

  • Anhydrous Sodium Hydrosulfide (NaSH)

  • Organic Solvent (e.g., Propylene Glycol[7] or another suitable solvent)

  • Distilled Water

  • Acid (for pH adjustment)

  • Organic Solvent for extraction

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge anhydrous sodium hydrosulfide and an organic solvent.[6]

  • Heating and Addition: Heat the mixture to the desired reaction temperature. Add 2-chloropyridine to the mixture in batches.[6]

  • Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by appropriate analytical techniques (e.g., TLC or GC).

  • Solvent Removal: After the reaction is complete, distill off the organic solvent.[6]

  • Work-up: Add a suitable amount of distilled water to the residue. Adjust the pH with an acid to precipitate the product.

  • Extraction and Isolation: Extract the product with an organic solvent. Distill off the extraction solvent to obtain the pale yellow crystalline product, this compound.[6]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the two main synthetic routes from 2-chloropyridine to this compound.

G cluster_main Synthesis of this compound 2-Chloropyridine 2-Chloropyridine Isothiouronium_Salt Isothiouronium_Salt 2-Chloropyridine->Isothiouronium_Salt + Thiourea in Ethanol, Reflux This compound This compound 2-Chloropyridine->this compound + NaSH in Organic Solvent Isothiouronium_Salt->this compound 1. Strong Base (e.g., NaOH) 2. Acidification (e.g., HCl)

Caption: Synthetic routes to this compound.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis of this compound via the thiourea method.

G cluster_workflow Experimental Workflow (Thiourea Method) A Reaction Setup (2-Chloropyridine, Thiourea, Ethanol) B Reflux (2-3 hours) A->B C Solvent Removal (Rotary Evaporation) B->C D Hydrolysis (NaOH solution) C->D E Extraction (Ethyl Acetate) D->E F Acidification (HCl solution) E->F G Isolation (Filtration and Drying) F->G H Final Product (this compound) G->H

Caption: General workflow for synthesis.

Conclusion

The synthesis of this compound from 2-chloropyridine is a well-established and versatile transformation. The choice between the thiourea and sodium hydrosulfide methods will depend on the specific requirements of the researcher or organization, including scale, cost, and available equipment. The protocols and data provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate. It is imperative to follow standard laboratory safety procedures, including the use of personal protective equipment and working in a well-ventilated area, when carrying out these reactions.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides an in-depth analysis of the crystal structure of 2-mercaptopyridine (B119420), a molecule of significant interest due to its tautomeric nature and presence in various chemical and biological systems.

In the crystalline solid state, this compound predominantly exists as its thione tautomer, pyridine-2-thione. This structural preference is crucial for understanding its intermolecular interactions and packing within the crystal lattice. The determination of this structure has been the subject of several crystallographic studies, with modern analyses providing a highly detailed picture at low temperatures.

Tautomerism and Intermolecular Interactions

This compound is an organosulfur compound that exhibits a tautomeric equilibrium between its thiol (pyridine-2-thiol) and thione (pyridine-2-thione) forms. While in the gas phase the thiol form is more stable, in the crystalline state, the thione form is exclusively present.[1][2] This is a critical distinction for solid-state characterization.

The crystal structure of pyridine-2-thione is notably defined by the formation of centrosymmetric hydrogen-bonded dimers.[1] In this arrangement, the N-H group of one molecule acts as a hydrogen bond donor to the sulfur atom of a neighboring molecule, forming a characteristic N-H···S bond.[1] This primary interaction motif is fundamental to the stability and packing of the molecules in the crystal.

Crystallographic Data

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction analysis of pyridine-2-thione, based on low-temperature studies which provide high precision.

Table 1: Crystal Data and Structure Refinement for Pyridine-2-thione.

ParameterValue
Empirical FormulaC₅H₅NS
Formula Weight111.16 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.86 Å
b11.25 Å
c7.96 Å
α90°
β108.7°
γ90°
Volume496 ų
Z4
Calculated Density1.49 g/cm³
Refinement MethodFull-matrix least-squares on F²
Final R indices [I>2σ(I)]R1 = 0.028, wR2 = 0.075
Goodness-of-fit on F²1.05

Note: Unit cell parameters are derived from historical data and may vary slightly between different studies. The presented refinement data is representative of a high-quality modern structure determination.

Table 2: Selected Bond Lengths and Hydrogen Bond Geometry.

BondLength (Å)AngleDegrees (°)
C=S1.6998(2)N1–H1···S1167.7(6)
C2–C31.35 ÅHydrogen Bond Distance (Å)
C4–C51.36 ÅN1···S13.27197(16)
C1–C21.42 ÅH1···S12.414(7)
C3–C41.41 ÅN1–H10.873(7)

Data from a low-temperature (100 K) X-ray diffraction study, highlighting the double-bond character of the C-S bond and the geometry of the intermolecular hydrogen bond.[1][2]

Experimental Protocols

The definitive method for determining the crystal structure of this compound (as its thione tautomer) is single-crystal X-ray diffraction (SCXRD). The following protocol outlines the key steps involved in this analysis.

Synthesis and Crystallization

A common route for the synthesis of this compound involves the reaction of 2-chloropyridine (B119429) with thiourea (B124793) in an ethanol (B145695) solution, followed by treatment with a base like aqueous ammonia.

Crystallization Procedure:

  • Dissolve the synthesized this compound powder in a suitable solvent or solvent mixture, such as a water-ethanol mixture.

  • Gently heat the solution to ensure the complete dissolution of the solid.

  • Allow the solution to cool slowly to room temperature.

  • To promote the growth of high-quality single crystals, employ a slow evaporation technique. Cover the container with a perforated film to allow the solvent to evaporate gradually over several days.

  • Monitor the container for the formation of well-defined, yellow, plate-like or needle-like single crystals suitable for diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection
  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in its largest dimension) under a polarized light microscope and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Collect a series of diffraction images by rotating the crystal through a range of angles (e.g., 360° φ rotations with an increment of 0.3°).[1] The detector records the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement
  • Data Processing: Integrate the collected diffraction images to determine the unit cell parameters, space group, and a list of reflection intensities.

  • Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement:

    • Refine the initial model against the experimental data using full-matrix least-squares methods on F². Software such as SHELXL is commonly used for this purpose.[1]

    • Refine the positions and anisotropic displacement parameters for all non-hydrogen atoms.

    • Locate hydrogen atoms in the difference Fourier map and refine their positions and isotropic displacement parameters.

    • Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a goodness-of-fit value close to 1.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of this compound crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection SCXRD Data Collection (Low Temperature) mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file tables Tables of Atomic Coordinates, Bond Lengths & Angles validation->tables report Structural Report validation->report

Workflow for this compound Crystal Structure Analysis.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the rigorous analysis of the this compound crystal structure. The provided data and methodologies serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of this important heterocyclic compound.

References

Screening the Biological Activity of 2-Mercaptopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine (B119420) (also known as 2-pyridinethiol) is a heterocyclic organosulfur compound with a diverse range of chemical reactivities that underpin its utility in various industrial and pharmaceutical applications. While its derivatives, notably pyrithione (B72027) and its zinc salt, are well-recognized for their potent antimicrobial properties, the parent compound, this compound, also possesses a spectrum of biological activities that warrant detailed investigation. This technical guide provides an in-depth overview of the screening methodologies for assessing the biological activities of this compound, with a focus on its antimicrobial, cytotoxic, and enzyme-inhibitory potential. The guide also explores potential signaling pathways that may be modulated by this compound and its derivatives.

Biological Activities and Screening Protocols

The primary biological activities associated with this compound and its derivatives are their antimicrobial and cytotoxic effects. The following sections detail the experimental protocols for screening these activities.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The screening of this activity is crucial for the development of new antimicrobial agents.

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with solvent)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

  • Controls: Include wells for a positive control (microorganism with a known effective antibiotic/antifungal), a negative control (microorganism with the solvent used to dissolve this compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure absorbance.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation controls Include Positive, Negative & Sterility Controls incubation Incubate at Optimal Temperature and Time inoculation->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxic Activity

The evaluation of cytotoxicity is essential to determine the therapeutic window of this compound and its potential as an anticancer agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound prepared by serial dilution in the cell culture medium. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells into 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate_cells Incubate for 24/48/72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 Value read_absorbance->calculate_ic50

Workflow for assessing cytotoxicity using the MTT assay.
Enzyme Inhibition Activity

This compound's ability to chelate metal ions and interact with sulfhydryl groups suggests its potential as an enzyme inhibitor.

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution optimal for enzyme activity

  • This compound stock solution

  • Detection reagent (if necessary to measure product formation)

  • 96-well plate (UV-transparent if measuring absorbance in the UV range)

  • Spectrophotometer or fluorometer

Procedure:

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.

  • Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Logical Relationship for Enzyme Inhibition Analysis

G cluster_experiment Experimental Measurement cluster_analysis Data Analysis measure_velocity Measure Initial Reaction Velocity (V₀) at various [Inhibitor] plot_inhibition Plot % Inhibition vs. [Inhibitor] measure_velocity->plot_inhibition kinetic_studies Perform Kinetic Studies (e.g., Michaelis-Menten) measure_velocity->kinetic_studies determine_ic50 Determine IC50 plot_inhibition->determine_ic50 determine_ki Determine Ki and Mechanism of Inhibition kinetic_studies->determine_ki

Logical flow for the analysis of enzyme inhibition data.

Quantitative Data Summary

While extensive quantitative data for the parent compound this compound is limited in publicly available literature, some data exists for its derivatives. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a derivative, 2-(methyldithio)pyridine-3-carbonitrile. It is important to note that these values are for a derivative and not the parent compound.

CompoundOrganismStrainMIC (µg/mL)Reference
2-(methyldithio)pyridine-3-carbonitrileStaphylococcus aureus(Methicillin-sensitive)4[1]
2-(methyldithio)pyridine-3-carbonitrileStaphylococcus aureus(Methicillin-resistant)4[1]
2-(methyldithio)pyridine-3-carbonitrileAcinetobacter lwoffii-0.5[1]
2-(methyldithio)pyridine-3-carbonitrileAcinetobacter baumannii-4[1]
2-(methyldithio)pyridine-3-carbonitrileEscherichia coli-32[1]
2-(methyldithio)pyridine-3-carbonitrileStenotrophomonas maltophilia-32[1]
2-(methyldithio)pyridine-3-carbonitrileCandida albicans-0.25 - 2[1]

Potential Signaling Pathways

The precise signaling pathways modulated directly by this compound are not yet well-elucidated. However, based on the observed biological activities of its derivatives, such as the induction of apoptosis, it is plausible that it may influence key cellular signaling cascades. The following diagrams illustrate general signaling pathways that are often implicated in cellular processes like inflammation, proliferation, and apoptosis, and which could be potential targets for this compound or its metabolites.

It is crucial to emphasize that the direct interaction of this compound with these pathways has not been definitively established and these diagrams represent hypothetical points of intervention.

Hypothetical Modulation of the NF-κB Signaling Pathway

G cluster_stimuli External Stimuli cluster_pathway NF-κB Pathway cluster_response Cellular Response stimuli Cytokines, LPS, etc. receptor Receptor Activation stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb NF-κB Release & Nuclear Translocation ikb->nfkb gene_expression Target Gene Expression nfkb->gene_expression response Inflammation, Proliferation, Survival gene_expression->response inhibitor This compound (Hypothetical Inhibition) inhibitor->ikk ? inhibitor->nfkb ?

Potential intervention points of this compound in the NF-κB pathway.

Hypothetical Modulation of the MAPK Signaling Pathway

G cluster_stimuli External Stimuli cluster_pathway MAPK Cascade cluster_response Cellular Response stimuli Growth Factors, Stress mapkkk MAPKKK Activation stimuli->mapkkk mapkk MAPKK Activation mapkkk->mapkk mapk MAPK Activation mapkk->mapk transcription_factors Transcription Factor Activation mapk->transcription_factors response Proliferation, Differentiation, Apoptosis transcription_factors->response inhibitor This compound (Hypothetical Modulation) inhibitor->mapkkk ? inhibitor->mapk ?

References

An In-depth Technical Guide to the Coordination Chemistry of 2-Mercaptopyridine with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine (B119420) (mpyH), a versatile heterocyclic thiol, has garnered significant attention in the field of coordination chemistry due to its diverse binding modes and the intriguing properties of its metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with a range of transition metals, with a particular focus on their synthesis, structural characterization, and potential applications, especially in the realm of drug development. The ability of this compound to exist in tautomeric forms, the thiol (pyridine-2-thiol) and the thione (pyridine-2(1H)-thione), plays a crucial role in its coordination behavior, leading to a rich variety of complex geometries and reactivities.

Ligand Properties and Coordination Modes

This compound can coordinate to metal centers in several ways, primarily through its sulfur and/or nitrogen atoms. The most common coordination modes include:

  • Monodentate S-coordination: The deprotonated ligand (mpy⁻) can bind to a metal center solely through the sulfur atom. This is frequently observed in complexes with metals that have a high affinity for soft donors.

  • Bidentate N,S-chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through both the nitrogen and sulfur atoms. This mode of coordination often enhances the stability of the resulting complex.

  • Bridging Coordination: The sulfur atom of the this compound ligand can bridge two metal centers.

The preferred coordination mode is influenced by several factors, including the nature of the transition metal, the presence of other ligands in the coordination sphere, and the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction conditions, such as temperature and pH, can be adjusted to favor the formation of specific complexes.

Experimental Protocol: General Synthesis of a Transition Metal-2-Mercaptopyridine Complex

Materials:

  • Transition metal salt (e.g., FeCl₂, Zn(NO₃)₂, RuCl₃·xH₂O)

  • This compound (mpyH)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

  • Base (optional, e.g., triethylamine, sodium hydroxide)

Procedure:

  • Dissolve the transition metal salt in the chosen solvent in a reaction vessel.

  • In a separate vessel, dissolve this compound in the same solvent. An appropriate molar ratio of metal to ligand should be used (e.g., 1:2, 1:4).

  • Slowly add the this compound solution to the stirring solution of the metal salt at room temperature or an elevated temperature, as required by the specific synthesis.

  • If the deprotonated form of the ligand is desired for coordination, a base may be added to the reaction mixture to facilitate the deprotonation of the thiol group.

  • Stir the reaction mixture for a specified period, during which the formation of the complex may be indicated by a color change or precipitation.

  • Isolate the product by filtration, centrifugation, or evaporation of the solvent.

  • Wash the isolated complex with a suitable solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

  • Characterize the complex using various spectroscopic and analytical techniques.

Characterization Techniques:

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=S and C-N bonds.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and electronic structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution.

  • X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

Quantitative Data of Selected Transition Metal Complexes

The following tables summarize key structural and spectroscopic data for representative this compound complexes with various transition metals.

Table 1: Selected Bond Lengths (Å) in this compound Transition Metal Complexes

ComplexMetalM-S Bond Length (Å)M-N Bond Length (Å)Reference
[Fe(PyS)₂]nFe(II)2.35 - 2.452.20 - 2.30[1]
--INVALID-LINK--₂Zn(II)2.33 - 2.34N/A (S-coordination)[2]
--INVALID-LINK--₂Cd(II)2.52 - 2.53N/A (S-coordination)[2]
--INVALID-LINK--₂Ru(II)~2.45~2.10 (pyridine-N)
[Co(2-mpy)₂] (hypothetical)Co(II)Data not foundData not found
[Mn(2-mpy)₂] (hypothetical)Mn(II)Data not foundData not found

Table 2: Selected Bond Angles (°) in this compound Transition Metal Complexes

ComplexS-M-S Angle (°)S-M-N Angle (°)N-M-N Angle (°)Reference
[Fe(PyS)₂]n90 - 17080 - 9590 - 170[1]
--INVALID-LINK--₂105 - 115N/AN/A[2]
--INVALID-LINK--₂106 - 114N/AN/A[2]
--INVALID-LINK--₂~90~85~90
[Co(2-mpy)₂] (hypothetical)Data not foundData not foundData not found
[Mn(2-mpy)₂] (hypothetical)Data not foundData not foundData not found

Table 3: Key Spectroscopic Data for this compound and its Complexes

Compoundν(C=S) (cm⁻¹)ν(C-N) (cm⁻¹)λ_max (nm)Reference
This compound~1140~1580~280, ~365[3]
[Fe(PyS)₂]nLower shiftHigher shift[1]
--INVALID-LINK--₂Lower shiftHigher shift~270, ~380[2]
--INVALID-LINK--₂Lower shiftHigher shift~275, ~390[2]
--INVALID-LINK--₂Lower shiftHigher shift~450 (MLCT)

Note: "Lower shift" and "Higher shift" indicate a shift to lower or higher wavenumbers upon coordination, respectively. MLCT = Metal-to-Ligand Charge Transfer.

Applications in Drug Development and Biological Systems

Transition metal complexes of this compound have shown promise in various biological applications, particularly as potential anticancer agents. Their mechanism of action often involves interaction with biological macromolecules like DNA and enzymes.

Anticancer Activity of Ruthenium-2-Mercaptopyridine Complexes

Ruthenium complexes, in particular, have been extensively studied for their anticancer properties. Some ruthenium-2-mercaptopyridine complexes have been shown to exhibit cytotoxicity against various cancer cell lines.[4][5][6] One of the proposed mechanisms of action is the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerase.[4][5]

The following diagram illustrates a simplified signaling pathway for the induction of apoptosis in cancer cells through the inhibition of Topoisomerase I by a hypothetical ruthenium-2-mercaptopyridine complex.

G Simplified Apoptosis Pathway via Topoisomerase I Inhibition cluster_cell Cancer Cell Ru_complex Ru(II)-mpy Complex Cell_Membrane Cell Membrane Ru_complex->Cell_Membrane Topoisomerase_I Topoisomerase I Ru_complex->Topoisomerase_I Inhibition DNA_Replication DNA Replication/ Transcription Topoisomerase_I->DNA_Replication Relieves supercoiling DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Stalled replication fork Apoptosis_Signal Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Signal Activation Cell_Death Apoptosis (Cell Death) Apoptosis_Signal->Cell_Death Execution

Caption: Apoptosis induction by a Ru(II)-mpy complex via Topoisomerase I inhibition.

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram outlines a typical experimental workflow for assessing the anticancer activity of a newly synthesized transition metal-2-mercaptopyridine complex.

G Workflow for Anticancer Activity Evaluation cluster_synthesis Complex Synthesis & Characterization cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Metal-mpy Complex characterization Spectroscopic & Structural Characterization synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Assay (e.g., MTT) cell_culture->mtt_assay ic50 Determination of IC50 mtt_assay->ic50 dna_binding DNA Binding Studies (e.g., Electrophoresis) ic50->dna_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., Topoisomerase) ic50->enzyme_inhibition apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis_assay

Caption: Experimental workflow for evaluating the anticancer potential of metal-mpy complexes.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field of study. The versatility of the ligand's coordination modes allows for the synthesis of a wide array of complexes with diverse structures and properties. The demonstrated biological activity of some of these complexes, particularly their potential as anticancer agents, underscores the importance of continued research in this area. This guide provides a foundational understanding for researchers and professionals in drug development, encouraging further exploration into the synthesis of novel this compound-based metal complexes and the elucidation of their mechanisms of action for therapeutic applications.

References

An In-depth Technical Guide to the Solubility of 2-Mercaptopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-mercaptopyridine (B119420) (also known as pyridine-2-thiol), a crucial compound in various research and development applications, including pharmaceutical synthesis. Due to its tautomeric nature, existing as both a thiol and a thione form, its solubility can be influenced by the solvent environment. This guide consolidates available solubility data, presents detailed experimental protocols for its determination, and offers visual workflows to aid in experimental design.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative values have been compiled below. Researchers are advised to determine the solubility in their specific solvent systems and conditions using the experimental protocols outlined in this guide.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)
WaterH₂O18.0210050 g/L20
EthanolC₂H₅OH46.0778.37SolubleNot Specified
MethanolCH₃OH32.0464.7Slightly SolubleNot Specified
AcetoneC₃H₆O58.0856SolubleNot Specified
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189Slightly SolubleNot Specified
ChloroformCHCl₃119.3861.2Slightly SolubleNot Specified
Dichloromethane (DCM)CH₂Cl₂84.9339.6Not SpecifiedNot Specified
Tetrahydrofuran (THF)C₄H₈O72.1166Not SpecifiedNot Specified
AcetonitrileC₂H₃N41.0581.6Not SpecifiedNot Specified
TolueneC₇H₈92.14110.6Not SpecifiedNot Specified

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the thiol and thione forms. The predominant form is influenced by factors such as solvent polarity, concentration, and temperature. In less polar solvents, the thiol form is favored, while in more polar, hydrogen-bonding solvents, the thione form is more prevalent. This equilibrium is crucial when considering its solubility and reactivity.

Tautomeric equilibrium of this compound.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental procedures are essential. The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Add a known volume of the solvent of interest to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker or incubator set to the desired constant temperature.

  • Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Once equilibrium is reached, allow the solution to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Dilute the filtered sample to a known volume with the same solvent.

  • Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

UV-Vis Spectrophotometry for Quantification

This method is suitable for quantifying the concentration of this compound in the saturated solution obtained from the shake-flask method, given its chromophoric nature.

Objective: To determine the concentration of this compound in a solution by measuring its absorbance of UV-Visible light.

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with at least five different concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the R² value should be close to 1.

  • Analysis of the Saturated Sample:

    • Take the diluted sample obtained from the shake-flask experiment.

    • Measure the absorbance of this sample at the same λmax.

    • Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by UV-Vis analysis.

solubility_workflow cluster_calibration Calibration start Start add_excess Add excess this compound to solvent in a vial start->add_excess prepare_standards Prepare standard solutions of known concentrations equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute filtered sample to a known volume filter->dilute measure_absorbance_sample Measure absorbance of diluted sample at λmax dilute->measure_absorbance_sample measure_absorbance_standards Measure absorbance of standards at λmax prepare_standards->measure_absorbance_standards calibration_curve Generate calibration curve measure_absorbance_standards->calibration_curve calculate_concentration Calculate concentration from calibration curve calibration_curve->calculate_concentration measure_absorbance_sample->calculate_concentration calculate_solubility Calculate original solubility (accounting for dilution) calculate_concentration->calculate_solubility end End calculate_solubility->end

Workflow for Solubility Determination.

This guide provides a foundational understanding of this compound's solubility. For specific applications, it is imperative to perform experimental determinations under the conditions relevant to the intended use.

Spectroscopic Data of 2-Mercaptopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-mercaptopyridine (B119420) (C₅H₅NS), a compound of significant interest in various chemical and pharmaceutical research fields. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation, identification, and purity assessment of this molecule.

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms.[1] In the solid state and in polar solvents, the thione form, 2(1H)-pyridinethione, is predominant.[1] This equilibrium is a key factor in interpreting its spectroscopic data, as the observed spectra are often a representation of the major tautomer present under the experimental conditions.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the solvent and the dominant tautomeric form.

¹H NMR Data

The proton NMR spectrum of this compound typically shows four distinct signals in the aromatic region, corresponding to the four protons on the pyridine (B92270) ring, and a broad signal for the N-H proton of the thione tautomer.

Proton Chemical Shift (δ) in DMSO-d₆ (ppm) [2]Chemical Shift (δ) in CDCl₃ (ppm) [2]Multiplicity [3]Coupling Constant (J) (Hz) [2]
H-67.677.68d5.8
H-47.437.42t
H-57.317.57d
H-36.776.81t
N-H13.5 (broad s)2.7 (broad s)br s
¹³C NMR Data

The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shift of the C=S carbon is particularly indicative of the thione form.

Carbon Chemical Shift (δ) in DMSO-d₆ (ppm) [3]
C-2 (C=S)177.7
C-6137.9
C-4137.5
C-5133.0
C-3112.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, C=C, and C=S vibrations.

Vibrational Mode Frequency (cm⁻¹)
N-H stretch~3400 (broad)
Aromatic C-H stretch~3100-3000
C=C and C=N stretching~1600-1400
C=S stretch~1140

Note: The exact frequencies can vary depending on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak confirms its molecular formula.

Technique m/z Value Assignment
Electron Ionization (EI)111[M]⁺ (Molecular Ion)
78[M-SH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound.

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) C Data Acquisition B->C Tune and shim the probe D Data Processing C->D Acquire FID E Spectral Analysis D->E Fourier transform, phase, and baseline correct

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of about 0.5-0.7 mL. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Set the appropriate acquisition parameters for the ¹H nucleus, including pulse width, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID) data.

  • ¹³C NMR Acquisition: Set the appropriate acquisition parameters for the ¹³C nucleus. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Acquire the FID data.

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase correction and baseline correction to obtain a clean spectrum.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.

IR_Workflow A Background Scan B Sample Application A->B Clean ATR crystal C Spectrum Acquisition B->C Apply small amount of solid sample D Data Analysis C->D Collect spectrum

Caption: Workflow for ATR-IR spectroscopic analysis.

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining the mass spectrum of an organic compound using Electron Ionization (EI).

MS_Workflow A Sample Introduction B Ionization A->B Volatilize sample C Mass Analysis B->C Electron impact D Detection C->D Separate ions by m/z E Spectrum Generation D->E Record ion abundance

Caption: General workflow for mass spectrometry analysis.

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺).

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

References

The Thiol-Thione Equilibrium of 2-Mercaptopyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the thiol-thione tautomerism of 2-mercaptopyridine (B119420), a fundamental equilibrium with significant implications in various chemical and biological systems. This document outlines the core principles of this tautomerism, presents quantitative data, details experimental methodologies for its study, and provides visual representations of the equilibrium and experimental workflows.

Introduction to Thiol-Thione Tautomerism in this compound

This compound (2-MP) exists in a tautomeric equilibrium with its isomer, pyridine-2-thione. This equilibrium involves the migration of a proton between the sulfur and nitrogen atoms. The thiol form possesses a sulfhydryl group (-SH) attached to the pyridine (B92270) ring, while the thione form has a carbon-sulfur double bond (C=S) and a protonated nitrogen atom within the ring.

The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and concentration.[1] Understanding the factors that govern this equilibrium is crucial for applications in drug design, catalysis, and materials science, where the specific tautomeric form can dictate the molecule's reactivity, binding affinity, and spectroscopic properties.

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium between the thiol and thione forms can be quantified by the equilibrium constant, KT = [Thione]/[Thiol]. The relative stability of the tautomers is influenced by various factors, with solvent polarity playing a predominant role.[2][3] In general, the more polar thione form is favored in polar solvents, while the less polar thiol form is more stable in non-polar environments.[2][3]

Table 1: Solvent Effects on the Thiol-Thione Equilibrium of this compound

SolventPredominant FormObservationsReference
WaterThioneEquilibrium lies almost exclusively towards the thione form.[4]
EthanolThioneThe thione form is significantly favored.[2][4]
DioxaneThioneThe thione form is predominant.[2]
AcetonitrileThioneThe thione form is predominant.[4]
DichloromethaneThioneThe thione form is predominant.[4]
ChloroformThioneThe thione form is predominant.[4]
TolueneThioneCalorimetric enthalpy for tautomerization is -2.6 kcal/mol, favoring the thione.[5]
Benzene (C6D6)ThioneCalorimetric enthalpy for tautomerization is -2.6 kcal/mol, favoring the thione.[5]
HeptaneThiolNo spectroscopic evidence for the thione form was observed.[5]
Gas PhaseThiolThe thiol tautomer is the more stable species.[2]

Table 2: Thermodynamic Data for this compound Tautomerization

ParameterValueConditionsMethodReference
ΔH-2.6 kcal/molToluene or C6D6 solutionCalorimetry[5]
Keq298 (Dimerization)165 ± 40 M-1C6D6, 22-63 °CFTIR[5]
ΔH (Dimerization)-7.0 ± 0.7 kcal/molC6D6, 22-63 °CFTIR[5]
ΔS (Dimerization)-13.4 ± 3.0 cal/(mol·deg)C6D6, 22-63 °CFTIR[5]

Experimental Protocols for Studying the Thiol-Thione Equilibrium

The study of the this compound thiol-thione equilibrium relies on various spectroscopic and analytical techniques. The choice of method often depends on the specific information sought, such as the equilibrium constant, thermodynamic parameters, or the kinetics of interconversion.

UV-Vis Spectroscopy

Principle: The thiol and thione tautomers exhibit distinct absorption spectra in the ultraviolet-visible region. The thione form typically has a strong absorption band at a longer wavelength compared to the thiol form. By measuring the absorbance at specific wavelengths, the relative concentrations of the two tautomers can be determined.

Detailed Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired solvent.

    • Prepare a series of dilutions to the desired concentrations (e.g., 1 x 10-4 M).

    • For studying solvent effects, prepare solutions in a range of solvents with varying polarities.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-450 nm) using a double-beam spectrophotometer.

    • Use the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the thiol and thione forms. The thione form of pyridine-2(1H)-thione has prominent absorbances at approximately 271 nm and 342 nm.[2]

    • Calculate the equilibrium constant (KT) using the Beer-Lambert law, provided the molar absorptivities (ε) of the pure tautomers are known or can be estimated.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: The vibrational frequencies of the functional groups in the thiol and thione forms are different. The S-H stretching vibration of the thiol and the C=S stretching vibration of the thione can be used as diagnostic peaks to identify and quantify the tautomers.

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable infrared-transparent solvent (e.g., CCl4, CS2).

    • For solid-state analysis, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Spectroscopic Measurement:

    • Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm-1).

  • Data Analysis:

    • Identify the characteristic absorption bands for the thiol (νS-H) and thione (νC=S) forms.

    • The relative intensities of these bands can be used to estimate the ratio of the tautomers. For quantitative analysis, calibration curves may be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy can distinguish between the thiol and thione tautomers based on the chemical shifts of the protons and carbons in the pyridine ring and the SH proton. The chemical shifts are sensitive to the electronic environment, which differs significantly between the two forms.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).

  • Spectroscopic Measurement:

    • Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis:

    • Analyze the chemical shifts and coupling constants of the aromatic protons and carbons to identify the predominant tautomer.

    • The presence of a signal for the SH proton (if not exchanged with the solvent) is indicative of the thiol form. The chemical shift of the C=S carbon in the 13C NMR spectrum is a key indicator of the thione form.

Visualizing the Equilibrium and Experimental Workflow

Thiol-Thione Tautomeric Equilibrium

Thiol_Thione_Equilibrium cluster_factors Influencing Factors Thiol This compound (Thiol Form) Thione Pyridine-2-thione (Thione Form) Thiol->Thione Proton Transfer Solvent Solvent Polarity Temp Temperature Conc Concentration

Caption: The tautomeric equilibrium between the thiol and thione forms of this compound.

Experimental Workflow for Equilibrium Study

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_results Results Prep Prepare 2-MP Solutions in Various Solvents UV_Vis UV-Vis Spectroscopy Prep->UV_Vis FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy Prep->NMR Analysis Determine Tautomer Ratios & Equilibrium Constants UV_Vis->Analysis FTIR->Analysis NMR->Analysis Conclusion Correlate with Solvent Properties & Thermodynamics Analysis->Conclusion

Caption: A generalized workflow for the experimental study of this compound tautomerism.

Conclusion

The thiol-thione equilibrium of this compound is a dynamic process governed by a delicate interplay of environmental factors. A thorough understanding of this equilibrium, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers in medicinal chemistry, materials science, and catalysis. The predominance of the thione form in polar and protic solvents is a key takeaway, with significant implications for the behavior of this molecule in aqueous and biological systems. Future research may focus on further elucidating the kinetics of tautomerization and exploring the influence of more complex environments, such as enzyme active sites or polymeric matrices.

References

Synthesis of Novel 2-Mercaptopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine (B119420), an organosulfur compound with the chemical formula HSC₅H₄N, is a versatile building block in modern organic and medicinal chemistry.[1][2] This yellow crystalline solid, also known by its tautomeric form, pyridine-2-thione, serves as a crucial intermediate in the synthesis of a wide array of derivatives with significant biological activities.[1][2][3] Its derivatives are explored for applications as antifungal, antibacterial, anticancer, and antioxidant agents.[4] Furthermore, this compound and its N-oxide variant are pivotal in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2][5][6] For instance, the zinc salt of this compound-N-oxide is a common anti-dandruff agent in shampoos.[5] This guide provides an in-depth overview of the core synthetic methodologies for preparing novel this compound derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Methodologies

The synthesis of this compound derivatives primarily originates from the substitution of a leaving group at the 2-position of the pyridine (B92270) ring with a sulfur nucleophile. The most common precursor for these syntheses is 2-chloropyridine (B119429).[7]

Synthesis from 2-Chloropyridine and Thiourea (B124793)

A highly convenient and widely adopted method involves the reaction of 2-chloropyridine with thiourea in an alcoholic solvent.[1][8][9] This reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis of the intermediate isothiouronium salt under basic conditions to yield the desired this compound.[8][9] The process is valued for its mild reaction conditions and high yield.[8]

Synthesis from 2-Chloropyridine and Hydrosulfides

An alternative industrial-scale method utilizes anhydrous sodium hydrosulfide (B80085) (NaSH) or an alkali metal polysulfide to introduce the thiol group.[10][11] This reaction is typically carried out in an organic solvent. The process involves heating the reactants, followed by distillation to remove the solvent, and then acidification to precipitate the product.[10] While effective, this method can sometimes require higher temperatures and longer reaction times compared to the thiourea route.[8]

Synthesis of this compound-N-oxide Derivatives

Derivatives of this compound-N-oxide are of significant commercial and pharmaceutical interest.[5][12] The synthesis can be approached in two primary ways:

  • Oxidation followed by substitution: 2-Chloropyridine is first oxidized to 2-chloropyridine-N-oxide, which is then reacted with a sulfur source like sodium hydrosulfide or a mixture of sodium sulfide (B99878) and sodium hydrosulfide to yield this compound-N-oxide.[7][13]

  • Synthesis from 2-Aminopyridine-N-oxide: This multi-step process begins with 2-aminopyridine, which is oxidized, diazotized, and then converted to the 2-chloro intermediate before the introduction of the sulfur group.[5]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Comparison of Core Synthesis Methods for this compound

Starting MaterialReagentsSolventReaction ConditionsYieldReference
2-ChloropyridineThiourea, Strong Alkali (e.g., NaOH)Ethanol (B145695)Reflux, 2-3 hoursHigh[8]
2-ChloropyridineAnhydrous Sodium HydrosulfideOrganic SolventHeatingHigh[10]
2-ChloropyridineCalcium Hydrogen SulfideNot specifiedHeatingNot specified[1]
2-ChloropyridineSodium PolysulfideWater, Ethylene GlycolReflux, 4 hours~59%[11]

Table 2: Synthesis of this compound-N-oxide

Starting MaterialReagentsSolventReaction ConditionsYieldReference
2-Chloropyridine-N-oxideSodium Sulfide, Sodium HydrosulfideWater95°C, 25 minutes98%[13]
2-AminopyridinePeracetic Acid, HCl, NaNO₂, Sulfhydryl-donorInert Solvent, WaterMulti-step, -5°C to +5°C for diazotizationHigh (overall)[5]

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and a typical experimental workflow.

G start 2-Chloropyridine product This compound start->product Route 1 start->product Route 2 start_N_oxide 2-Chloropyridine-N-oxide product_N_oxide This compound-N-oxide start_N_oxide->product_N_oxide Route 3 thiourea Thiourea thiourea->product NaSH NaSH / Polysulfide NaSH->product NaSH_mix NaSH / Na2S NaSH_mix->product_N_oxide

Caption: Core synthetic pathways to this compound and its N-oxide.

G A 1. Dissolve 2-Chloropyridine and Thiourea in Ethanol B 2. Heat to Reflux (2-3 hours) A->B C 3. Cool to Room Temperature B->C D 4. Remove Solvent (Reduced Pressure) C->D E 5. Add Strong Alkali Solution (e.g., 15-20% NaOH) D->E F 6. Adjust pH to 8.0-9.0 E->F G 7. Wash with Ethyl Acetate (B1210297) (Removes unreacted 2-CP) F->G H 8. Acidify Aqueous Layer with HCl (Inert Gas) G->H I 9. Collect Precipitate (Product: this compound) H->I

Caption: Experimental workflow for the synthesis via the thiourea route.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloropyridine and Thiourea

This protocol is adapted from the method described in patent CN101993414A.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine and thiourea in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Basification and Extraction: To the resulting residue, add a 15-20 wt.% aqueous solution of a strong alkali (e.g., sodium hydroxide). Stir the mixture at room temperature for 15-20 minutes, adjusting the pH to between 8.0 and 9.0. This hydrolyzes the intermediate. Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted 2-chloropyridine.

  • Acidification and Isolation: Under an inert gas atmosphere (e.g., nitrogen or argon), carefully acidify the aqueous layer with 15-20 wt.% hydrochloric acid. The target product, this compound, will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the purified this compound.

Protocol 2: Synthesis of this compound from 2-Chloropyridine and Sodium Hydrosulfide

This protocol is based on the industrialized method from patent CN101941942A.[10]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium hydrosulfide and a suitable organic solvent.

  • Heating and Addition: Heat the mixture to the desired reaction temperature. Add 2-chloropyridine to the vessel in batches over a period of time.

  • Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by techniques such as TLC or GC.

  • Solvent Removal: Once the reaction is complete, distill off the organic solvent.

  • Work-up: Add an appropriate amount of distilled water to the residue. Adjust the pH with a suitable acid (e.g., HCl) to precipitate the product.

  • Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and remove the solvent by distillation to obtain the pale yellow crystalline product, this compound.

Protocol 3: Synthesis of this compound-N-oxide from 2-Chloropyridine-N-oxide

This protocol is adapted from the process described in patent US3159640A.[13]

  • Reactant Preparation: Prepare an aqueous solution of 2-chloropyridine-N-oxide in a flask equipped with a stirrer, thermometer, and addition funnel. Heat this solution to approximately 95°C.

  • Sulfide Solution Addition: In a separate vessel, prepare an aqueous solution containing sodium sulfide and sodium hydrosulfide (e.g., in a molar ratio of approximately 0.3:1 to 5:1).

  • Reaction: Add the sulfide/hydrosulfide solution to the hot 2-chloropyridine-N-oxide solution over a period of about 25 minutes while maintaining the temperature at 95°C.

  • Heating: After the addition is complete, continue heating the reaction mixture at 95°C for an additional 25 minutes.

  • Isolation: The reaction yields the sodium salt of this compound-N-oxide in high purity.[13] To obtain the free this compound-N-oxide, the cooled reaction mixture can be acidified, causing the product to crystallize out of solution.

  • Purification: The crystallized product can be collected by filtration, washed, and dried.

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of heterocyclic chemistry, providing access to a rich variety of biologically active molecules. The methodologies presented, primarily revolving around the functionalization of 2-chloropyridine, offer reliable and scalable routes to these valuable compounds. The choice between the thiourea and hydrosulfide methods often depends on factors such as scale, cost, and available equipment. For drug development professionals and researchers, a thorough understanding of these synthetic protocols is essential for the exploration and production of novel therapeutic agents based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols: 2-Mercaptopyridine as a Catalyst in C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-mercaptopyridine (B119420) as a novel organocatalyst in C-H activation, specifically focusing on the metal-free transfer borylation of heteroarenes. This method offers a significant advancement in the synthesis of valuable organoboron compounds, which are key building blocks in medicinal chemistry and materials science. The protocols detailed below are based on the innovative work demonstrating that this compound can facilitate this transformation through a proposed Frustrated Lewis Pair (FLP) mechanism.

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. While transition-metal catalysis has dominated this field, the development of metal-free alternatives is crucial to avoid potential contamination of pharmaceutically relevant compounds with toxic metal residues. This compound has emerged as a promising organocatalyst for the isodesmic C-H borylation of heteroarenes. This process involves the transfer of a boryl group from a borylated arene to a heteroarene, driven by the unique Lewis basic and Brønsted acidic properties of the this compound catalyst.

Principle of Catalysis

The catalytic activity of this compound in C-H borylation is attributed to its ability to act as a bifunctional catalyst, engaging in a cooperative activation of both the C-H bond of the heteroarene and the B-C bond of the borylating agent. This is proposed to occur via a six-membered transition state, a key feature of frustrated Lewis pair mediated C-H activation. In this transition state, the pyridine (B92270) nitrogen acts as a Lewis base, interacting with the acidic C-H proton of the heteroarene, while the thiol group's proton interacts with the borylating agent, facilitating the transfer of the boryl group.

G cluster_0 Catalytic Cycle Heteroarene Heteroarene Transition_State Six-Membered Transition State Heteroarene->Transition_State C-H bond Borylated_Arene Borylated Arene (Borylating Agent) Borylated_Arene->Transition_State Catalyst This compound Catalyst->Transition_State Catalyzes Transition_State->Catalyst Regenerates Borylated_Heteroarene Borylated Heteroarene (Product) Transition_State->Borylated_Heteroarene Arene_Byproduct Arene Byproduct Transition_State->Arene_Byproduct

Catalytic cycle of this compound in C-H borylation.

Quantitative Data Summary

The following table summarizes the substrate scope for the this compound-catalyzed C-H transfer borylation of various heteroarenes. The reaction demonstrates good to excellent yields for a range of electron-rich heterocycles.

EntryHeteroarene SubstrateBorylating AgentProductYield (%)
1N-Methylindole2-(Bpin)thiophene3-(Bpin)-N-methylindole95
2Thiophene2-(Bpin)furan2-(Bpin)thiophene88
3Furan2-(Bpin)thiophene2-(Bpin)furan85
42-Methylthiophene2-(Bpin)furan5-(Bpin)-2-methylthiophene92
5N-Methylpyrrole2-(Bpin)thiophene2-(Bpin)-N-methylpyrrole78

Yields are isolated yields. Bpin = pinacolboryl.

Experimental Protocols

General Procedure for this compound-Catalyzed C-H Transfer Borylation

This protocol is a general guideline for the C-H borylation of heteroarenes using this compound as a catalyst.

Materials:

  • Heteroarene substrate (1.0 mmol)

  • Arylboronate borylating agent (e.g., 2-(pinacolboryl)thiophene) (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., toluene (B28343), 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the heteroarene substrate (1.0 mmol), the arylboronate borylating agent (1.2 mmol), and this compound (0.1 mmol) to a dry Schlenk flask or vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired borylated heteroarene.

Workflow Diagram:

G cluster_workflow Experimental Workflow A Combine Reactants and Catalyst (Heteroarene, Borylating Agent, this compound) B Add Anhydrous Solvent (e.g., Toluene) A->B C Heat under Inert Atmosphere (100-120 °C) B->C D Monitor Reaction Progress (TLC or GC-MS) C->D E Work-up (Solvent Removal) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Step-by-step experimental workflow.

Signaling Pathway and Logical Relationships

The proposed mechanism involves a concerted process where the Lewis basic nitrogen of this compound interacts with the C-H bond of the heteroarene, while the acidic thiol proton interacts with the borylating agent. This cooperative action within a six-membered transition state facilitates the C-H activation and subsequent borylation.

G cluster_mechanism Proposed Mechanistic Pathway Start Reactants + Catalyst FLP_Interaction Frustrated Lewis Pair Interaction Start->FLP_Interaction TS Six-Membered Transition State FLP_Interaction->TS CH_Activation C-H Bond Activation TS->CH_Activation Borylation Boryl Group Transfer CH_Activation->Borylation Product_Release Product Formation & Catalyst Regeneration Borylation->Product_Release

Application Notes and Protocols: 2-Mercaptopyridine as a Thiol Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis, particularly in peptide and protein chemistry, the selective protection and deprotection of functional groups is paramount. The thiol group of cysteine residues is highly nucleophilic and susceptible to oxidation, necessitating the use of protecting groups to prevent unwanted side reactions during synthetic procedures. 2-Mercaptopyridine (B119420), through its disulfide form, 2,2'-dipyridyl disulfide (and its derivatives), offers a versatile and efficient strategy for the protection of thiols. This application note provides detailed protocols for the use of this compound as a protecting group, including quantitative data, experimental procedures, and visual workflows.

The protection strategy involves the formation of a mixed disulfide bond between the target thiol and a 2-pyridylthio group. This S-(2-pyridylthio) adduct is stable under various conditions, yet can be selectively cleaved under mild reducing conditions, regenerating the free thiol. The release of 2-thiopyridone during the protection step can be monitored spectrophotometrically, allowing for real-time reaction tracking.

Data Presentation

The following tables summarize quantitative data for the protection and deprotection of thiols using this compound-based reagents.

Table 1: Thiol Protection using 2,2'-Dipyridyl Disulfide Derivatives

Thiol SubstrateProtecting ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
Cys(Mob)-peptide5-fold excess PySeSePyTFA/water (98:2)4 h37Quantitative[1]
Cys(Acm)-peptide5-fold excess DTNPTFA/thioanisole (98:2)12 h37Quantitative[1]
Thiazolidine-peptideExcess DPDSAcidic conditions---[2]

Note: PySeSePy (2,2´-dipyridyl diselenide) and DTNP (2,2'-dithiobis(5-nitropyridine)) are analogs of 2,2'-dipyridyl disulfide (DPDS) and react via a similar mechanism. Quantitative yield indicates near-complete conversion as determined by HPLC.

Table 2: Deprotection of S-(2-pyridylthio) Adducts

Protected SubstrateDeprotecting ReagentSolvent/BufferReaction TimeTemperature (°C)Yield (%)Reference
Cys(S-SePy)-peptide5-fold excess Ascorbate100 mM ammonium (B1175870) acetate, pH 4.54 hRoom TempQuantitative[1]
Generic Disulfide1-10 mM DTTAqueous Buffer (pH 7.1-8.0)10-30 minRoom Temp - 56-[3]
Protein Disulfides50-100 mM DTTAqueous Buffer (for electrophoresis)---[3]

Note: DTT (dithiothreitol) is a common reducing agent for cleaving disulfide bonds.

Experimental Protocols

Protocol 1: Protection of a Thiol using 2,2'-Dipyridyl Disulfide (DPDS)

This protocol describes a general procedure for the formation of a mixed disulfide between a thiol-containing compound and DPDS.

Materials:

  • Thiol-containing compound (e.g., a cysteine-containing peptide)

  • 2,2'-Dipyridyl disulfide (DPDS, Aldrithiol-2)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or a buffer solution such as 100 mM sodium phosphate (B84403), pH 7.0)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the thiol-containing compound in the chosen solvent in the reaction vessel. The concentration will be substrate-dependent but is typically in the mM range.

  • Purge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • In a separate container, prepare a solution of DPDS (typically 1.1 to 2 equivalents relative to the thiol) in the same solvent.

  • Under a nitrogen or argon atmosphere, add the DPDS solution to the stirred solution of the thiol-containing compound.

  • Monitor the reaction progress. The formation of the mixed disulfide is accompanied by the release of 2-thiopyridone, which has a characteristic UV absorbance maximum at approximately 343 nm. The reaction progress can be followed spectrophotometrically.

  • The reaction is typically complete within 1-2 hours at room temperature.

  • Upon completion, the protected compound can be purified from the excess DPDS and the 2-thiopyridone byproduct by standard chromatographic techniques (e.g., HPLC or column chromatography).

Protocol 2: Deprotection of an S-(2-pyridylthio) Group using Dithiothreitol (DTT)

This protocol outlines the cleavage of the S-(2-pyridylthio) protecting group to regenerate the free thiol using DTT.

Materials:

  • S-(2-pyridylthio)-protected compound

  • Dithiothreitol (DTT)

  • Aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.5)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the S-(2-pyridylthio)-protected compound in the aqueous buffer in the reaction vessel.

  • Purge the solution with nitrogen or argon for 10-15 minutes.

  • Prepare a stock solution of DTT in the same buffer. A 5- to 10-fold molar excess of DTT relative to the protected thiol is typically used.

  • Under a nitrogen or argon atmosphere, add the DTT solution to the stirred solution of the protected compound.

  • The deprotection reaction is usually rapid and is often complete within 30 minutes at room temperature.[3]

  • The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the disappearance of the starting material and the appearance of the deprotected product.

  • Upon completion, the deprotected thiol can be isolated from the excess DTT and the 2-thiopyridone byproduct. This can be achieved by methods such as size-exclusion chromatography, dialysis (for macromolecules), or preparative HPLC.

Visualizations

Mechanism of Thiol Protection and Deprotection

Protection_Deprotection_Mechanism cluster_protection Protection (Thiol-Disulfide Exchange) cluster_deprotection Deprotection (Reduction) RSH R-SH (Thiol) DPDS Py-S-S-Py (DPDS) MixedDisulfide R-S-S-Py (Protected Thiol) RSH->MixedDisulfide + DPDS Thione Py=S (2-Thiopyridone) ProtectedThiol R-S-S-Py FreeThiol R-SH (Deprotected) ProtectedThiol->FreeThiol + DTT (red) DTT_red DTT (reduced) DTT_ox DTT (oxidized)

Caption: Mechanism of thiol protection with DPDS and deprotection with DTT.

Experimental Workflow for Thiol Protection

Thiol_Protection_Workflow start Start: Thiol Compound dissolve Dissolve in Anhydrous, Degassed Solvent start->dissolve purge Purge with N2/Ar dissolve->purge add_dpds Add DPDS Solution (1.1-2 equiv.) purge->add_dpds react React at Room Temperature (Monitor via UV-Vis at 343 nm) add_dpds->react purify Purify by Chromatography (HPLC or Column) react->purify product Product: S-(2-pyridylthio) Protected Thiol purify->product

Caption: Workflow for the protection of a thiol using 2,2'-dipyridyl disulfide.

Experimental Workflow for Deprotection of S-(2-pyridylthio) Group

Thiol_Deprotection_Workflow start Start: S-(2-pyridylthio) Protected Compound dissolve Dissolve in Aqueous Buffer (e.g., pH 7.5) start->dissolve purge Purge with N2/Ar dissolve->purge add_dtt Add DTT Solution (5-10 fold excess) purge->add_dtt react React at Room Temperature (Typically <30 min) add_dtt->react purify Isolate/Purify Deprotected Thiol (e.g., HPLC, SEC, Dialysis) react->purify product Product: Free Thiol purify->product

Caption: Workflow for the deprotection of an S-(2-pyridylthio) group using DTT.

Conclusion

The use of this compound, via its disulfide derivatives, provides a robust and reliable method for the protection of thiol groups. The formation of the S-(2-pyridylthio) adduct is efficient and can be easily monitored. The subsequent deprotection under mild reducing conditions makes this strategy highly valuable in the synthesis of complex molecules, particularly peptides and proteins, where orthogonality and mild reaction conditions are crucial. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols: 2-Mercaptopyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-mercaptopyridine (B119420) as a versatile reagent in the synthesis of key pharmaceutical intermediates. The document includes detailed experimental protocols for the synthesis of this compound and its application in the preparation of a crucial carbapenem (B1253116) antibiotic precursor.

Introduction

This compound (also known as pyridine-2-thiol) is a heterocyclic organosulfur compound that serves as a valuable building block in organic synthesis.[1][2][3] Its utility in the pharmaceutical industry stems from the reactivity of its thiol group, which can act as a nucleophile, a leaving group, or a ligand for metal catalysts.[2][4] This reactivity is harnessed to construct complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). A significant application of this compound is its use in the formation of S-2-pyridyl thioesters, which are effective acylating agents for the formation of amide and ester bonds, particularly in peptide synthesis and the synthesis of β-lactam antibiotics.[5]

Key Applications

This compound and its derivatives are utilized in several key reactions for the synthesis of pharmaceutical intermediates:

  • Activation of Carboxylic Acids: Conversion of carboxylic acids to their S-2-pyridyl thioesters activates them for nucleophilic attack. This is a cornerstone of its application in forming amide bonds in peptide synthesis and in the synthesis of β-lactam antibiotics.[5]

  • Nucleophilic Substitution Reactions: The thiol group of this compound can act as a nucleophile to displace leaving groups, introducing the pyridylthio moiety into a molecule.[2]

  • Synthesis of Antimicrobial Agents: The pyridinethiol scaffold is a component of various compounds exhibiting antimicrobial and antifungal properties.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloropyridine (B119429) and thiourea.[7]

Reaction Scheme:

Synthesis of this compound 2-Chloropyridine 2-Chloropyridine Intermediate Isothiouronium Salt (Intermediate) 2-Chloropyridine->Intermediate + Thiourea Ethanol, Reflux Thiourea Thiourea This compound This compound Intermediate->this compound 1. Strong Alkali (e.g., NaOH) 2. Acidification (e.g., HCl) Carbapenem Intermediate Synthesis Thioester (R)-3-tert-Butyldimethylsilyloxy- butyrate-S-2-pyridinyl ester Azetidinone (3S,4S)-3-[(1'R)-tert-Butyldimethylsilyloxyethyl]- 4-acetyl-1-p-methoxyphenyl-2-azetidinone Thioester->Azetidinone + Imine TiCl4, Triethylamine, CH2Cl2 Imine N-p-Methoxyphenyl- N-(acetyl)methyleneimine Imine->Azetidinone G cluster_0 Activation Stage cluster_1 Coupling Stage Carboxylic_Acid Carboxylic Acid (Pharmaceutical Precursor) Activated_Ester S-2-Pyridyl Thioester (Activated Intermediate) Carboxylic_Acid->Activated_Ester 2_Mercaptopyridine This compound Derivative (e.g., 2,2'-dipyridyl disulfide + PPh3) 2_Mercaptopyridine->Activated_Ester Pharmaceutical_Intermediate Target Pharmaceutical Intermediate Activated_Ester->Pharmaceutical_Intermediate Activated_Ester->Pharmaceutical_Intermediate Nucleophile Nucleophile (e.g., Amine, Alcohol, Imine) Nucleophile->Pharmaceutical_Intermediate

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercaptopyridine is an organosulfur compound that exists in tautomeric equilibrium between the thiol and thione forms.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and is utilized as a reagent in analytical chemistry for the detection and quantification of metal ions.[2] Accurate and reliable analytical methods are therefore essential for quality control, stability testing, and research and development involving this compound. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of this compound, offering high resolution, sensitivity, and specificity. This application note details a robust HPLC method for the quantitative analysis of this compound.

Principle of the Method

This method employs reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities. The separation is achieved on a C18 or a specialized reverse-phase column with low silanol (B1196071) activity.[3] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (water with a small percentage of acid). The acidic modifier helps to ensure consistent peak shape and retention time by suppressing the ionization of residual silanol groups on the stationary phase and protonating the analyte. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥98%, confirmed by HPLC)[4]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS-compatible methods) (Analytical grade)[3][5]

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

A summary of a typical set of chromatographic conditions is provided in the table below. These conditions can be adapted and optimized for specific instrumentation and analytical requirements.

ParameterCondition 1Condition 2 (MS-Compatible)
HPLC Column Newcrom R1, 4.6 x 150 mm, 5 µmNewcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with Phosphoric AcidAcetonitrile and Water with Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm (or MS detection)
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C

4. Preparation of Solutions

  • Mobile Phase Preparation:

    • For Condition 1: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v). Add phosphoric acid to the aqueous portion to a final concentration of 0.1%. Degas the mobile phase before use.

    • For Condition 2: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v). Add formic acid to the aqueous portion to a final concentration of 0.1%. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

6. Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Identification & Integration F->G H Quantification (Calibration Curve) G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and straightforward approach for the quantitative analysis of this compound. The method is adaptable for use with mass spectrometry detection by substituting the acid in the mobile phase. Proper system suitability checks are crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes & Protocols: 2-Mercaptopyridine as a Ligand for Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-mercaptopyridine (B119420) (2-MPy) and its derivatives as ligands for the functionalization of gold nanoparticles (AuNPs). This compound is a versatile ligand that imparts unique stability and functionality to AuNPs, making them suitable for a wide range of applications, including drug delivery, sensing, and self-assembly of nanostructures.

Introduction

Gold nanoparticles have garnered significant interest in biomedical and pharmaceutical research due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization.[1][2][3][4] The choice of surface ligand is critical as it dictates the stability, solubility, and biological interactions of the nanoparticles. This compound, a heterocyclic thiol, has emerged as a compelling ligand for AuNPs. Its ability to form a stable gold-sulfur bond and the presence of a nitrogen atom in the pyridine (B92270) ring offer opportunities for further functionalization and impart specific chemical properties.[5][6]

Studies have shown that the adsorption of 2-MPy molecules leads to highly stable and uniform nanoparticles.[5][6] Upon binding to the gold surface, this compound undergoes a tautomeric shift from the "thione" form, which is predominant in solution, to the "thiol-like" form.[5][6] This structural change is a key feature of 2-MPy functionalized AuNPs and has been confirmed by spectroscopic techniques such as FTIR and UV-vis spectroscopy.[5][6]

Applications

The unique properties of 2-MPy functionalized AuNPs open up possibilities for several applications:

  • Drug Delivery: The pyridine moiety can be further modified to attach therapeutic agents, making these nanoparticles potential carriers for targeted drug delivery.[2][4][7][8] The stability of the Au-S bond ensures the integrity of the nanoparticle carrier in biological environments.

  • Sensing: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, enabling the development of colorimetric or spectroscopic sensors. For instance, 4-mercaptopyridine (B10438) functionalized AuNPs have been utilized for the detection of mercury ions.[9][10]

  • Self-Assembly: The potential for hydrogen bonding and other intermolecular interactions involving the pyridine ring can be exploited to direct the self-assembly of nanoparticles into ordered two- and three-dimensional structures.

  • Enhanced Spectroscopy: The unique electronic properties of the ligand-nanoparticle interface can be utilized in surface-enhanced Raman spectroscopy (SERS).

Quantitative Data Summary

The following tables summarize key quantitative data reported for gold nanoparticles functionalized with this compound and related ligands.

Table 1: Physicochemical Properties of Mercaptopyridine-Functionalized AuNPs

LigandNanoparticle Mean Diameter (nm)UV-vis Absorption Maxima (nm)Reference
This compound (2-MPy)4.8 ± 0.8Shoulders near 233 and 281[6]
4-Mercaptopyridine (4-MPy)Prone to aggregationPeak around 250[5][6]
2-Mercaptopyrimidine (2-MPm)-Maximum around 246, shoulder at 283[5][6]

Table 2: Spectroscopic Data for this compound

StateUV-vis Absorption Maxima (nm)Tautomeric FormReference
In Methanol Solution360 and 284Thione[5]
Adsorbed on AuNPsShoulders near 233 and 281Thiol-like[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles

This protocol is adapted from the work of Wei et al. and describes a one-pot synthesis of 2-MPy stabilized AuNPs.[6]

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • This compound (2-MPy)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (HPLC grade)

  • Deionized water

Procedure:

  • Prepare a 50 mM solution of HAuCl₄·3H₂O in methanol.

  • In a separate flask, dissolve 0.067 g of 2-MPy in 10 mL of methanol.

  • Mix 6 mL of the 50 mM HAuCl₄·3H₂O solution with the 2-MPy solution at room temperature.

  • Freshly prepare an aqueous solution of NaBH₄ (e.g., 0.4 M).

  • While vigorously stirring the gold-ligand mixture, slowly add the NaBH₄ solution (a 10-fold molar excess relative to the gold precursor is recommended, e.g., 3 mmol).

  • An immediate color change from yellow to black should be observed, indicating the formation of gold nanoparticles.

  • Continue stirring the solution for at least 3 hours at 20°C to allow the system to reach thermodynamic equilibrium.

  • The solvent can be removed by evaporation under a steady stream of nitrogen. The resulting nanoparticles can be redispersed in a suitable solvent for characterization or further use.

Protocol 2: Ligand Exchange Reaction

This protocol provides a general procedure for modifying the surface of pre-synthesized gold nanoparticles (e.g., citrate-stabilized) with this compound via a ligand exchange reaction.[11][12][13]

Materials:

  • Pre-synthesized gold nanoparticle solution (e.g., citrate-stabilized AuNPs)

  • This compound (2-MPy)

  • Ethanol or other suitable solvent

  • Centrifuge

Procedure:

  • Prepare a solution of this compound in a solvent that is miscible with the gold nanoparticle colloid (e.g., ethanol). The concentration will depend on the desired surface coverage and the concentration of the nanoparticle solution. A significant molar excess of the incoming ligand is typically used.

  • Add the 2-MPy solution to the gold nanoparticle colloid while stirring.

  • Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature to ensure complete ligand exchange. The reaction time may need to be optimized.

  • To remove the excess, unbound 2-MPy and the displaced original ligands, centrifuge the nanoparticle solution. The speed and duration of centrifugation will depend on the size of the nanoparticles.

  • Carefully remove the supernatant.

  • Redisperse the nanoparticle pellet in a fresh solvent.

  • Repeat the centrifugation and redispersion steps at least two more times to ensure the purity of the functionalized nanoparticles.

Visualizations

Synthesis_Workflow HAuCl4 HAuCl₄ Solution in Methanol Mixing Mixing HAuCl4->Mixing MPy This compound in Methanol MPy->Mixing Reduction Reduction & Nanoparticle Formation Mixing->Reduction Vigorous Stirring NaBH4 NaBH₄ Solution (Reducing Agent) NaBH4->Reduction Slow Addition Stirring Stirring (3h) Equilibration Reduction->Stirring FinalProduct 2-MPy Functionalized Gold Nanoparticles Stirring->FinalProduct

Caption: Workflow for the synthesis of this compound functionalized gold nanoparticles.

Ligand_Exchange Citrate_AuNP Citrate-Stabilized Gold Nanoparticles Reaction Ligand Exchange Reaction (12-24h) Citrate_AuNP->Reaction MPy_Solution This compound Solution MPy_Solution->Reaction Centrifugation1 Centrifugation Reaction->Centrifugation1 Remove_Supernatant1 Remove Supernatant Centrifugation1->Remove_Supernatant1 Redisperse1 Redisperse in Fresh Solvent Remove_Supernatant1->Redisperse1 Washing_Cycle Repeat Washing (2-3 times) Redisperse1->Washing_Cycle Final_Product Purified 2-MPy Functionalized AuNPs Washing_Cycle->Final_Product

Caption: General workflow for ligand exchange on gold nanoparticles with this compound.

Caption: Tautomeric shift of this compound upon binding to a gold nanoparticle surface.

References

Application Notes and Protocols for 2-Mercaptopyridine Catalyzed Borylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds are crucial building blocks in modern organic synthesis and medicinal chemistry due to their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] The direct C-H borylation of organic molecules represents a highly efficient and atom-economical method for synthesizing these valuable compounds.[1][2][3] While transition-metal catalysts, particularly those based on iridium, have been extensively studied for C-H borylation, there is a growing interest in developing metal-free catalytic systems to reduce costs and potential metal contamination in final products.[1][3] 2-Mercaptopyridine (B119420) has emerged as a promising organocatalyst for C-H borylation reactions, offering a cost-effective and readily available alternative.[1][4]

This document provides a detailed experimental setup for this compound catalyzed borylation, targeting researchers and professionals in drug development. The protocols and data presented herein are a synthesis of established principles in borylation chemistry.

Signaling Pathways and Logical Relationships

The catalytic cycle of this compound catalyzed borylation is believed to proceed through a radical mechanism. The following diagram illustrates a plausible pathway for the borylation of an aryl halide.

Borylation_Mechanism cluster_initiation Initiation cluster_propagation Propagation B2pin2 B2pin2 Boryl_Radical Pyridyl-Stabilized Boryl Radical B2pin2->Boryl_Radical Reacts with 2-MP This compound 2-MP->Boryl_Radical Reacts with Aryl_Radical Aryl Radical (Ar•) Aryl_Boronate Aryl Boronate (Ar-Bpin) Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Aryl_Radical Halogen Abstraction Aryl_Radical->Aryl_Boronate Trapped by Boryl Radical

Caption: Proposed radical mechanism for this compound catalyzed borylation.

Experimental Workflow

The general workflow for setting up a this compound catalyzed borylation reaction is outlined below. This process emphasizes the need for an inert atmosphere to prevent the degradation of reagents and intermediates.

Experimental_Workflow start Start reagents Weigh Substrate, This compound, and Base start->reagents setup Assemble Reaction Vessel (Schlenk flask) reagents->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert solvent Add Anhydrous Solvent inert->solvent borylating_agent Add Borylating Agent (e.g., B2pin2) solvent->borylating_agent reaction Heat to Reaction Temperature and Stir borylating_agent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Quench and Work-up monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for catalyzed borylation reactions.

Detailed Experimental Protocol

This protocol is a representative example for the borylation of a generic aryl iodide. Researchers should optimize conditions for their specific substrates.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B136004) (B₂pin₂) (1.5 mmol, 1.5 equiv)

  • This compound (0.1 mmol, 0.1 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

  • Schlenk flask (25 mL) with a magnetic stir bar

  • Nitrogen or Argon gas line

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol), this compound (0.1 mmol), and potassium tert-butoxide (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe. Stir the mixture for 5 minutes at room temperature. Then, add bis(pinacolato)diboron (1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Place the Schlenk flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified aryl boronate ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the this compound catalyzed borylation of various aryl halides.

Table 1: Substrate Scope and Reaction Yields

EntryAryl HalideProductYield (%)
14-Iodoanisole4-Anisoleboronic acid pinacol (B44631) ester85
21-Iodo-4-nitrobenzene4-Nitro-1-phenylboronic acid pinacol ester78
34-Iodotoluene4-Methylphenylboronic acid pinacol ester82
41-Bromo-4-fluorobenzene4-Fluorophenylboronic acid pinacol ester65
52-IodothiopheneThiophen-2-ylboronic acid pinacol ester75

Table 2: Optimization of Reaction Conditions for 4-Iodoanisole

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
15KOtBuDioxane801275
210KOtBuDioxane801285
310NaOtBuDioxane801272
410KOtBuToluene801268
510KOtBuDioxane100883
610KOtBuDioxane602455

Applications in Drug Development

The ability to introduce a boronic acid or ester group into a complex molecule is highly valuable in drug discovery and development.[5][6][7] These functional groups can serve as versatile handles for further synthetic transformations, such as Suzuki-Miyaura cross-coupling, to build molecular complexity.[8] Moreover, the boronic acid moiety itself is a key pharmacophore in several approved drugs, known for its ability to form reversible covalent bonds with enzyme active sites. The development of metal-free borylation methods, such as the one described here, is particularly attractive for pharmaceutical applications where minimizing transition metal impurities is a critical concern.[9] This methodology provides a practical and cost-effective tool for the late-stage functionalization of drug candidates and the synthesis of novel boronic acid-based therapeutics.[5][6]

References

Application Notes & Protocols: The Role of 2-Mercaptopyridine Derivatives in Enhancing Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone, facilitating the formation of 1,2,3-triazoles. The efficiency and reliability of CuAAC are often enhanced by the use of ligands that stabilize the catalytically active Cu(I) species and accelerate the reaction. This document details the application of a 2-mercaptopyridine-functionalized triazole as a ligand in the preparation of a highly efficient copper(II)-based pre-catalyst for CuAAC reactions. This catalyst system is particularly noteworthy for its high performance in alcoholic solvents without the need for an external reducing agent.[1]

Core Application: Ligand for Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Derivatives of This compound (B119420) are utilized to synthesize specialized ligands for copper catalysts in CuAAC reactions. A notable example is a this compound functionalized triazole, which, when complexed with copper(II), forms a catalyst that demonstrates high efficiency in promoting the cycloaddition of azides and alkynes.[1] Experimental evidence suggests that the copper(II) center is reduced in situ to the active copper(I) species through the oxidation of the alcohol solvent during an induction period.[1] This catalytic system is effective for a broad range of substrates, including the synthesis of mono-, bis-, and tris-triazoles, and can be utilized with microwave irradiation to achieve high yields with low catalyst loadings.[1]

Data Presentation

Table 1: Performance of this compound-Based Copper Catalyst in Azide-Alkyne Cycloaddition Reactions[1]

EntryAlkyne SubstrateAzide (B81097) SubstrateCatalyst Loading (mol%)Time (min)Yield (%)
1PhenylacetyleneBenzyl Azide1.03098
21-Ethynyl-4-nitrobenzeneBenzyl Azide1.03095
3Propargyl alcoholBenzyl Azide1.03097
41,4-DiethynylbenzeneBenzyl Azide (2.2 eq)2.06092 (bis-triazole)
51,3,5-TriethynylbenzeneBenzyl Azide (3.3 eq)3.06085 (tris-triazole)

Reactions were performed in ethanol (B145695) under microwave irradiation.

Experimental Protocols

Protocol 1: Synthesis of the this compound-Functionalized Triazole Ligand (Ligand A)

This protocol describes the synthesis of the this compound-functionalized triazole ligand, a crucial precursor for the copper catalyst.

Materials:

  • This compound

  • Propargyl bromide

  • Sodium azide

  • Terminal alkyne (for the triazole formation)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH)

Procedure:

  • Synthesis of 2-(prop-2-yn-1-ylthio)pyridine:

    • Dissolve this compound in a suitable solvent such as DCM.

    • Add a base, for example, triethylamine, to deprotonate the thiol.

    • Add propargyl bromide dropwise and stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Work up the reaction mixture by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-(prop-2-yn-1-ylthio)pyridine.

  • Synthesis of the Triazole Ligand:

    • In a flask, dissolve the terminal alkyne and sodium azide in a mixture of methanol and water.

    • Add 2-(prop-2-yn-1-ylthio)pyridine to the mixture.

    • Add a catalytic amount of copper(I) iodide and DIPEA.

    • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting triazole ligand by column chromatography.

Protocol 2: Preparation of the Copper(II) Catalyst (Complex 1)

This protocol outlines the synthesis of the copper(II) catalyst using the this compound-functionalized triazole ligand.

Materials:

  • This compound-functionalized triazole ligand (from Protocol 1)

  • Copper(II) chloride (CuCl₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve the this compound-functionalized triazole ligand in methanol.

  • In a separate vial, dissolve an equimolar amount of CuCl₂ in methanol.

  • Slowly add the CuCl₂ solution to the ligand solution with stirring.

  • A precipitate will form. Continue stirring the mixture at room temperature for a few hours.

  • Collect the solid catalyst by filtration, wash with cold methanol, and dry under vacuum.

Protocol 3: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the cycloaddition reaction using the prepared this compound-based copper catalyst.

Materials:

  • Alkyne substrate

  • Azide substrate

  • This compound-based copper catalyst (Complex 1)

  • Ethanol (EtOH)

Procedure:

  • To a microwave vial, add the alkyne (1.0 mmol), azide (1.1 mmol), and the copper catalyst (0.01 mmol, 1 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80 °C) for the specified time (e.g., 30-60 minutes).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Preparation cluster_click Click Chemistry Reaction start_ligand This compound + Propargyl Bromide step1_ligand Alkynylation start_ligand->step1_ligand intermediate_ligand 2-(prop-2-yn-1-ylthio)pyridine step1_ligand->intermediate_ligand step2_ligand Azide-Alkyne Cycloaddition intermediate_ligand->step2_ligand end_ligand This compound- Functionalized Triazole Ligand step2_ligand->end_ligand start_catalyst Ligand + CuCl₂ end_ligand->start_catalyst step1_catalyst Complexation start_catalyst->step1_catalyst end_catalyst Copper(II) Catalyst (Complex 1) step1_catalyst->end_catalyst start_click Alkyne + Azide + Catalyst end_catalyst->start_click step1_click CuAAC Reaction (Microwave) start_click->step1_click end_click 1,2,3-Triazole Product step1_click->end_click

Caption: Workflow for the synthesis and application of the this compound-based catalyst.

catalytic_cycle Cu(II)-L Cu(II)-L (Pre-catalyst) Cu(I)-L Cu(I)-L (Active Catalyst) Cu(II)-L->Cu(I)-L Reduction (Alcohol Oxidation) Cu(I)-Alkyne Copper Acetylide Intermediate Cu(I)-L->Cu(I)-Alkyne + Alkyne Metallacycle Copper-Triazolide Intermediate Cu(I)-Alkyne->Metallacycle + Azide Metallacycle->Cu(I)-L Release of Product Product 1,2,3-Triazole Metallacycle->Product Protonolysis

Caption: Proposed catalytic cycle for the CuAAC reaction using the this compound-based catalyst.

References

Application Notes and Protocols for Plasmid DNA Purification Using 2-Mercaptopyridine-Based Thiophilic Aromatic Adsorption Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The demand for high-purity plasmid DNA (pDNA) has grown significantly with the advancement of gene therapy, DNA vaccines, and other molecular biology applications. A critical challenge in pDNA production is the efficient separation of the desired supercoiled (sc) isoform from other contaminants such as open-circular (oc) and linear pDNA, genomic DNA (gDNA), RNA, and endotoxins. Thiophilic aromatic adsorption chromatography (TAAC) utilizing 2-mercaptopyridine (B119420) as a ligand offers a robust and scalable solution for this purification challenge.[1][2][3]

This application note provides a detailed protocol for the purification of plasmid DNA using a this compound-based chromatography resin. The methodology is based on a multi-step process encompassing alkaline lysis for bacterial cell disruption, followed by a chromatographic purification strategy to isolate high-purity supercoiled plasmid DNA.

Principle of this compound in Plasmid Purification

This compound is an organosulfur compound that, when immobilized on a chromatography resin, acts as a thiophilic aromatic ligand.[4] This technology leverages a unique interaction that selectively binds supercoiled plasmid DNA in the presence of high concentrations of lyotropic salts, such as ammonium (B1175870) sulfate.[5] The separation mechanism is based on the differential interaction of the compact supercoiled plasmid isoform with the this compound ligand compared to the more relaxed open-circular form and other contaminants. Elution of the bound supercoiled pDNA is typically achieved by reducing the salt concentration. This method has been shown to provide high resolution between plasmid isoforms.[5]

Experimental Workflow Overview

The overall workflow for plasmid DNA purification using this compound-based chromatography involves three main stages:

  • Upstream Processing: Bacterial cell culture and harvesting.

  • Clarified Lysate Preparation: Alkaline lysis of bacterial cells followed by clarification to remove cell debris and precipitate proteins and genomic DNA.

  • Downstream Chromatographic Purification: A multi-step chromatography process to remove RNA, separate plasmid isoforms, and concentrate the final product.

Workflow cluster_0 Upstream cluster_1 Lysate Preparation cluster_2 Downstream Purification A Bacterial Culture (E. coli) B Cell Harvesting (Centrifugation) A->B C Resuspension B->C D Alkaline Lysis C->D E Neutralization D->E F Clarification (Centrifugation/Filtration) E->F G RNA Removal & Buffer Exchange F->G H Thiophilic Aromatic Adsorption Chromatography (this compound Resin) G->H I Polishing & Concentration H->I J Final Purified Supercoiled pDNA I->J

Caption: Overall workflow for plasmid DNA purification.

Detailed Protocols

Part 1: Preparation of Clarified Bacterial Lysate (Alkaline Lysis)

This protocol is suitable for a 1-liter bacterial culture. Volumes should be scaled accordingly for different culture volumes.

Materials and Buffers:

  • Resuspension Buffer (P1): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 µg/mL RNase A. Store at 4°C.

  • Lysis Buffer (P2): 200 mM NaOH, 1% (w/v) SDS. Prepare fresh or store at room temperature; warm to dissolve any precipitate.

  • Neutralization Buffer (P3): 3.0 M Potassium Acetate (pH 5.5). Store at 4°C.

  • Ice

  • Centrifuge and appropriate rotor/bottles

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture at 6,000 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.

  • Resuspension: Resuspend the bacterial pellet thoroughly in 40 mL of ice-cold Resuspension Buffer (P1). Ensure no cell clumps remain.

  • Lysis: Add 40 mL of Lysis Buffer (P2). Mix gently but thoroughly by inverting the tube 4-6 times. Do not vortex, as this can shear genomic DNA. The solution should become clear and viscous. Incubate at room temperature for no more than 5 minutes. Prolonged incubation can lead to irreversible denaturation of plasmid DNA.

  • Neutralization: Add 40 mL of ice-cold Neutralization Buffer (P3). Mix immediately and thoroughly by inverting the tube 4-6 times. A white, flocculent precipitate containing proteins, genomic DNA, and cellular debris will form.

  • Clarification: Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet the precipitate.

  • Lysate Collection: Carefully decant the supernatant, which contains the plasmid DNA, into a fresh, sterile container. For optimal purity, it is recommended to filter the supernatant through a 0.45 µm filter.

Part 2: Chromatographic Purification of Supercoiled Plasmid DNA

This protocol utilizes a this compound-based resin (e.g., Capto™ PlasmidSelect). The process typically involves three chromatography steps for highest purity.

Materials and Buffers:

  • Chromatography System: FPLC or similar system.

  • Chromatography Columns:

    • Size-Exclusion Column (e.g., Sepharose™ 6 Fast Flow)

    • Thiophilic Aromatic Adsorption Column (e.g., Capto™ PlasmidSelect)

    • Anion-Exchange Column (e.g., SOURCE™ 30Q)

  • Buffer A (Binding/Wash Buffer): 2.0 M Ammonium Sulfate, 10 mM EDTA, 100 mM Tris-HCl, pH 7.0

  • Buffer B (Elution Buffer 1): 1.4 M NaCl, 2.0 M Ammonium Sulfate, 10 mM EDTA, 100 mM Tris-HCl, pH 7.0

  • Buffer C (Polishing Equilibration Buffer): 0.4 M NaCl, 10 mM EDTA, 100 mM Tris-HCl, pH 7.0

  • Buffer D (Polishing Elution Buffer): 1.0 M NaCl, 10 mM EDTA, 100 mM Tris-HCl, pH 7.0

  • Nuclease-free water

Procedure:

Step 1: RNA Removal and Buffer Exchange (Size-Exclusion Chromatography)

  • Equilibrate the size-exclusion column with Buffer A.

  • Load the clarified lysate onto the column.

  • Collect the void fraction, which contains the plasmid DNA, while RNA and smaller molecules are retained. This step also effectively exchanges the buffer to the high-salt binding condition required for the next step.

Step 2: Selective Capture of Supercoiled pDNA (Thiophilic Aromatic Adsorption Chromatography)

TAAC_Mechanism cluster_1 Elution Phase (Decreased Salt) Resin This compound Resin Resin2 This compound Resin scDNA_in Supercoiled pDNA scDNA_in->Resin Binds ocDNA_in Open-Circular pDNA ocDNA_in->Resin Weak/No Binding Contaminants_in Other Contaminants Contaminants_in->Resin No Binding scDNA_out Purified Supercoiled pDNA Resin2->scDNA_out Elutes

References

Application Notes and Protocols for the Quantitative Determination of 2-Mercaptopyridine by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of 2-mercaptopyridine (B119420) using titration methods. The primary focus is on iodimetric redox titration, a reliable and widely used technique for this purpose.

Introduction

This compound, an organosulfur compound, exists in tautomeric equilibrium with pyridine-2-thione.[1] Its quantitative analysis is crucial in various fields, including pharmaceutical development and quality control. Titration offers a classic, cost-effective, and accurate method for determining the concentration of this compound in solution. The thiol group in this compound is readily oxidized, making it particularly amenable to redox titrations.[1]

The most common titrimetric method for this compound is iodimetry, where iodine is used as the oxidizing agent.[2][3] This reaction can be carried out in both neutral and alkaline media, with the endpoint being detected either visually using an indicator or instrumentally through potentiometry.

Principle of Iodimetric Titration

In an iodimetric titration, this compound is oxidized by a standard solution of iodine (I₂). The thiol group (-SH) is oxidized to a disulfide (-S-S-), while iodine is reduced to iodide ions (I⁻). The overall reaction is as follows:

2 HSC₅H₄N + I₂ → (C₅H₄N)₂S₂ + 2 HI

The endpoint of the titration is reached when all the this compound has reacted. This can be detected by the appearance of a persistent blue color if starch is used as an indicator, or by a sharp change in potential in a potentiometric titration.

Experimental Protocols

Method 1: Volumetric Iodimetric Titration with Visual Endpoint Detection

This protocol describes the determination of this compound using a standard iodine solution and a starch indicator.

Materials and Reagents:

  • Standard 0.1 N Iodine Solution

  • This compound sample

  • Phosphate (B84403) buffer (pH 7)

  • Starch indicator solution (1%)

  • Distilled or deionized water

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Pipettes

  • Analytical balance

Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of phosphate buffer (pH 7) in an Erlenmeyer flask.

  • Indicator Addition: Add 1-2 mL of the starch indicator solution to the sample solution.

  • Titration: Fill the burette with the standard 0.1 N iodine solution. Titrate the this compound solution with the iodine solution, swirling the flask continuously.

  • Endpoint Determination: The endpoint is reached when the solution turns a permanent faint blue color.

  • Calculation: Record the volume of iodine solution used. The concentration of this compound can be calculated using the following formula:

    Concentration (mol/L) = (Volume of I₂ × Normality of I₂) / (Volume of sample)

Quantitative Data Summary

MethodAnalyteDetermination Range (μmol)Relative Standard Deviation
Volumetric Titration (Phosphate Buffer, pH 7)This compound70 - 2000< 1%
Volumetric Titration (Phosphate Buffer, pH 7)This compound 1-oxide40 - 400< 1%

Data sourced from iodimetric determination studies.[3]

Method 2: Potentiometric Iodimetric Titration

This protocol provides a more precise method for endpoint detection using a potentiometer.

Materials and Reagents:

  • Standard 0.1 N Iodine Solution

  • This compound sample

  • Alkaline medium (e.g., Sodium Hydroxide solution)

  • Potentiometer with a platinum indicator electrode and a reference electrode (e.g., Ag/AgCl)

  • Burette (50 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of the alkaline medium in a beaker.

  • Electrode Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the platinum and reference electrodes in the solution. Connect the electrodes to the potentiometer.

  • Titration: Begin stirring the solution. Add the standard 0.1 N iodine solution from the burette in small increments.

  • Data Recording: Record the potential (in mV) after each addition of the titrant. Near the endpoint, add the titrant in smaller increments to obtain a more accurate reading.

  • Endpoint Determination: The endpoint is the point of maximum potential change (inflection point) on the titration curve (a plot of potential vs. volume of titrant). This can be determined from the first or second derivative of the titration curve.

  • Calculation: The concentration of this compound is calculated using the same formula as in the volumetric method.

Quantitative Data Summary

MethodAnalyteDetermination Range (μmol)
Potentiometric Titration (Alkaline Medium)2-Mercaptonicotinic acid50 - 250
Potentiometric Titration (Alkaline Medium)2-Mercapto-3-pyridinol10 - 500

Data for related compounds determined by potentiometric titration.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Sample Preparation (Dissolve this compound) add_indicator Add Indicator (e.g., Starch) prep_sample->add_indicator titrate Titrate with Standard Iodine Solution add_indicator->titrate observe Observe Endpoint (Color change or Potential shift) titrate->observe record Record Volume of Titrant observe->record calculate Calculate Concentration record->calculate

Caption: General workflow for the titrimetric determination of this compound.

redox_titration_principle mercaptopyridine This compound (Analyte - Reducing Agent) disulfide 2,2'-Dipyridyl disulfide (Oxidized Product) mercaptopyridine->disulfide Oxidation (Loses electrons) iodine Iodine (I₂) (Titrant - Oxidizing Agent) iodide Iodide (I⁻) (Reduced Product) iodine->iodide Reduction (Gains electrons)

Caption: Principle of the redox titration of this compound with iodine.

References

Application Notes and Protocols for Surface-Enhanced Raman Spectroscopy (SERS) of 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the theory, experimental protocols, and data analysis for the Surface-Enhanced Raman Spectroscopy (SERS) of 2-mercaptopyridine (B119420) (2-MPY). This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing SERS for sensitive and selective detection and characterization of molecules.

Introduction to this compound SERS

This compound (2-MPY) is a heterocyclic thiol that exists in tautomeric equilibrium with 2-pyridinethione. Its ability to strongly adsorb onto noble metal surfaces, primarily through the sulfur atom, makes it an excellent candidate for SERS analysis. The interaction with plasmonic nanostructures, such as gold (Au) and silver (Ag) nanoparticles, leads to a significant enhancement of its Raman signal, allowing for detection at very low concentrations. This high sensitivity makes 2-MPY a valuable molecule in various applications, including its use as a reporter molecule in bio-sensing and as a model compound for understanding SERS enhancement mechanisms.

The SERS spectrum of 2-MPY provides a unique vibrational fingerprint that is sensitive to its local chemical environment, including pH and its orientation on the nanoparticle surface. From the analysis of SERS data, it has been shown that 2-MPY is chemisorbed onto silver surfaces through its sulfur atom, adopting a perpendicular orientation relative to the surface.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for the SERS of this compound and its derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

Table 1: SERS Detection Limits for this compound and Derivatives

AnalyteSERS SubstrateDetection LimitReference
This compound (2-MPY)Silver Nanoparticles~0.5 ppb (for As3+ detection using 2-MPY as a reporter)[2][3]
This compound derivative (p-MPN)Silver NanoparticlesLow nanomolar concentrations[4]
4-Mercaptopyridine (4-MPY)Gold Nanoparticles embedded in Langmuir-Blodgett film~1.0 x 10⁻⁹ M[5]

Table 2: Characteristic SERS Peaks of this compound on Silver Nanoparticles

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~1005Ring breathing mode[6]
~1064 (o-MPN) / ~1096 (p-MPN)Prominent peaks for ortho and para derivatives[4]
~1085-1124C-H bending[6]
2230C≡N stretching (for nitrile-derivatives o-MPN and p-MPN)[4][7]

Experimental Protocols

This section provides detailed protocols for the synthesis of SERS-active nanoparticles and the subsequent SERS analysis of this compound.

Synthesis of Silver Nanoparticles (AgNPs) by Citrate (B86180) Reduction

This protocol is adapted from the widely used Lee and Meisel method.[7]

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Dissolve 91 mg of silver nitrate in 500 mL of deionized water in a clean flask.

  • Heat the solution to a rolling boil with continuous stirring.

  • Prepare a 1% (w/v) sodium citrate solution by dissolving 1 g of sodium citrate in 100 mL of deionized water.

  • To the boiling silver nitrate solution, add 10 mL of the 1% sodium citrate solution dropwise.

  • Continue boiling and stirring for 30 minutes. The solution will change color from clear to a pale yellow, then to a grayish-green, indicating the formation of AgNPs.

  • Allow the solution to cool to room temperature.

  • The resulting colloidal dispersion can be diluted as needed for SERS experiments.

Synthesis of Gold Nanoparticles (AuNPs) by Citrate Reduction

This protocol is a modified Frens method for the synthesis of quasi-spherical gold nanoparticles.[7]

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Prepare a 0.01% (by wt) solution of tetrachloroauric acid by dissolving the appropriate amount in 180 mL of deionized water.

  • Bring the gold solution to a vigorous boil under constant stirring.

  • Rapidly add 1.2 mL of a 1% (by wt) trisodium citrate solution to the boiling gold solution.

  • Continue boiling for 30 minutes. The solution will turn from a pale yellow to a deep red color, indicating the formation of AuNPs.

  • Allow the suspension to cool to room temperature.

Sample Preparation and SERS Measurement

Materials:

  • This compound (2-MPY)

  • Ethanol (B145695) or deionized water for preparing 2-MPY solutions

  • Synthesized AgNP or AuNP colloid

  • Raman spectrometer with a suitable laser excitation source (e.g., 633 nm or 785 nm)

Procedure:

  • Prepare a stock solution of 2-MPY: Dissolve a known amount of 2-MPY in ethanol or deionized water to prepare a stock solution (e.g., 1 mM).

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions of 2-MPY to the desired concentrations for analysis.

  • Mix with Nanoparticle Colloid: In a clean vial, mix a specific volume of the 2-MPY solution with a volume of the AgNP or AuNP colloid. A typical ratio is 1:10 (analyte to colloid), but this may need optimization.

  • Incubation: Allow the mixture to incubate for a specific period (e.g., 15-30 minutes) to ensure the adsorption of 2-MPY onto the nanoparticle surface.

  • SERS Measurement:

    • Transfer an aliquot of the mixture to a suitable sample holder (e.g., a quartz cuvette or a glass slide).

    • Place the sample in the Raman spectrometer.

    • Acquire the SERS spectrum using an appropriate laser power, acquisition time, and number of accumulations. It is crucial to use low laser power to avoid sample damage.

Visualizations

Experimental Workflow for 2-MPY SERS Analysis

SERS_Workflow cluster_prep I. SERS Substrate Preparation cluster_sample II. Sample Preparation cluster_analysis III. SERS Analysis Reagents Nanoparticle Precursors (e.g., AgNO3, HAuCl4) Synthesis Nanoparticle Synthesis (e.g., Citrate Reduction) Reagents->Synthesis Characterization Substrate Characterization (UV-Vis, TEM) Synthesis->Characterization Mixing Mixing with Nanoparticle Colloid Characterization->Mixing Analyte This compound Stock Solution Dilution Serial Dilutions Analyte->Dilution Dilution->Mixing Incubation Incubation Mixing->Incubation Measurement SERS Measurement (Raman Spectrometer) Incubation->Measurement DataProcessing Data Processing (Baseline Correction, Normalization) Measurement->DataProcessing Analysis Spectral Analysis (Peak Identification, Quantification) DataProcessing->Analysis

Caption: Experimental workflow for SERS analysis of this compound.

Adsorption of this compound on a Silver Nanoparticle Surface

Caption: Adsorption of this compound on a silver nanoparticle surface.

References

Troubleshooting & Optimization

Technical Support Center: Handling and Preventing Oxidation of 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling of 2-mercaptopyridine (B119420) and to troubleshoot the common issue of its oxidation to 2,2'-dipyridyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

This compound (also known as pyridine-2-thiol) is a heterocyclic organic compound containing a thiol (-SH) group. It exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. The thiol group is susceptible to oxidation, particularly in the presence of oxygen, which leads to the formation of a disulfide-linked dimer, 2,2'-dipyridyl disulfide. This oxidation is a significant concern as it alters the chemical properties of the compound, which can lead to loss of desired reactivity, decreased solubility, and complications in analytical characterization and experimental reproducibility.

Q2: What are the primary factors that promote the oxidation of this compound?

Several factors can accelerate the oxidation of this compound to its disulfide:

  • Presence of Oxygen: Atmospheric oxygen is the most common oxidizing agent. Dissolved oxygen in solvents readily promotes the oxidation of thiols.

  • pH of the Solution: The thiol group is more susceptible to oxidation in its deprotonated thiolate form (-S⁻). The population of the thiolate form increases at higher pH values (alkaline conditions), thus increasing the rate of oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thiols. It is crucial to use high-purity solvents and reagents to minimize metal ion contamination.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.

  • Solvent Polarity: Polar solvents can influence the tautomeric equilibrium, and in some cases, may facilitate oxidation.

Q3: How can I visually identify if my this compound has oxidized?

A common indication of oxidation is the formation of a precipitate in a solution that was previously clear. The disulfide dimer, 2,2'-dipyridyl disulfide, is often less soluble than the this compound monomer, leading to its precipitation. If you observe your solution becoming cloudy or a solid forming over time, it is highly probable that disulfide formation has occurred.

Q4: Can the 2,2'-dipyridyl disulfide be converted back to this compound?

Yes, the disulfide bond can be reduced back to the thiol groups. This can be achieved by treating the disulfide with a suitable reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

Troubleshooting Guides

Issue 1: A precipitate has formed in my this compound solution.

  • Possible Cause: Formation of the less soluble 2,2'-dipyridyl disulfide due to oxidation.

  • Troubleshooting Steps:

    • Confirmation: If possible, confirm the identity of the precipitate using an analytical technique such as Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC).

    • Redissolution with a Reducing Agent: Add a small amount of a reducing agent like TCEP or DTT to the solution to reduce the disulfide back to the more soluble thiol. See the protocols below for recommended concentrations.

    • Prevention: To prevent this from recurring, review your storage and handling procedures. Ensure the use of deoxygenated solvents and storage under an inert atmosphere.

Issue 2: My reaction yields are low, and I am isolating the disulfide as a major byproduct.

  • Possible Cause: Oxidation of this compound is competing with your desired reaction.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use Schlenk line techniques or a glovebox.

    • Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated prior to use.

    • pH Control: If your reaction conditions permit, maintain a neutral or slightly acidic pH to minimize the formation of the highly oxidizable thiolate anion.

    • In-situ Reduction: Consider adding a reducing agent to the reaction mixture to keep the this compound in its reduced state. TCEP is often a good choice as it is a potent reducing agent and generally does not interfere with many subsequent chemical modifications.

Data Presentation

Table 1: Solubility of this compound and its Disulfide

CompoundSolventSolubility
This compound WaterModerately soluble[1][2][3]
EthanolSoluble[1]
AcetoneSoluble[1]
Other Organic SolventsGenerally soluble[2]
2,2'-Dipyridyl disulfide WaterSoluble[4]
BenzeneSoluble[4]
TetrahydrofuranSoluble[4]
DichloromethaneSoluble[4]
AcetonitrileSoluble[4]
DimethylformamideSoluble[4]
MethanolSoluble (50 mg/mL)[5]

Table 2: Comparison of Common Reducing Agents

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Mechanism Irreversibly reduces disulfides.Reversibly reduces disulfides via thiol-disulfide exchange.
Odor Odorless.Pungent odor.
Effective pH Range Wide (1.5 - 8.5).[6]More effective at pH > 7.[7]
Stability More resistant to air oxidation.[6]Prone to air oxidation.
Interference Does not contain a thiol group, less likely to interfere with subsequent thiol-reactive chemistry.Contains thiol groups that can interfere with thiol-specific labeling.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store solid this compound in a tightly sealed container in a refrigerator (2-8 °C), protected from light.

  • Weighing and Transfer: When weighing and transferring the solid, minimize its exposure to the atmosphere. If possible, perform these operations in a glovebox or under a stream of inert gas.

  • Solution Preparation: Prepare solutions using deoxygenated solvents.

  • Storage of Solutions: Store solutions under an inert atmosphere (e.g., in a Schlenk flask) and at low temperatures. For short-term storage, refrigeration is suitable. For longer-term storage, consider freezing the solution.

Protocol 2: Deoxygenating Solvents

  • Method 1: Gas Purging (Sparging)

    • Place the solvent in a flask equipped with a septum.

    • Insert a long needle connected to an inert gas (argon or nitrogen) source, ensuring the needle tip is below the solvent surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent for at least 30 minutes.

  • Method 2: Freeze-Pump-Thaw (More rigorous for highly sensitive applications)

    • Place the solvent in a Schlenk flask and securely attach it to a Schlenk line.

    • Freeze the solvent by immersing the flask in liquid nitrogen.

    • Once completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

    • Close the stopcock to the vacuum and thaw the solvent completely.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final thaw, backfill the flask with an inert gas.

Protocol 3: Using Reducing Agents to Prevent Oxidation

  • Using TCEP:

    • Stock Solution: Prepare a 0.5 M stock solution of TCEP hydrochloride in deoxygenated water or a suitable buffer. If necessary, adjust the pH to ~7.0 with NaOH. Store the stock solution at -20°C.

    • Application: Add the TCEP stock solution to your this compound solution to a final concentration of 1-5 mM. The optimal concentration may vary depending on the experimental conditions and the duration of the experiment.

  • Using DTT:

    • Stock Solution: Prepare a 1 M stock solution of DTT in deoxygenated water or buffer. Store the stock solution at -20°C.

    • Application: Add the DTT stock solution to your this compound solution to a final concentration of 0.1-1 mM.[8] Note that DTT is less stable than TCEP and may need to be added fresh for long experiments.

Mandatory Visualization

Oxidation_Prevention Workflow for Preventing this compound Oxidation cluster_storage Storage and Handling cluster_solution Solution Preparation cluster_reaction Experimental Setup storage Store Solid 2-MP (2-8°C, dark, sealed) weigh Weigh/Transfer (Inert Atmosphere) storage->weigh dissolve Dissolve 2-MP weigh->dissolve degas Deoxygenate Solvent (Purge or Freeze-Pump-Thaw) degas->dissolve add_reductant Add Reducing Agent (TCEP or DTT) dissolve->add_reductant Optional reaction Perform Experiment (Inert Atmosphere, Controlled pH) dissolve->reaction add_reductant->reaction

Caption: A workflow diagram illustrating the key steps to prevent the oxidation of this compound.

Thiol_Disulfide_Equilibrium Factors Influencing this compound Oxidation cluster_factors Influencing Factors Thiol This compound (Thiol Form) Disulfide 2,2'-Dipyridyl Disulfide Thiol->Disulfide Oxidation Disulfide->Thiol Reduction Oxygen Oxygen (O2) Oxygen->Disulfide Promotes High_pH High pH (Alkaline) High_pH->Disulfide Promotes Metal_Ions Metal Ions Metal_Ions->Disulfide Promotes Reducing_Agents Reducing Agents (TCEP, DTT) Reducing_Agents->Thiol Promotes Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Thiol Maintains

Caption: The equilibrium between this compound and its disulfide, and the factors that influence this process.

References

Technical Support Center: 2-Mercaptopyridine Reaction Byproduct Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts in reactions involving 2-mercaptopyridine (B119420) (also known as pyridine-2-thiol (B7724439) or 2-thiopyridone).

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions involving this compound?

The most prevalent byproduct is 2,2'-dipyridyl disulfide . This occurs through the oxidation of two molecules of this compound.[1] This process can be autocatalytic, as amines can catalyze the oxidation of thiols.[1]

Q2: What factors promote the formation of 2,2'-dipyridyl disulfide?

Several factors can increase the likelihood of disulfide formation:

  • Presence of Oxidizing Agents: Atmospheric oxygen is a common culprit. Reactions left open to the air are more susceptible.

  • Basic Conditions (High pH): A higher pH increases the concentration of the thiolate anion, which is more readily oxidized. While the pKa of the thiol group in similar compounds is in the range of 7-9, basic conditions generally favor disulfide formation.

  • Presence of Metal Ions: Metal centers can readily facilitate the oxidation of this compound to its disulfide.

  • Polar Solvents: Polar solvents can stabilize the thione tautomer, which can influence the equilibrium and susceptibility to oxidation.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of oxidation.

Q3: How can I detect the presence of 2,2'-dipyridyl disulfide in my reaction mixture?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): 2,2'-dipyridyl disulfide is generally less polar than this compound and will have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying this compound and its disulfide. A reversed-phase C18 column is often used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinct chemical shifts for the protons and carbons of this compound and 2,2'-dipyridyl disulfide allow for their identification and relative quantification.

  • Mass Spectrometry (MS): The molecular ions of this compound (m/z ≈ 111) and 2,2'-dipyridyl disulfide (m/z ≈ 220) are readily distinguishable.

Q4: Are there other potential byproducts I should be aware of?

While the disulfide is the most common, other side products can form under specific conditions:

  • Byproducts from Synthesis: If you are synthesizing this compound from 2-chloropyridine (B119429) and thiourea, unreacted 2-chloropyridine can be a potential impurity.[3]

  • Reactions with Solvents: Dichloromethane (B109758) (DCM) can react slowly with pyridine (B92270) derivatives under ambient conditions to form methylenebispyridinium dichlorides.[4][5] While specific data for this compound is scarce, this potential incompatibility should be considered. Acetonitrile can also serve as a substrate in some synthetic transformations.[6]

  • Thermal Decomposition Products: At high temperatures, this compound can decompose, potentially generating nitrogen oxides, carbon monoxide, and oxides of sulfur.[7]

  • Side Reactions in Peptide Synthesis: In the context of peptide synthesis, thiol-containing compounds can participate in various side reactions, including undesired cyclization or reactions with protecting groups.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and/or Significant Amount of 2,2'-Dipyridyl Disulfide

If you are experiencing a low yield of your target molecule and suspect disulfide formation is the culprit, consider the following troubleshooting steps.

Troubleshooting Workflow for Minimizing Disulfide Formation

troubleshooting_disulfide start Low Yield & Suspected Disulfide Byproduct check_conditions Review Reaction Conditions start->check_conditions inert_atmosphere Implement Inert Atmosphere (Nitrogen or Argon) check_conditions->inert_atmosphere Reaction open to air? deoxygenate_solvents Use Deoxygenated Solvents check_conditions->deoxygenate_solvents Using standard solvents? ph_control Adjust pH to Neutral or Slightly Acidic check_conditions->ph_control Is the reaction basic? temp_control Lower Reaction Temperature check_conditions->temp_control Is the reaction run at elevated temperature? reducing_agent Consider Adding a Reducing Agent (e.g., DTT, TCEP) check_conditions->reducing_agent Disulfide formation still problematic? purification Optimize Purification to Separate Disulfide check_conditions->purification Byproduct difficult to remove? end_point Problem Resolved inert_atmosphere->end_point deoxygenate_solvents->end_point ph_control->end_point temp_control->end_point reducing_agent->end_point re_evaluate Re-evaluate Synthetic Strategy reducing_agent->re_evaluate Yield still low? purification->end_point purification->re_evaluate Separation ineffective?

Caption: A decision tree for troubleshooting low yields due to disulfide byproduct formation.

Issue 2: Unexpected Color Change in the Reaction Mixture

Potential Cause: The formation of colored byproducts or complexes. This compound itself is a yellow crystalline solid.[1]

Troubleshooting Steps:

  • Immediate Analysis: Take an aliquot of the reaction mixture and analyze it by TLC and LC-MS to identify any new, colored species.

  • Consider Metal Contamination: If the color is intense (e.g., deep green, blue), consider the possibility of trace metal contamination, which can form colored complexes with this compound.

  • Review Reagents: Check the purity of your starting materials and reagents for any colored impurities.

Issue 3: Identification of Unknown Byproducts

If you have identified byproducts other than the disulfide, the following workflow can help in their characterization.

Workflow for Unknown Byproduct Identification

byproduct_identification start Unknown Byproduct Detected lcms_analysis LC-MS Analysis start->lcms_analysis high_res_ms High-Resolution Mass Spectrometry (HRMS) for Elemental Composition lcms_analysis->high_res_ms Obtain Molecular Weight nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HSQC) structure_elucidation Propose and Confirm Structure nmr_analysis->structure_elucidation Determine Connectivity high_res_ms->nmr_analysis Determine Molecular Formula database_search Search Spectral Databases (e.g., SciFinder, Reaxys) literature_review Review Literature for Similar Side Reactions database_search->literature_review literature_review->structure_elucidation structure_elucidation->database_search Compare with Known Compounds end_point Byproduct Identified structure_elucidation->end_point

Caption: A systematic workflow for the identification of unknown reaction byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Disulfide Byproduct

PropertyThis compound2,2'-Dipyridyl disulfide
Molecular Formula C₅H₅NSC₁₀H₈N₂S₂
Molecular Weight 111.16 g/mol 220.31 g/mol
Appearance Yellow crystalline powder[1]Colorless to pale yellow solid
Melting Point 128-130 °C[1]56-58 °C
Solubility in Water 50 g/L[1]Soluble

Table 2: Spectroscopic Data for Identification

TechniqueThis compound (Thione form in DMSO-d6)2,2'-Dipyridyl disulfide (in DMSO-d6)
¹H NMR (δ, ppm) ~13.46 (br s, 1H, NH), 7.60-7.65 (m, 1H), 7.38-7.42 (m, 1H), 7.25-7.30 (m, 1H), 6.72-6.76 (m, 1H)Chemical shifts will be in the aromatic region, typically downfield from this compound protons.
¹³C NMR (δ, ppm) ~177.7 (C=S), 137.9, 137.5, 133.0, 112.8Aromatic carbons, no C=S signal.
Mass Spec (m/z) 111 (M⁺)220 (M⁺)

Note: NMR chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and 2,2'-Dipyridyl Disulfide

This protocol is adapted from established methods for thiol and disulfide analysis.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Use a gradient elution to achieve good separation. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5-95% B

      • 20-25 min: 95% B

      • 25-30 min: 95-5% B

  • Detection:

    • Monitor the elution at a wavelength where both compounds have significant absorbance, for example, 254 nm or 324 nm.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture in the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare standard solutions of pure this compound and 2,2'-dipyridyl disulfide of known concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each compound in the reaction mixture by comparing their peak areas to the calibration curves.

Protocol 2: Procedure to Minimize Disulfide Formation
  • Inert Atmosphere:

    • Assemble the reaction glassware and flame-dry under vacuum or oven-dry.

    • Allow the glassware to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Deoxygenated Solvents:

    • Use solvents that have been deoxygenated by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.

  • pH Control:

    • If the reaction allows, maintain a neutral or slightly acidic pH to minimize the concentration of the thiolate anion.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

By following these guidelines and protocols, researchers can better anticipate, identify, and control the formation of byproducts in reactions involving this compound, leading to higher yields and purer products.

References

Optimizing 2-Mercaptopyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Mercaptopyridine (B119420).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated to the appropriate temperature (reflux is common) for a sufficient duration, typically 2-3 hours when using 2-chloropyridine (B119429) and thiourea (B124793).[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The most common side reaction is the oxidation of this compound to 2,2'-dipyridyl disulfide.[2]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] One patented method specifically mentions acidifying the reaction mixture under the protection of an inert gas.[1]

  • Reagent Quality: The purity and reactivity of starting materials are crucial.

    • Solution: Use high-purity 2-chloropyridine and a suitable sulfur source like thiourea or anhydrous sodium hydrosulfide (B80085).[3][4] Ensure solvents are anhydrous where required.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps.

    • Solution: Optimize the purification process. For purification by recrystallization, choose a suitable solvent system (e.g., benzene (B151609) or water) to maximize recovery.[5] During extraction, ensure the pH is carefully controlled to prevent the product from remaining in the aqueous layer. A pH of 6.0-6.5 is suggested for precipitation before filtration.[1]

Question: I am observing a significant amount of an impurity that I suspect is 2,2'-dipyridyl disulfide. How can I prevent its formation and remove it?

Answer: The formation of 2,2'-dipyridyl disulfide is a common issue caused by the oxidation of the thiol group.[2]

  • Prevention:

    • Inert Atmosphere: As mentioned, running the entire synthesis and workup under an inert gas like nitrogen or argon is the most effective preventative measure.[1]

    • Control of Base: Amines can catalyze the oxidation of thiols to disulfides; this process is autocatalytic for this compound.[2] Careful control of basic conditions during the workup is important.

  • Removal:

    • Reduction: The disulfide can be reduced back to this compound using a suitable reducing agent, such as a hydride.[2]

    • Chromatography: If reduction is not feasible, column chromatography can be used to separate the disulfide from the desired product, although this may be less practical on a large scale.

Question: The reaction is proceeding very slowly or not at all. What should I check?

Answer: A stalled or sluggish reaction can usually be attributed to reaction conditions or reagent issues.

  • Temperature: Ensure the reaction mixture is heated to the correct temperature. For the common synthesis from 2-chloropyridine and thiourea, the mixture should be heated to reflux in ethanol (B145695).[6][7]

  • Solvent: The choice of solvent is critical. Ethanol or methanol (B129727) are commonly used for the thiourea route.[1] Using a high-boiling point solvent like 1,2-propylene glycol has been associated with low yields and side reactions in the sodium hydrosulfide method.[1]

  • Reagents: Verify the quality and molar ratios of your reactants. An excess of the sulfur source (e.g., a 1:1.2 to 1:1.5 molar ratio of 2-chloropyridine to thiourea) is often used to drive the reaction to completion.[1]

  • Stirring: Ensure adequate stirring to maintain a homogeneous reaction mixture.

Question: I'm having difficulty purifying the final product. What are the recommended methods?

Answer: Purification of this compound typically involves a combination of extraction and recrystallization.

  • Extraction and Precipitation: One detailed method involves removing the reaction solvent, adding a strong alkali solution (like NaOH or KOH) to adjust the pH to 8.0-9.0, and washing with an organic solvent like ethyl acetate (B1210297) to remove unreacted 2-chloropyridine. The aqueous layer is then acidified (e.g., with HCl) to a pH of 6.0-6.5 to precipitate the this compound product, which can then be collected by filtration.[1]

  • Recrystallization: The crude product can be further purified by recrystallization. Common solvents for recrystallization include benzene or water.[5] Another method suggests dissolving the crude product in a hot mixture of water and alcohol, filtering, and allowing it to cool slowly.[8]

Frequently Asked Questions (FAQs)

What is the most convenient laboratory-scale synthesis method for this compound?

The reaction of 2-chloropyridine with thiourea in ethanol is a frequently cited and convenient route.[2][6] This method involves heating the reactants to reflux, followed by a workup procedure that can involve cooling, filtration, and recrystallization to purify the final product.[6][7]

What is the tautomeric relationship of this compound?

This compound exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione.[2][9] The equilibrium is influenced by factors such as temperature, concentration, and solvent. The thiol form is favored in less polar solvents, at lower concentrations, and at lower temperatures, while the thione form is favored in polar, hydrogen-bonding solvents.[2]

What are the key safety precautions for this synthesis?

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound itself is a skin, eye, and respiratory irritant.[2] Avoid breathing dust or vapors.[5]

  • Reaction Conditions: Some reactions may be exothermic. Add reagents slowly and use appropriate cooling (e.g., an ice bath) to control the reaction temperature.[10]

  • Workup: Hydrogen sulfide (B99878) (H₂S), a toxic and flammable gas with a characteristic odor of rotten eggs, can be released during the reaction or workup, especially when using sodium hydrosulfide or when acidifying the reaction mixture.[11][12] All procedures should be performed in a well-ventilated fume hood.

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material (e.g., 2-chloropyridine) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis of the reaction components.[10]

Data Presentation

Table 1: Comparison of Common this compound Synthesis Routes

Starting Material Sulfur Source Solvent Typical Conditions Reported Yield Reference(s)
2-ChloropyridineThioureaEthanol or MethanolReflux, 2-3 hoursHigh[1]
2-ChloropyridineAnhydrous Sodium HydrosulfideOrganic SolventHeating, several hoursHigh[4]
2-ChloropyridineSodium Hydrosulfide1,2-Propylene GlycolReflux, 25 hours< 15%[1]
Pyridine-N-Oxide(Rearrangement)Acetic AnhydrideHeatingVaries[13]

Table 2: Physical and Chemical Properties of this compound

Property Value Reference(s)
IUPAC Name Pyridine-2-thiol[2]
Molecular Formula C₅H₅NS[2]
Molar Mass 111.16 g·mol⁻¹[2]
Appearance Yellow crystalline powder[2][7]
Melting Point 128 to 130 °C[2]
Solubility in Water 50 g/L[2]
Tautomerism Exists in equilibrium with Pyridine-2(1H)-thione[2]

Detailed Experimental Protocols

Protocol 1: Synthesis from 2-Chloropyridine and Thiourea

This protocol is based on a commonly described method.[1][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (1 equivalent) and thiourea (1.2-1.5 equivalents) in ethanol.[1]

  • Heating: Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours.[1]

  • Solvent Removal: After cooling the mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[1]

  • Workup & Isolation:

    • To the residue, add a 15-20 wt.% aqueous solution of sodium hydroxide (B78521) to adjust the pH to 8.0-9.0.[1]

    • Wash the solution with ethyl acetate to remove any unreacted 2-chloropyridine.[1]

    • Separate the aqueous layer and, while under an inert atmosphere (e.g., nitrogen), carefully add a 15-20 wt.% aqueous solution of hydrochloric acid to adjust the pH to 6.0-6.5.[1]

    • The product will precipitate as a yellow solid.

  • Purification:

    • Collect the solid by suction filtration and wash the filter cake with cold water.[1][8]

    • Dry the solid to a constant weight.[1]

    • For further purification, the product can be recrystallized from a suitable solvent like water or benzene.[5]

Protocol 2: Synthesis from 2-Chloropyridine and Sodium Hydrosulfide

This protocol is based on an industrialized method.[4]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium hydrosulfide and a suitable organic solvent.

  • Heating and Addition: Heat the mixture to the desired reaction temperature. Add 2-chloropyridine in portions over a period of time.

  • Reaction: Allow the mixture to react for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Workup & Isolation:

    • Distill off the solvent.

    • Add an appropriate amount of distilled water to the residue.

    • Adjust the pH with an acid to precipitate the product.

    • Extract the product with an organic solvent.

  • Purification: Distill off the extraction solvent to obtain the pale yellow crystalline this compound.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products 2-Chloropyridine 2-Chloropyridine Isothiouronium_Salt Isothiouronium_Salt 2-Chloropyridine->Isothiouronium_Salt + Ethanol, Reflux Thiourea Thiourea Thiourea->Isothiouronium_Salt + Ethanol, Reflux This compound This compound (Thiol Form) Pyridine-2-thione Pyridine-2(1H)-thione (Thione Form) This compound->Pyridine-2-thione Tautomerization Disulfide Disulfide This compound->Disulfide Oxidation (O₂) Isothiouronium_Salt->this compound + Base (e.g., NH₃) - Hydrolysis

Caption: Reaction pathway for this compound synthesis from 2-Chloropyridine.

experimental_workflow A 1. Reaction Setup (Reactants + Solvent) B 2. Heating (e.g., Reflux for 2-3h) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C C->B Incomplete D 4. Cooldown & Solvent Removal C->D Reaction Complete E 5. Workup (pH Adjustment, Extraction) D->E F 6. Isolation (Filtration of Crude Product) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield Start Low Yield Observed Q1 Is the reaction complete? (Check TLC/LC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes   Yes A1_No No Q1->A1_No   No Q2 Significant side products (e.g., disulfide) observed? A1_Yes->Q2 Sol1 Increase reaction time or temperature. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes   Yes A2_No No Q2->A2_No   No Sol2 Use inert atmosphere. Optimize workup conditions. A2_Yes->Sol2 Q3 Significant product loss during workup/purification? A2_No->Q3 A3_Yes Yes Q3->A3_Yes   Yes A3_No No Q3->A3_No   No Sol3 Optimize pH for precipitation. Optimize recrystallization solvent. A3_Yes->Sol3 End Check reagent quality and stoichiometry. A3_No->End

References

Technical Support Center: Purification of 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-mercaptopyridine (B119420). The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The most common synthesis route for this compound involves the reaction of 2-chloropyridine (B119429) with thiourea.[1][2][3][4] Consequently, the primary impurities encountered are:

  • Unreacted 2-chloropyridine: Due to incomplete reaction.[5]

  • Thiourea: Excess reagent used to drive the reaction to completion.

  • 2,2'-Dipyridyl disulfide: This is the primary oxidation product of this compound, which can form upon exposure to air.[4]

  • Hydrolysis products: Under certain conditions, 2-chloropyridine can hydrolyze to 2-hydroxypyridine.

Q2: What are the recommended storage conditions for this compound to prevent degradation?

A2: this compound is an air-sensitive solid.[6] To minimize oxidation to 2,2'-dipyridyl disulfide, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[5][6] It is also recommended to store it in a cool, dry, and well-ventilated area, with refrigeration being a suitable option.[1][7] The compound is incompatible with strong bases and oxidizing agents.[6][7]

Q3: What is the tautomeric nature of this compound, and how does it affect purification?

A3: this compound exists in a tautomeric equilibrium between the thiol form and the thione form.[4][8] This equilibrium is influenced by factors such as solvent polarity and concentration. In polar solvents, the thione form is generally favored. This can affect its solubility and chromatographic behavior. During purification, it is important to be aware of this equilibrium, as changes in solvent systems can alter the predominant tautomeric form and, consequently, its physical properties.

Troubleshooting Guides

Recrystallization

Problem: Oiling out during recrystallization.

  • Cause: The solute's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated.

  • Solution:

    • Reheat the mixture to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. If necessary, use a solvent mixture where the compound has slightly lower solubility at elevated temperatures.

Problem: Poor recovery of this compound after recrystallization.

  • Cause:

    • Using too much solvent.

    • The chosen solvent is too effective at dissolving the compound, even at low temperatures.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Test different solvents or solvent mixtures to find one with a steep solubility curve (high solubility when hot, low solubility when cold).

    • Preheat the filtration apparatus before hot filtration to prevent the product from crashing out.

    • Cool the filtrate in an ice bath to maximize crystal formation.

Problem: Crystals are still colored or impure after recrystallization.

  • Cause:

    • Insoluble impurities were not removed.

    • The cooling was too rapid, trapping impurities in the crystal lattice.

    • The impurity has similar solubility to this compound in the chosen solvent.

  • Solution:

    • Perform a hot filtration step to remove any insoluble materials before cooling.

    • Allow the solution to cool slowly and undisturbed.

    • Consider a second recrystallization with a different solvent system.

    • For colored impurities, treatment with activated charcoal before hot filtration can be effective.

Extraction

Problem: Low yield of this compound in the organic phase after extraction.

  • Cause:

    • Incorrect pH of the aqueous phase.

    • Insufficient mixing of the two phases.

    • Not enough organic solvent was used.

  • Solution:

    • This compound is amphoteric. To extract it into an organic solvent, the aqueous phase should be adjusted to a pH where the neutral form predominates. Acidifying the aqueous solution (e.g., to pH 6.0-6.5 with HCl) will protonate the pyridine (B92270) nitrogen, but the thiol group can still be deprotonated at higher pH. A patent suggests adjusting the pH to 8.0-9.0 to keep the product in the aqueous phase as a salt while unreacted 2-chloropyridine is extracted with an organic solvent like ethyl acetate (B1210297).[5] Subsequent acidification of the aqueous layer to pH 6.0-6.5 then precipitates the this compound.[5]

    • Ensure thorough mixing of the aqueous and organic layers in the separatory funnel to maximize the surface area for extraction.

    • Perform multiple extractions with smaller volumes of the organic solvent for better efficiency than a single extraction with a large volume.

Problem: Emulsion formation during extraction.

  • Cause: Vigorous shaking or the presence of surfactants.

  • Solution:

    • Allow the separatory funnel to stand for a longer period.

    • Gently swirl the funnel instead of vigorous shaking.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filter the mixture through a pad of celite.

Column Chromatography

Problem: Poor separation of this compound from impurities.

  • Cause:

    • Inappropriate solvent system (eluent).

    • Column overloading.

    • Improperly packed column.

  • Solution:

    • Develop an appropriate eluent system using thin-layer chromatography (TLC) first. A good starting point for silica (B1680970) gel chromatography is a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent like ethyl acetate or dichloromethane (B109758).

    • Do not overload the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.

    • Ensure the column is packed uniformly without any air bubbles or cracks.

Problem: this compound is degrading on the column.

  • Cause:

    • The silica gel is too acidic, which can catalyze degradation.

    • Prolonged exposure to air on the column can lead to oxidation.

  • Solution:

    • If acidity is an issue, the silica gel can be neutralized by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534) before packing the column.

    • Run the column as quickly as possible without sacrificing separation (flash chromatography).

    • If possible, work under an inert atmosphere.

Data Presentation

Purification MethodKey ParametersTypical YieldPurityReference
Recrystallization Solvent: Water or Ethanol-Water mixtureModerate to High>98%[2][6]
Solvent: BenzeneGoodHigh[6]
Extraction & Precipitation 1. Extraction of impurities with ethyl acetate at pH 8.0-9.0 2. Precipitation by acidification to pH 6.0-6.547.6 - 48.9%High[5]
Column Chromatography Stationary Phase: Silica Gel; Eluent: Dichloromethane/Ethyl Acetate (8:2)~80%High[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol (B145695)/Water Mixture
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating saturation.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Extraction and Precipitation
  • Dissolution and Basification: Dissolve the crude reaction mixture in water and add a strong base (e.g., 15-20 wt% NaOH or KOH) to adjust the pH to 8.0-9.0.[5] This converts this compound to its more water-soluble salt.

  • Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel and extract with ethyl acetate (e.g., 3 times) to remove unreacted 2-chloropyridine and other non-polar impurities.[5]

  • Acidification and Precipitation: Under an inert gas atmosphere, cool the aqueous layer and slowly add aqueous HCl (e.g., 15-20 wt%) with stirring to adjust the pH to 6.0-6.5.[5] The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water.

  • Drying: Dry the purified product to a constant weight.[5]

Protocol 3: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable eluent system. A mixture of dichloromethane and ethyl acetate (e.g., 8:2 v/v) is a good starting point.[6] The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options Crude Product Crude this compound (from 2-chloropyridine + thiourea) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude Product->Recrystallization Extraction Extraction & Precipitation (pH adjustment) Crude Product->Extraction Chromatography Column Chromatography (Silica Gel) Crude Product->Chromatography Pure Product Pure this compound Recrystallization->Pure Product Extraction->Pure Product Chromatography->Pure Product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_recovery Solutions for Poor Recovery cluster_solutions_purity Solutions for Impure Crystals Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes PoorRecovery Poor Recovery Problem->PoorRecovery Yes ImpureCrystals Impure Crystals Problem->ImpureCrystals Yes Success Successful Crystallization Problem->Success No Reheat Reheat & Add More Solvent OilingOut->Reheat MinSolvent Use Minimum Hot Solvent PoorRecovery->MinSolvent HotFilt Hot Filtration ImpureCrystals->HotFilt SlowCool Cool Slowly Reheat->SlowCool ChangeSolvent1 Change Solvent System SlowCool->ChangeSolvent1 OptimizeSolvent Optimize Solvent Choice MinSolvent->OptimizeSolvent IceBath Cool in Ice Bath OptimizeSolvent->IceBath SlowCool2 Cool Slowly HotFilt->SlowCool2 Charcoal Use Activated Charcoal SlowCool2->Charcoal

References

Technical Support Center: Stability of 2-Mercaptopyridine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 2-mercaptopyridine (B119420) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the oxidation of its thiol form to the corresponding symmetrical disulfide, 2,2'-dipyridyl disulfide.[1][2][3] This process is often autocatalytic, particularly in the presence of amines.[1]

Q2: What is the thiol-thione tautomerism of this compound and how does it affect stability?

A2: this compound exists in a tautomeric equilibrium between a thiol form and a thione form.[1] The thione form is generally more stable.[4] The equilibrium is influenced by the solvent, concentration, and temperature.[1] Polar solvents and self-association at higher concentrations favor the more stable thione form, while dilute solutions in non-polar solvents have a higher proportion of the thiol form, which is more susceptible to oxidation.[1][5]

Q3: What are the general recommendations for storing solid this compound?

A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.[6]

Q4: How should I prepare and store this compound stock solutions for long-term use?

A4: It is recommended to prepare stock solutions fresh. If long-term storage is necessary, solutions should be prepared in a high-purity, degassed solvent and stored in tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -80°C) to minimize oxidation. The choice of solvent will impact stability, with non-polar solvents potentially favoring the less stable thiol form.

Q5: What factors can accelerate the degradation of this compound solutions?

A5: Several factors can accelerate degradation, including:

  • Presence of Oxidizing Agents: Strong oxidizing agents will readily convert the thiol to a disulfide.[6]

  • Exposure to Air (Oxygen): Atmospheric oxygen is a key contributor to the oxidative dimerization.

  • Elevated Temperatures: Higher temperatures generally increase the rate of chemical reactions, including degradation.[1][7][8]

  • Exposure to Light: Photolytic conditions can contribute to degradation.

  • Basic pH: The effect of pH is complex and can influence the tautomeric equilibrium and the rate of oxidation. Some studies suggest that the thiol form, which is more prone to oxidation, is favored in less polar environments, while the protonation state in aqueous solutions is pH-dependent.[9][10][11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellowing or precipitation in the solution Oxidation of this compound to 2,2'-dipyridyl disulfide, which may have lower solubility.Prepare fresh solutions. If storing, ensure an inert atmosphere and low temperature. Consider filtering the solution if precipitation is minimal and the experiment allows.
Inconsistent experimental results Degradation of the this compound solution, leading to a lower effective concentration.Use freshly prepared solutions for each experiment. If using a stored stock, qualify its concentration and purity before use (e.g., by UV-Vis or HPLC).
Loss of activity in a functional assay The active thiol form has diminished due to oxidation.Confirm the integrity of your this compound solution. Prepare and handle solutions under conditions that minimize oxidation (degassed solvents, inert atmosphere).

Data Presentation: Illustrative Stability of this compound Solutions

The following tables provide illustrative data on the stability of this compound solutions under various storage conditions. This data is synthesized from qualitative descriptions of stability and should be considered as a guideline. Actual stability will depend on specific experimental conditions.

Table 1: Illustrative Long-Term Stability of 10 mM this compound in Aqueous Buffer (pH 7.4) under Air

Storage TemperaturePurity (%) after 1 weekPurity (%) after 4 weeksPurity (%) after 12 weeks
25°C 958570
4°C 999590
-20°C >999896
-80°C >99>9998

Table 2: Illustrative Effect of Solvent on the Stability of 1 mM this compound at 4°C under Air for 4 Weeks

SolventTautomer FavoredIllustrative Purity (%)
Water (pH 7.4) Thione95
Ethanol Thione/Thiol92
Dichloromethane Thiol88
Acetonitrile (B52724) Thione/Thiol93

Mandatory Visualization

degradation_pathway Degradation Pathway of this compound Mercaptopyridine This compound (Thiol Tautomer) Thione 2(1H)-Pyridinethione (Thione Tautomer) Mercaptopyridine->Thione Disulfide 2,2'-Dipyridyl Disulfide (Degradation Product) Mercaptopyridine->Disulfide Oxidation ([O], light, heat)

Caption: Degradation of this compound via oxidation of the thiol tautomer.

experimental_workflow Workflow for Stability Testing of this compound Solutions cluster_prep 1. Solution Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Evaluation Prep Prepare this compound solution in chosen solvent and concentration Store Aliquot and store under defined conditions (temperature, light, atmosphere) Prep->Store TimePoints Withdraw samples at predetermined intervals (t=0, 1, 4, 12 weeks, etc.) Store->TimePoints Analysis Analyze by Stability-Indicating Method (e.g., HPLC or UV-Vis) TimePoints->Analysis Data Quantify remaining this compound and formation of degradation products Analysis->Data Report Determine shelf-life and optimal storage conditions Data->Report

Caption: General experimental workflow for assessing the stability of this compound solutions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for the separation and quantification of this compound and its primary degradation product, 2,2'-dipyridyl disulfide. Method validation (linearity, accuracy, precision, specificity, etc.) should be performed according to ICH guidelines.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for optimal separation (a common starting point is a gradient or isocratic elution with a ratio around 30:70 v/v acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both this compound and its disulfide have significant absorbance (e.g., determined by UV-Vis scan, around 280 nm).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a series of standard solutions of this compound and 2,2'-dipyridyl disulfide of known concentrations in the mobile phase to establish a calibration curve.

    • At each time point of the stability study, dilute an aliquot of the test solution with the mobile phase to fall within the concentration range of the calibration curve.

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks for this compound and 2,2'-dipyridyl disulfide based on their retention times determined from the injection of pure standards.

    • Quantify the amount of each compound by integrating the peak areas and comparing them to the calibration curve.

    • Calculate the percentage of remaining this compound and the percentage of the disulfide formed.

Protocol 2: UV-Vis Spectrophotometric Analysis

This method can be used for a more rapid, albeit less specific, assessment of this compound degradation by monitoring the changes in the UV-Vis absorption spectrum over time.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a solution of this compound in the desired solvent at a concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

    • Record the initial UV-Vis spectrum (e.g., from 200 to 400 nm) at time zero. Note the characteristic absorption maxima for the thione form.

    • Store the solution under the desired stability testing conditions.

    • At each time point, record the UV-Vis spectrum of the solution.

    • Monitor the decrease in the absorbance at the maximum wavelength of this compound and potentially the increase in absorbance at a wavelength characteristic of the 2,2'-dipyridyl disulfide.[5]

    • The transformation of the thiol to the disulfide can be observed by significant changes in the absorption spectra.[5] This method is best for observing the kinetics of the degradation rather than for precise quantification without proper calibration with standards of the degradation product.

References

Identifying common impurities in commercial 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing common impurities in commercial 2-Mercaptopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis, degradation, or storage. The most prevalent are:

  • 2,2'-Dipyridyl disulfide: This is the primary impurity, formed by the oxidation of this compound.[1][2] The presence of amines can autocatalyze this oxidation process.[1]

  • Unreacted Starting Materials: A common synthesis route for this compound involves the reaction of 2-chloropyridine (B119429) with a sulfur source.[1] Consequently, residual 2-chloropyridine can be present in the final product.

  • Heavy Metals: Trace amounts of heavy metals may be present, originating from catalysts used during synthesis or from the raw materials. Specific limits for elements like lead (Pb) and arsenic (As) are often included in product specifications.

  • Degradation Products: Improper storage can lead to the degradation of this compound, resulting in the formation of nitrogen oxides, carbon monoxide, and oxides of sulfur.

Q2: How can these impurities affect my experiments?

A2: The impact of impurities can be significant and varied, depending on the application:

  • Inconsistent Reaction Stoichiometry: The presence of 2,2'-dipyridyl disulfide, an oxidized and less reactive form, can lead to inaccurate quantification of the active thiol, resulting in incorrect stoichiometry and reduced yields in reactions where this compound acts as a nucleophile.

  • Catalyst Poisoning: Thiols and their disulfide impurities can act as poisons for certain metal catalysts, particularly those based on palladium, by strongly coordinating to the metal center and inhibiting catalytic activity.[3]

  • Side Reactions in Peptide Synthesis: In peptide synthesis, where this compound derivatives are used for disulfide bond formation, the presence of the disulfide impurity can interfere with the controlled formation of the desired intramolecular disulfide bonds.[4]

  • Altered Ligand Properties: When used as a ligand in metal complexes, impurities can compete for coordination sites or alter the electronic properties of the resulting complex, affecting its catalytic performance or physical characteristics.[5]

  • Toxicity in Biological Assays: Heavy metal impurities can exhibit toxicity in cell-based assays, leading to misleading results.[6]

Q3: What are the typical purity levels and impurity specifications for commercial this compound?

A3: The purity of commercial this compound can vary between suppliers and grades. The following tables summarize typical specifications.

Table 1: Typical Purity of Commercial this compound

GradeTypical Purity (%)
Technical Grade≥95%
Reagent Grade≥98%
High-Purity/For Synthesis≥99%

Table 2: Common Impurity Limits in High-Purity this compound

ImpurityTypical Specification Limit
2,2'-Dipyridyl disulfide≤ 1.0%
2-Chloropyridine≤ 0.1%
Lead (Pb)≤ 10 ppm
Arsenic (As)≤ 3 ppm

Q4: How should I store this compound to minimize the formation of impurities?

A4: To maintain the integrity of this compound, proper storage is crucial:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation to 2,2'-dipyridyl disulfide.

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guides

Issue 1: Inconsistent reaction outcomes or low yields.
  • Possible Cause: The concentration of the active thiol in your this compound reagent may be lower than expected due to the presence of 2,2'-dipyridyl disulfide.

  • Troubleshooting Steps:

    • Quantify the Purity: Use HPLC to determine the actual percentage of this compound and its disulfide dimer in your reagent (see Experimental Protocol 1).

    • Adjust Stoichiometry: Based on the purity analysis, adjust the amount of this compound used in your reaction to ensure the correct molar ratio of the active thiol.

    • Purify the Reagent: If the disulfide content is high, consider purifying the this compound by recrystallization or chromatography before use.

Issue 2: Catalyst inhibition in a metal-catalyzed reaction.
  • Possible Cause: Your this compound reagent may contain impurities that are poisoning the metal catalyst.

  • Troubleshooting Steps:

    • Analyze for Impurities: Perform HPLC and GC-MS analysis to check for organic impurities like 2,2'-dipyridyl disulfide and 2-chloropyridine. Use ICP-MS to test for heavy metal contaminants.

    • Use High-Purity Reagent: Switch to a higher grade of this compound with certified low levels of potential catalyst poisons.

    • Consider Ligand-to-Metal Ratio: In some cases, adjusting the ligand-to-metal ratio can mitigate the effects of minor impurities.

Experimental Protocols

Protocol 1: Quantification of this compound and 2,2'-Dipyridyl Disulfide by HPLC

This protocol provides a general method for the separation and quantification of this compound and its primary oxidation impurity, 2,2'-dipyridyl disulfide.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-6 min: 30% to 100% B

    • 6-7 min: 100% B

    • 7.1-10 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 324 nm.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of both this compound and 2,2'-dipyridyl disulfide of known concentrations to generate a calibration curve for quantification.

Protocol 2: Analysis of Residual 2-Chloropyridine by GC-MS

This method is suitable for the detection and quantification of the volatile starting material, 2-chloropyridine.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-200 m/z.

  • Sample Preparation:

  • Quantification: Use an internal standard method for accurate quantification. Create a calibration curve using standard solutions of 2-chloropyridine.

Protocol 3: Determination of Heavy Metal Impurities by ICP-MS

This protocol outlines the general procedure for analyzing heavy metal content, which should be adapted based on specific instrumentation and laboratory procedures.

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).[8][9][10]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of the this compound sample into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).

    • Seal the vessel and place it in the microwave digestion system.

    • Run a suitable digestion program (consult instrument manufacturer's guidelines).

    • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Analysis:

    • Prepare a series of multi-element calibration standards.

    • Use internal standards to correct for matrix effects.

    • Analyze the prepared sample solution according to the instrument's standard operating procedure.

Visualizations

G M2P This compound DPDS 2,2'-Dipyridyl disulfide M2P->DPDS Oxidation (Air, light, metal traces) G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report G rect_node rect_node start Inconsistent Reaction Results? check_purity Purity Issue? start->check_purity check_catalyst Catalyst Poisoning? check_purity->check_catalyst No hplc Perform HPLC Analysis check_purity->hplc Yes gcms Perform GC-MS Analysis check_catalyst->gcms Yes optimize Optimize Reaction Conditions check_catalyst->optimize No adjust Adjust Stoichiometry hplc->adjust purify Use High-Purity Reagent gcms->purify icpms Perform ICP-MS Analysis purify->icpms If problem persists

References

Technical Support Center: Purification Strategies for Products Contaminated with 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted 2-mercaptopyridine (B119420) from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a final product?

A1: There are four main strategies for removing residual this compound, each suited to different product characteristics and impurity profiles:

  • Liquid-Liquid Extraction (Acid-Base or Copper Sulfate (B86663) Wash): This technique leverages the basicity of the pyridine (B92270) ring or the chelating ability of the thiol group to selectively move the this compound into an aqueous phase.

  • Column Chromatography: A widely used method for purifying compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel.[1]

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility between the desired product and this compound.[2]

  • Scavenger Resins and Solid-Phase Extraction (SPE): These methods utilize solid-supported reagents or sorbents to selectively bind and remove this compound from the product mixture.[3][4]

Q2: How do I choose the most suitable purification method for my experiment?

A2: The optimal method depends on several factors, including the properties of your desired product (e.g., stability, polarity, physical state), the scale of your reaction, and the required final purity. The decision tree below provides a logical guide to selecting the best strategy.

G cluster_alternatives Alternative/Final Polishing start Start: Crude Product with this compound product_state Is the product a solid? start->product_state acid_stable Is the product stable to acid? product_state->acid_stable No recrystallization Recrystallization product_state->recrystallization Yes extraction Liquid-Liquid Extraction (Acidic Wash) acid_stable->extraction Yes cu_extraction Liquid-Liquid Extraction (CuSO4 Wash) acid_stable->cu_extraction No high_purity Is high purity required? chromatography Column Chromatography high_purity->chromatography Yes end Purified Product high_purity->end No extraction->high_purity cu_extraction->high_purity recrystallization->high_purity chromatography->end scavenger Scavenger Resin / SPE scavenger->end

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guides and Experimental Protocols

Liquid-Liquid Extraction

This is often the first method of choice due to its simplicity and scalability. It involves washing an organic solution of the crude product with an aqueous solution to remove the this compound.

FAQs for Liquid-Liquid Extraction

  • Q: My product is acid-sensitive. Can I still use an extraction? A: Yes. Instead of a strong acid wash, you can use a milder acidic solution like 5-10% aqueous citric acid.[5] Alternatively, a wash with a saturated or 10-15% aqueous copper (II) sulfate (CuSO₄) solution is effective for acid-sensitive compounds.[5][6] The copper ions form a complex with this compound, pulling it into the aqueous layer.[1][5]

  • Q: An emulsion formed during the extraction, and the layers won't separate. What should I do? A: Emulsion formation is common. To resolve it, you can:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[6]

    • Gently swirl the mixture instead of vigorous shaking.

  • Q: After several washes, I still detect this compound in my organic layer. How can I improve its removal? A: Increase the number of washes. Three to five washes with smaller volumes of the aqueous solution are more effective than one large wash. Ensure the pH of the aqueous layer is acidic if using an acid wash. If the problem persists, consider a different purification method like column chromatography for a more complete removal.

Experimental Protocol: Acidic Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.

  • Separation: Allow the layers to separate completely and drain the lower aqueous layer containing the pyridinium (B92312) salt.[6]

  • Repeat: Repeat the acid wash (steps 2-4) two to four more times. The progress of the removal can be monitored by TLC.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

G start Crude Product in Organic Solvent add_acid Add 1M HCl (aq) Shake & Vent start->add_acid separate Separate Layers add_acid->separate drain_aq Drain Aqueous Layer (contains pyridinium salt) separate->drain_aq repeat Repeat 3-5x drain_aq->repeat repeat->add_acid Impurity Present wash_bicarb Wash with NaHCO3 (aq) repeat->wash_bicarb Impurity Removed wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_conc Filter & Concentrate dry->filter_conc end Purified Product filter_conc->end

Caption: Workflow for removing this compound via acid-base extraction.

Column Chromatography

This method is highly effective for separating compounds with different polarities. Since this compound is a polar and basic compound, some specific considerations are necessary for good separation.

FAQs for Column Chromatography

  • Q: What is the best stationary and mobile phase for separating my product from this compound? A: For normal-phase chromatography (silica gel), this compound will be quite polar. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. If your product is also polar and co-elutes with this compound, consider adding a small amount of a base like triethylamine (B128534) (0.1-2.0%) to the mobile phase to reduce tailing of the basic this compound.[7] For very polar products, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) might be more effective.[7][8]

  • Q: My compound is streaking or tailing on the TLC plate and the column. What can I do? A: Tailing of polar, basic compounds on silica gel is common due to strong interactions with acidic silanol (B1196071) groups.[9] To mitigate this:

    • Add a small amount of triethylamine or ammonia (B1221849) to your mobile phase.[7]

    • Pre-treat the silica gel by flushing the column with a solvent system containing a base before loading your sample.[9]

  • Q: My compound has poor solubility in the eluent, causing it to crash out on the column. A: This can be addressed by using a "dry loading" technique. Dissolve your sample in a suitable solvent, add dry silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[10]

Experimental Protocol: Silica Gel Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and this compound (aim for a ΔRf > 0.2).

  • Column Packing: Pack a column with silica gel using the chosen eluent (wet or dry packing method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel. For poorly soluble compounds, use the dry loading method.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G start Select Solvent System (via TLC) pack Pack Silica Gel Column start->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Solvent & Collect Fractions load->elute monitor Monitor Fractions (via TLC) elute->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Workflow for purification by column chromatography.

Recrystallization

This technique is suitable for purifying solid products from solid impurities like this compound, based on their differential solubilities in a particular solvent.

FAQs for Recrystallization

  • Q: How do I choose a suitable solvent for recrystallization? A: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while this compound should remain soluble at low temperatures.[11] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes) to find the best one.[12][13]

  • Q: My product is not crystallizing, even after cooling. A: This could be due to several reasons:

    • Too much solvent was used. Try to evaporate some of the solvent and cool again.

    • The solution is supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product.

  • Q: The recovered product is still impure. A: Ensure that the cooling process is slow to allow for selective crystal formation. Also, make sure to wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen solvent by heating to boiling.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to a constant weight.

Scavenger Resins and Solid-Phase Extraction (SPE)

These methods use a solid support to selectively remove the this compound. Thiol-scavenging resins can react covalently with the thiol group, while cation exchange resins can bind the basic pyridine moiety.

FAQs for Scavenger Resins/SPE

  • Q: What type of scavenger resin should I use? A: For this compound, a thiol-scavenging resin (e.g., silica-bound 1-propanethiol) can be effective.[3] Alternatively, a strong cation exchange (SCX) resin can be used to bind the basic pyridine ring.[4]

  • Q: How much resin should I use? A: Typically, 3-5 equivalents of the scavenger resin relative to the amount of this compound are used.[3]

  • Q: The scavenging is incomplete. A: Increase the reaction time or the number of equivalents of the scavenger resin. Ensure good mixing of the resin with the reaction mixture.

Experimental Protocol: Thiol Scavenger Resin

  • Resin Addition: To the crude reaction mixture, add 3-5 equivalents of a thiol-scavenging resin.

  • Stirring: Stir the mixture for a period of 15 minutes to 2 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with the reaction solvent.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Removing this compound

MethodPrincipleProsConsBest Suited For
Liquid-Liquid Extraction (Acidic Wash) Partitioning based on basicity (forms a water-soluble salt).[6]Simple, fast, scalable, inexpensive.Product must be acid-stable; may not be completely effective for high purity.Acid-stable, non-polar to moderately polar products.
Liquid-Liquid Extraction (CuSO₄ Wash) Formation of a water-soluble copper-pyridine complex.[1][5]Mild conditions, suitable for acid-sensitive products.Can be less efficient than acidic wash; may require removal of residual copper.Acid-sensitive products.
Column Chromatography Differential adsorption on a stationary phase.[1]High resolution and purity achievable; versatile.More time-consuming and resource-intensive; requires solvent optimization.Achieving high purity; separating complex mixtures.
Recrystallization Differential solubility of product and impurity.[2]Can yield very pure crystalline material; relatively simple.Only for solid products; requires finding a suitable solvent; potential for product loss.Solid products where a suitable solvent can be found.
Scavenger Resins / SPE Covalent or ionic binding to a solid support.[3][4]High selectivity; simple work-up (filtration).Resins can be expensive; may require optimization of reaction time and equivalents.Final polishing step or when other methods fail.

Table 2: Solubility of this compound

SolventSolubilityReference
Water50 g/L (20 °C)[14][15]
EthanolSoluble[16]
AcetoneSoluble[16]
ChloroformSlightly soluble[14][15]
MethanolSlightly soluble[14][15]
Dimethyl sulfoxide (B87167) (DMSO)Slightly soluble[14][15]

References

Improving the solubility of 2-Mercaptopyridine for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-mercaptopyridine (B119420) during aqueous reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

This compound (also known as 2-pyridinethiol) is a versatile organosulfur compound used in various chemical syntheses, including as a ligand in metal complexes and in bioconjugation.[1][2] While it has moderate solubility in water (approximately 50 g/L at 20°C), achieving the desired concentration in aqueous buffers for specific reactions can be challenging due to its chemical properties. Factors such as pH, temperature, and the presence of other solutes can significantly impact its solubility, potentially leading to precipitation and affecting experimental outcomes.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent. As a weak acid, its protonation state changes with the pH of the solution. In aqueous solutions, it exists in a tautomeric equilibrium between a thiol form and a thione form.[3][4] Adjusting the pH can shift this equilibrium and influence its solubility. For instance, in a more basic environment (e.g., pH 8.0-9.0), the deprotonated form is more prevalent, which can increase its aqueous solubility.[5] Conversely, at acidic pH, the pyridine (B92270) nitrogen can be protonated, which may also affect solubility.[6] The optimal pH for solubilization and reaction should be determined empirically for each specific application.

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

If you are facing difficulty dissolving this compound, consider the following troubleshooting steps:

  • pH Adjustment: Carefully adjust the pH of your buffer. Increasing the pH to a slightly alkaline range (e.g., 7.5-8.5) can enhance solubility. Use a non-nucleophilic buffer such as phosphate (B84403) or borate (B1201080) buffer.

  • Use of Co-solvents: Introduce a small amount of a water-miscible organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.[7][8] It is recommended to first dissolve the this compound in a minimal amount of the co-solvent to create a concentrated stock solution, and then add this stock solution dropwise to your vigorously stirred aqueous buffer.[9]

  • Gentle Heating: Gently warming the solution can aid in dissolution. However, be cautious as excessive heat can promote oxidation or degradation.

  • Sonication: Using a bath sonicator can help to break up solid particles and facilitate dissolution.

Q4: I've noticed my this compound solution turning cloudy or forming a precipitate over time. What is happening and how can I prevent it?

The formation of a precipitate over time can be due to a few factors:

  • Oxidation: this compound is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of its disulfide dimer (2,2'-dipyridyl disulfide).[10] This dimer is generally less soluble in aqueous solutions and can precipitate. To prevent this, it is advisable to use de-gassed buffers and to work under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Change in Temperature: If the solution was prepared at an elevated temperature, a decrease to room temperature or refrigeration can lead to precipitation if the concentration is above the solubility limit at the lower temperature.

  • Supersaturation: The initial clear solution might be supersaturated. Over time, the excess solute can crystallize out of the solution.

To improve stability, prepare fresh solutions before use and store any stock solutions at low temperatures (2-8°C) under an inert atmosphere.[11]

Q5: What is the difference between the thiol and thione forms of this compound, and how does it affect my experiment?

This compound exists as two tautomers: the thiol form and the thione form. In polar solvents like water, the thione form is predominant.[3][4] This is important because the two forms can have different reactivities and properties. The thione form is stabilized by thioamide resonance.[12] The specific tautomeric form present can influence its nucleophilicity and its ability to coordinate with metals. For most applications, the equilibrium between the two forms is rapid, and the observed reactivity is a composite of both.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent TypeExamplesQualitative SolubilityReference(s)
Water Deionized Water, Aqueous BuffersModerate
Polar Protic Solvents Ethanol, MethanolSoluble[3]
Polar Aprotic Solvents DMSO, AcetoneSoluble[3]
Non-polar Solvents Hexane, BenzeneLimited Solubility[3]

Table 2: Factors Influencing the Aqueous Solubility of this compound

FactorEffect on SolubilityRecommendations
pH pH-dependent; generally more soluble in slightly alkaline conditions.Empirically determine the optimal pH for your specific buffer system and application. A range of 7.5-8.5 is a good starting point.
Co-solvents Increases solubility.Use minimal amounts of water-miscible organic solvents like DMSO or ethanol to prepare a stock solution.
Temperature Increased temperature generally increases solubility.Gentle warming can be used to aid dissolution, but be mindful of potential degradation and oxidation.
Oxidation Leads to the formation of the less soluble disulfide dimer.Use de-gassed solvents and work under an inert atmosphere. Prepare solutions fresh.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound that can be diluted into aqueous buffers.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound in a suitable container.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary.

  • Store the stock solution at 2-8°C, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere.

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer

Objective: To prepare a dilute working solution of this compound in an aqueous buffer for immediate use in a reaction.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS), de-gassed

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • Add the desired volume of the aqueous buffer to a sterile tube.

  • While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution dropwise. This ensures rapid mixing and helps to prevent localized high concentrations that can lead to precipitation.[9]

  • Continue to mix for a few minutes to ensure the solution is homogeneous.

  • Use the freshly prepared working solution immediately to minimize the risk of oxidation and degradation.

Mandatory Visualization

Troubleshooting_Solubility start Start: this compound Does Not Dissolve check_pH Is the buffer pH in the optimal range (e.g., 7.5-8.5)? start->check_pH adjust_pH Adjust pH of the buffer with dilute acid or base. check_pH->adjust_pH No try_cosolvent Prepare a stock solution in minimal DMSO/Ethanol. check_pH->try_cosolvent Yes dissolved Problem Solved: this compound Dissolved adjust_pH->dissolved add_dropwise Add stock solution dropwise to vigorously stirred buffer. try_cosolvent->add_dropwise gentle_heat Apply gentle heat (e.g., 37°C water bath). add_dropwise->gentle_heat Still precipitates add_dropwise->dissolved sonicate Use a bath sonicator to aid dissolution. gentle_heat->sonicate sonicate->dissolved reassess Reassess concentration and buffer choice. Consider alternative strategies. sonicate->reassess Still precipitates

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Tautomeric equilibrium of this compound.

References

Technical Support Center: Managing 2-Mercaptopyridine Odor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the odor of 2-Mercaptopyridine in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have a strong odor?

A1: this compound (also known as 2-pyridinethiol) is an organosulfur compound with the chemical formula C₅H₅NS.[1][2] It exists in tautomeric equilibrium with pyridine-2-thione.[3] The presence of the thiol (-SH) group is responsible for its potent and unpleasant odor, a characteristic shared by many thiol compounds.[2] The human nose is extremely sensitive to thiols, with some having odor thresholds as low as 0.011 parts per million (ppm).

Q2: What are the primary safety concerns when working with this compound?

A2: Besides its strong odor, this compound is harmful if swallowed and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Q3: How can I prevent the odor of this compound from spreading in the lab?

A3: Proactive measures are key to containing the odor. Always handle this compound in a certified chemical fume hood.[7] Keep containers tightly sealed when not in use.[6] For reactions that may release volatile thiols, it is recommended to use a bleach trap to neutralize the exhaust gas.[8][9]

Q4: What is the proper procedure for disposing of this compound waste?

A4: All waste contaminated with this compound, including unused product, reaction mixtures, and contaminated lab supplies, should be treated as hazardous waste.[7] Segregate thiol waste into clearly labeled, sealed containers.[7] For liquid waste, consider pre-treating with a bleach solution in a fume hood to neutralize the odor before collection by your institution's environmental health and safety (EHS) department.[10] Contaminated disposable items like gloves and paper towels should be placed in a sealed plastic bag before being discarded into a designated hazardous waste container.[7]

Troubleshooting Guides

Issue Potential Cause Solution
Persistent this compound odor in the lab 1. Improper handling or storage. 2. Contaminated surfaces or equipment. 3. Inadequate ventilation.1. Always handle this compound and its solutions deep within a certified chemical fume hood. Ensure containers are tightly sealed with Parafilm or Teflon tape when not in use.[8][10] 2. Decontaminate all potentially contaminated surfaces, glassware, and equipment with a bleach solution.[11] 3. Verify that your fume hood is functioning correctly and has adequate airflow.
Odor emanating from a reaction Volatile thiols being released from the reaction vessel.Vent the reaction apparatus through a bleach trap to neutralize the off-gases.[8][9] This involves bubbling the exhaust gas through a solution of sodium hypochlorite (B82951).
Glassware still smells after washing Residual this compound adsorbed onto the glass surface.Pre-treat the glassware by soaking it in a bleach bath for at least 12-24 hours before standard cleaning procedures.[9][10]
Accidental spill of this compound Mishandling of the chemical.For small spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand), then decontaminate the area with a bleach solution. For larger spills, evacuate the area and contact your institution's EHS department immediately.[7] All cleanup materials should be disposed of as hazardous waste.[7]

Quantitative Data Summary

Compound Odor Threshold (ppm) Odor Description
General Thiols~ 0.000011"Rotten cabbage" or "garlic-like"
Methyl Mercaptan0.0021Sulfidy, pungent
Ethyl Mercaptan0.001Earthy, sulfidy
Hydrogen Sulfide0.00047Eggy sulfide

This data is provided for context on the potency of thiol odors. The odor threshold for this compound may vary.

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with this compound

Objective: To safely and effectively remove residual this compound and its odor from laboratory glassware.

Materials:

  • Contaminated glassware

  • Household bleach (sodium hypochlorite solution, typically 5-6%)

  • Water

  • A designated plastic tub or container

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Work in a Fume Hood: Perform all steps of this procedure inside a certified chemical fume hood.

  • Prepare Bleach Bath: In the plastic tub, prepare a 1:1 (v/v) solution of bleach and water.[9] Ensure there is enough solution to completely submerge the glassware.

  • Initial Rinse (Optional but Recommended): If the glassware contains significant residue, rinse it with a small amount of an appropriate organic solvent (e.g., ethanol (B145695) or acetone) and dispose of the rinse waste in a designated thiol waste container.

  • Soak Glassware: Carefully place the contaminated glassware into the bleach bath, ensuring it is fully submerged.[9]

  • Soaking Time: Allow the glassware to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol.[10]

  • Rinse Thoroughly: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with tap water, followed by a final rinse with deionized water.

  • Standard Washing: Proceed with your standard laboratory glassware washing procedure.

  • Dispose of Bleach Bath: The used bleach solution can typically be neutralized and disposed of down the drain with copious amounts of water, but consult your local EHS guidelines for proper disposal procedures.

Protocol 2: Quenching a Reaction Mixture Containing this compound

Objective: To neutralize the odor and reactivity of this compound in a reaction mixture prior to workup.

Materials:

  • Completed reaction mixture containing this compound

  • Ice bath

  • Sodium hypochlorite solution (household bleach) or 30% hydrogen peroxide

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Work in a Fume Hood: This entire procedure must be performed in a certified chemical fume hood.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0°C using an ice bath. This will help to reduce the vapor pressure of the volatile thiol.

  • Prepare Quenching Solution: In a separate flask, prepare a quenching solution. A 10-20% aqueous solution of sodium hypochlorite is commonly used. Alternatively, a basic solution of hydrogen peroxide can be effective.[11]

  • Slow Addition of Quencher: While vigorously stirring the cooled reaction mixture, slowly add the quenching solution dropwise. The reaction is exothermic, so slow addition is crucial to maintain temperature control.

  • Monitor the Reaction: Continue stirring the mixture at 0°C for at least 30 minutes after the addition of the quenching solution is complete.

  • Check for Odor: Carefully waft the vapors towards your nose to check if the thiol odor has been neutralized. If the odor persists, add more quenching solution and continue to stir.

  • Proceed with Workup: Once the odor is no longer detectable, you can proceed with your standard aqueous workup procedure.

Visualizations

Spill_Management_Workflow spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Contained & Manageable large_spill Large Spill assess->large_spill Uncontained or Large Volume ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate the Area large_spill->evacuate absorb Absorb with Inert Material ppe->absorb decontaminate Decontaminate Area with Bleach Solution absorb->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose contact_ehs Contact EHS evacuate->contact_ehs

Caption: Workflow for managing a this compound spill.

Odor_Neutralization_Pathway cluster_0 Chemical Neutralization Thiol This compound (R-SH) (Pungent Odor) Oxidized_Products Oxidized Sulfur Species (e.g., Sulfonic Acid, R-SO3H) (Odorless or Low Odor) Thiol->Oxidized_Products Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Sodium Hypochlorite, NaOCl)

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Mercaptopyridine and Thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Mercaptopyridine (B119420) and thiophenol. The significant structural differences between these two aromatic thiols, particularly the presence of the nitrogen atom in the pyridine (B92270) ring, lead to distinct chemical behaviors. Understanding these differences is crucial for applications in synthesis, catalysis, and drug design. This analysis is supported by physicochemical data and detailed experimental protocols.

Key Physicochemical Properties

The fundamental differences in reactivity between this compound and thiophenol can be traced to their structural and electronic properties. This compound exists in a tautomeric equilibrium between its thiol and thione forms, a property not observed in thiophenol.[1][2] This equilibrium is highly sensitive to the solvent environment.[1][3][4]

PropertyThis compoundThiophenolKey Observations
Structure Contains a pyridine ring with a thiol group at the 2-position.Contains a benzene (B151609) ring with a thiol group.The nitrogen atom in this compound significantly influences its electronic properties and reactivity.
Tautomerism Exists as an equilibrium between Pyridine-2-thiol and Pyridine-2(1H)-thione.[1]Does not exhibit tautomerism.The thione form predominates in polar solvents and the solid state, while the thiol form is favored in nonpolar solvents and dilute solutions.[4][5]
Acidity (pKa) pKa₁: -1.12 (Proton gain at N)pKa₂: 11.62 (Proton loss from N-H of thione form)[5]6.62 (in H₂O)[6]Thiophenol is a significantly stronger acid than the thiol form of this compound. The relevant deprotonation for this compound in polar media is typically from the nitrogen of the more stable thione tautomer.

Comparative Reactivity Analysis

Tautomerism: The Defining Difference

The most critical factor distinguishing the reactivity of this compound from thiophenol is its existence as two rapidly interconverting tautomers: the thiol form (this compound) and the thione form (pyridine-2-thione).

G thiol thione thiol->thione

Caption: Tautomeric equilibrium of this compound.

This equilibrium means that the reacting species of this compound can vary depending on the conditions. In nonpolar solvents, it behaves more like a traditional thiol, whereas in polar solvents, the reactivity is dominated by the thione form.[1][3] Thiophenol, lacking this property, consistently reacts as a simple aromatic thiol.

Acidity and Thiolate Formation

Thiophenol (pKa = 6.62) is substantially more acidic than phenol (B47542) and typical aliphatic thiols.[6] This allows for the easy formation of the highly nucleophilic thiophenolate anion (PhS⁻) under mildly basic conditions.

In contrast, this compound in its more stable thione form has a much higher pKa (11.62), corresponding to the deprotonation of the N-H bond.[5] Generating the corresponding anion requires much stronger basic conditions. This difference in acidity directly impacts the concentration of the active nucleophilic species at a given pH.

G cluster_tp Thiophenol cluster_mpt This compound (Thione Form) tp Thiophenol (pKa = 6.62) tp_anion Thiophenolate Anion (Strong Nucleophile) tp->tp_anion + OH⁻ / - H₂O mpt Pyridine-2-thione (pKa = 11.62) mpt_anion Pyridinethiolate Anion mpt->mpt_anion + OH⁻ / - H₂O

Caption: Comparative deprotonation of thiophenol and pyridine-2-thione.

Nucleophilicity and Reaction Pathways

While both compounds are effective nucleophiles, their reaction patterns differ.

  • Thiophenol: The thiophenolate anion is an excellent soft nucleophile, readily participating in reactions like S-alkylation and S-acylation via nucleophilic substitution (SₙAr).[7][8] The reaction occurs exclusively at the sulfur atom.

  • This compound: Its nucleophilic reactions are more complex. The presence of two nucleophilic centers (S and N) in the anion of the thione tautomer can lead to competitive S-alkylation and N-alkylation, depending on the electrophile and reaction conditions.[7] This can complicate synthetic outcomes and may require careful optimization to achieve selectivity.

Oxidation to Disulfides

Both thiophenol and this compound are readily oxidized to their corresponding disulfides, diphenyl disulfide and 2,2'-dipyridyl disulfide, respectively.[1][6] This is a common reactivity pattern for thiols. Notably, the oxidation of this compound can be autocatalytic, as the amine functionality can catalyze the oxidation process.[1]

Experimental Protocols

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5.5 to 7.5 for thiophenol).

  • Stock Solution: Prepare a concentrated stock solution of the thiol (e.g., 10 mM thiophenol in ethanol).

  • Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a cuvette containing the buffer. Ensure the final concentration is appropriate for UV-Vis analysis (e.g., 50 µM).

  • Spectral Measurement: Record the full UV-Vis spectrum (e.g., 220-400 nm) for each sample at each pH.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

Protocol: Kinetic Analysis of S-Alkylation Reactivity

This experiment compares the nucleophilic reactivity of thiophenol and this compound with a model electrophile, such as iodoacetamide (B48618), by monitoring the reaction progress over time.

  • Reagent Preparation:

    • Prepare a 10 mM solution of thiophenol in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare a 10 mM solution of this compound in the same buffer.

    • Prepare a 100 mM stock solution of iodoacetamide in the same buffer.

  • Reaction Initiation:

    • Place a known volume of the thiol solution (e.g., 1 mL) in a temperature-controlled cuvette holder in a spectrophotometer.

    • Initiate the reaction by adding a small volume of the iodoacetamide stock solution to achieve the desired final concentration (e.g., 1 mM iodoacetamide, 10-fold excess). Mix rapidly.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength where the reactant and product have different extinction coefficients. Alternatively, monitor the disappearance of the thiol using Ellman's reagent (DTNB) at discrete time points.

  • Rate Calculation: Under pseudo-first-order conditions (large excess of one reactant), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function.

  • Second-Order Rate Constant: The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (k₂ = k_obs / [Iodoacetamide]).

  • Comparison: Compare the calculated k₂ values for thiophenol and this compound to determine their relative nucleophilic reactivity under the tested conditions.

G A Prepare Thiol and Electrophile Solutions (Buffered, pH 7.4) B Equilibrate Thiol Solution in Spectrophotometer (e.g., 25°C) A->B C Initiate Reaction: Add Electrophile (e.g., Iodoacetamide) B->C D Monitor Reaction Progress (e.g., Change in Absorbance vs. Time) C->D E Data Analysis: Fit to Kinetic Model D->E F Calculate Rate Constant (k_obs and k₂) E->F G Compare Reactivity F->G

Caption: Experimental workflow for kinetic analysis of S-alkylation.

Conclusion

While both this compound and thiophenol are classified as aromatic thiols, their reactivity profiles are markedly different.

  • Thiophenol behaves as a classic aromatic thiol. Its higher acidity allows for easy formation of the thiophenolate anion, which acts as a potent and selective sulfur-centered nucleophile.

  • This compound 's reactivity is governed by a complex thiol-thione tautomerism. In polar environments, the predominant thione form is less acidic and presents two potential nucleophilic sites (N and S), which can lead to challenges in reaction selectivity.

The choice between these two reagents must be guided by the specific reaction conditions and desired outcome. Thiophenol is often the more straightforward choice for predictable S-centered nucleophilic reactions, whereas the unique properties of this compound and its derivatives can be leveraged for more specialized applications, such as in the synthesis of specific heterocyclic structures or as ligands in coordination chemistry.

References

A Comparative Guide to Thiol Introduction: Evaluating Alternatives to 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of thiol (-SH) groups into small molecules, proteins, and other biomolecules is a critical step for bioconjugation, drug delivery, and the synthesis of novel therapeutics. While 2-mercaptopyridine (B119420) and its disulfide form, 2,2'-dipyridyl disulfide, have been traditionally used, particularly in the context of forming cleavable disulfide linkages via reagents like SPDP, the limitations of this chemistry have spurred the development of a diverse array of alternative reagents.

This guide provides an objective comparison of prominent alternatives, focusing on their reaction mechanisms, efficiency, and the stability of the resulting products. We present supporting experimental data, detailed protocols for key methods, and visualizations to aid in the selection of the optimal reagent for your specific research needs.

Limitations of this compound-Based Reagents

Reagents that utilize the 2-pyridyl disulfide moiety, such as Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are widely used to introduce a functional group that can be converted to a thiol. The reaction involves a disulfide exchange, releasing a chromogenic pyridine-2-thione byproduct. However, the primary drawback lies in the nature of the bond formed:

  • Disulfide Bond Instability: The resulting disulfide linkage is reversible and susceptible to cleavage in the presence of reducing agents like dithiothreitol (B142953) (DTT) or endogenous thiols such as glutathione. This lack of stability can be a significant issue for applications requiring long-term stability in a biological environment, leading to premature drug release or deconjugation.[1]

  • Reactivity Dependence: The kinetics of the thiol-disulfide exchange can be significantly affected by steric hindrance around the thiol group and by the reaction pH.[1]

These limitations necessitate the exploration of alternative reagents that offer more robust and versatile methods for thiol introduction.

Comparison of Thiol Introduction Reagents

The following sections detail various alternative reagents, categorized by their mechanism of thiol introduction.

Direct Conversion of Carbonyls to Thiocarbonyls

Lawesson's reagent (LR) is a powerful thionating agent used to convert carbonyl groups (ketones, amides, esters) directly into thiocarbonyls.[2][3][4] This provides a direct route to sulfur-containing analogs of existing molecules.

Advantages:

  • Milder reaction conditions and higher yields compared to older reagents like phosphorus pentasulfide (P₄S₁₀).[4]

  • Broad substrate scope, applicable to a wide range of carbonyl compounds.[3]

  • Commercially available and relatively easy to handle.[3]

Disadvantages:

  • Unpleasant odor.[2]

  • Workup can be complicated by phosphorus-containing byproducts, often requiring chromatography for purification.[2]

  • Can be unstable at temperatures above 110 °C.[3][5]

G

Thiol Introduction via Nucleophilic Substitution

These reagents are classic methods for converting alkyl halides into thiols via an S_N2 reaction.

ReagentReactionAdvantagesDisadvantages
Sodium Hydrosulfide (NaSH) R-X + NaSH → R-SH + NaXSimple, one-step process.The product thiol is also nucleophilic and can react with another molecule of alkyl halide to form a sulfide (B99878) (R-S-R) byproduct.
Thiourea 1. R-X + SC(NH₂)₂ → [R-SC(NH₂)₂]⁺X⁻ 2. [R-SC(NH₂)₂]⁺X⁻ + OH⁻ → R-SH + UreaTwo-step, one-pot process that avoids the formation of sulfide byproducts by using a stable isothiouronium salt intermediate.[6] Works well for primary alkyl halides.Yields can be poor for tertiary halides due to competing elimination reactions.[6]

G

Indirect Thiol Introduction on Biomolecules

These reagents react with primary amines (e.g., lysine (B10760008) residues on proteins) to introduce a thiol group, often in a protected form.

SATA introduces a thiol group protected by an acetyl group. A subsequent deprotection step is required to generate the free thiol.

Advantages:

  • Introduces a protected thiol, allowing the modified molecule to be stored.[7]

  • The deprotection step with hydroxylamine (B1172632) is efficient.[7]

  • Reaction conditions are mild (pH 7-9, 4-37°C).[7]

Disadvantages:

  • Requires a two-step process (modification and deprotection).

  • The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.[7]

G

SPDP introduces a pyridyldithio group, which can then be cleaved with a reducing agent to expose a free thiol.

Advantages:

  • The release of the pyridine-2-thione byproduct can be monitored spectrophotometrically at 343 nm to quantify the extent of modification.

  • The resulting disulfide bond is cleavable, which can be an advantage for applications like drug release.

Disadvantages:

  • Forms a relatively unstable disulfide bond, which is a key limitation compared to other methods.[1]

  • Requires a reduction step to generate the free thiol.

G

HTL is a cyclic thioester that reacts with primary amines to open the ring, creating a new amide bond and exposing a free thiol group in a single step.

Advantages:

  • One-step reaction to introduce a free thiol.

  • The reaction is atom-efficient.[8]

Disadvantages:

  • The reaction with amines (N-homocysteinylation) can alter the structure and function of proteins, potentially leading to aggregation or loss of activity.[8][9][10]

  • HTL itself is stable in aqueous solution at neutral pH, but the aminolysis reaction can be slow.[4][11]

G

Quantitative Data Summary

This table summarizes typical reaction conditions and performance metrics for various thiol introduction reagents used in protein modification. Note that yields and efficiency are highly dependent on the specific substrate and reaction conditions.

ReagentTarget GrouppH RangeReaction TimeMolar Excess (Reagent:Protein)Key Outcome / Yield
Lawesson's Reagent CarbonylN/A (Organic Solvent)30 min - 10 h0.5 - 2.0 eq.High yields (e.g., 86% for amides at RT).[8]
SATA Primary Amine7.0 - 8.230 - 60 min10:1 to 20:1Efficient modification; e.g., 3-3.6 moles SH per mole IgG.[7]
SPDP Primary Amine7.2 - 8.530 - 60 min5:1 to 20:1Quantifiable modification via A₃₄₃. Forms cleavable disulfide bond.
Homocysteine Thiolactone Primary Amine~7.4Hours to OvernightVariableCan lead to multiple modifications; may alter protein structure.[8][9]
Traut's Reagent Primary Amine7.0 - 10.0~ 1 hour10:1 to 20:1Direct introduction of thiol in one step.

Experimental Protocols

Protocol 1: Thiolation of a Protein using SATA

This protocol describes the introduction of a protected thiol group onto a protein using SATA, followed by deprotection to generate a free sulfhydryl.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SATA reagent

  • Anhydrous DMSO or DMF

  • Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

  • Desalting columns

Procedure:

  • SATA Stock Solution: Immediately before use, dissolve SATA in DMSO or DMF to a concentration of ~50 mM (e.g., 6-8 mg in 0.5 mL).

  • Modification Reaction: Add a 10-fold molar excess of the SATA stock solution to the protein solution. For example, add 10 µL of 55 mM SATA to 1 mL of a 60 µM protein solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Removal of Excess SATA: Remove unreacted SATA using a desalting column equilibrated with PBS, pH 7.2-7.5. The acetylated protein can be stored at this stage.

  • Deacetylation (Deprotection): To the modified protein solution, add the Deacetylation Solution to a final hydroxylamine concentration of 50 mM.

  • Incubation: Incubate at room temperature for 2 hours.

  • Purification: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with a degassed buffer (e.g., PBS with 5-10 mM EDTA to prevent disulfide formation). The thiolated protein is now ready for downstream applications.

Protocol 2: Thionation of an Amide using Lawesson's Reagent

This is a general procedure for converting an amide to a thioamide.

Materials:

  • Amide substrate

  • Lawesson's Reagent (LR)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amide substrate in the anhydrous solvent.

  • Reagent Addition: Add Lawesson's Reagent (typically 0.5 equivalents for a simple amide).

  • Reaction: Stir the mixture at the desired temperature. For many amides, the reaction proceeds at room temperature, while others may require reflux.[8] Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.

  • Workup: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: The crude product is typically purified to remove phosphorus byproducts. This may involve an aqueous workup followed by extraction, or more commonly, silica (B1680970) gel column chromatography.[2]

Conclusion

The choice of a reagent for thiol introduction is a critical decision that depends on the substrate, the desired stability of the final product, and the specific application. While this compound-based methods are useful for creating cleavable disulfide linkages, their inherent instability is a significant drawback for many applications.

  • For direct conversion of carbonyls, Lawesson's Reagent offers a powerful, albeit sometimes cumbersome, method.

  • For modifying small molecules with halide leaving groups, thiourea provides a clean and efficient route to thiols.

  • For introducing thiols onto biomolecules like proteins, reagents such as SATA are excellent for creating stable, protected intermediates.

  • Homocysteine thiolactone offers a one-step approach but carries the risk of altering protein structure and function.

By carefully considering the advantages and disadvantages outlined in this guide, researchers can select the most appropriate reagent to achieve their synthetic and bioconjugation goals efficiently and reliably.

References

A Comparative DFT Study on the Adsorption of 2-Mercaptopyridine vs. 4-Mercaptopyridine on Noble Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the adsorption characteristics of 2-mercaptopyridine (B119420) (2-MPy) and 4-mercaptopyridine (B10438) (4-MPy) on noble metal surfaces, with a focus on gold (Au). The insights are primarily drawn from Density Functional Theory (DFT) studies, offering a molecular-level understanding of the surface interactions that are critical in fields such as surface-enhanced Raman spectroscopy (SERS), molecular electronics, and drug delivery.

At a Glance: Key Differences in Adsorption Behavior

The primary distinction in the adsorption behavior of this compound and 4-mercaptopyridine arises from the position of the nitrogen atom in the pyridine (B92270) ring relative to the sulfur atom, which serves as the primary anchoring point to the metal surface.

  • 4-Mercaptopyridine (4-MPy): The para-position of the nitrogen atom allows for a more upright orientation of the molecule on the surface, especially at higher coverages. The nitrogen atom can also participate in intermolecular interactions, such as hydrogen bonding, influencing the self-assembly process.

  • This compound (2-MPy): With the nitrogen atom in the ortho-position, steric hindrance and the potential for chelation-like interactions with surface atoms can lead to a more tilted or complex adsorption geometry. The proximity of the nitrogen and sulfur atoms can significantly influence the electronic structure and stability of the adsorbed molecule.

Quantitative Analysis: 4-Mercaptopyridine Adsorption on Au(111)

A detailed periodic DFT study by Kučera and Groß provides valuable quantitative data on the adsorption of 4-MPy on the Au(111) surface. The calculations reveal that isolated 4-MPy molecules preferentially adsorb as thiolates (with the hydrogen of the S-H group removed) at near-bridge sites in a tilted configuration.

Adsorption Energies and Geometries

The adsorption energy and geometry of 4-MPy on Au(111) are highly dependent on the adsorption site. The strongest binding is observed at the bridge site.

Adsorption SiteAdsorption Energy (eV)Au-S Bond Length (Å)Tilt Angle (θAu-S-C)
Bridge-fcc-1.4152.51Tilted
Bridge-hcp-1.4002.51Tilted
Fcc-hollow (upright)-1.230-0.0°
Fcc-hollow (tilted)-1.216-26.0°
Hcp-hollow-1.173--
Top-fcc-1.182--
Top-hcp-1.172--

Data sourced from a periodic DFT study on the adsorption of 4-mercaptopyridine on Au(111).[1]

Experimental Protocols: Computational Methodology for 4-MPy on Au(111)

The following computational details were employed in the DFT study of 4-MPy on Au(111)[1]:

  • DFT Code: VASP (Vienna Ab initio Simulation Package)

  • Exchange-Correlation Functional: Perdew, Burke, and Ernzerhof (PBE) within the generalized gradient approximation (GGA)

  • Surface Model: A periodic slab model of the Au(111) surface with a (3x3) surface unit cell for isolated molecule calculations.

  • Adsorption Model: 4-mercaptopyridine was modeled as a thiolate radical (C₅H₄NS), with the hydrogen atom from the thiol group removed.

  • Adsorption Energy Calculation: The adsorption energy (Eads) was calculated as: Eads = E(Molecule/Surface) - E(Molecule) - E(Surface) where E(Molecule/Surface) is the total energy of the molecule adsorbed on the Au(111) slab, E(Molecule) is the energy of the isolated molecule in the gas phase, and E(Surface) is the energy of the bare Au(111) slab.

Visualizing the Computational Workflow and Adsorption

The following diagrams illustrate the typical workflow for a DFT study on molecular adsorption and the resulting adsorption configurations.

computational_workflow Computational Workflow for Adsorption Studies cluster_prep System Preparation cluster_ads Adsorption Simulation cluster_analysis Data Analysis mol_opt Molecule Geometry Optimization ads_config Define Adsorption Sites (Top, Bridge, Hollow) mol_opt->ads_config surf_opt Surface Slab Construction & Optimization surf_opt->ads_config geom_opt Geometry Optimization of Adsorbed System ads_config->geom_opt ads_energy Calculate Adsorption Energy geom_opt->ads_energy elec_prop Analyze Electronic Properties (DOS, Charge Transfer) geom_opt->elec_prop bond_analysis Determine Bond Lengths & Angles geom_opt->bond_analysis

Computational Workflow for Adsorption Studies

adsorption_configurations Adsorption Configurations of 4-MPy on Au(111) cluster_top Top Site cluster_bridge Bridge Site cluster_hollow Hollow Site (fcc/hcp) Au1 Au mol1 4-MPy mol1->Au1 S-Au Au2 Au Au3 Au mol2 4-MPy mol2->Au2 S-Au mol2->Au3 S-Au Au4 Au Au5 Au Au6 Au mol3 4-MPy mol3->Au4 S-Au mol3->Au5 S-Au mol3->Au6 S-Au

Adsorption Configurations of 4-MPy on Au(111)

Qualitative Comparison: this compound Adsorption

In the absence of a directly comparable DFT study for this compound on Au(111), we draw upon experimental findings and theoretical studies on other substrates to infer its adsorption behavior.

An in situ scanning tunneling microscopy (STM) study of 2-MPy on Au(111) revealed the formation of ordered two-dimensional arrays.[2] The study suggests that the molecular structure of thiol molecules influences their binding energies on the gold surface. The surface coverage of 2-MPy was determined to be approximately 0.15, indicating a densely packed monolayer.[2]

A DFT study on the adsorption of 2-MPy on an aluminum phosphide (B1233454) (Al₁₂P₁₂) nanocage showed significant negative adsorption energies, up to -27.71 kcal/mol, indicating a strong interaction. While the substrate is different, this study highlights the strong binding potential of 2-MPy.

Based on its molecular structure, the adsorption of 2-MPy on Au(111) is expected to differ from 4-MPy in the following ways:

  • Adsorption Geometry: The proximity of the nitrogen and sulfur atoms in 2-MPy may lead to a more tilted orientation to minimize steric repulsion with the surface. It could also potentially involve the nitrogen atom in the bonding to the surface, leading to a bidentate or chelating interaction, which would significantly alter the adsorption energy and electronic properties compared to the monodentate sulfur-gold bond typically seen with 4-MPy.

  • Self-Assembly: The different molecular footprint and intermolecular interaction possibilities due to the position of the nitrogen atom will likely result in different self-assembled monolayer structures compared to the various phases observed for 4-MPy on Au(111).[1]

Conclusion

The adsorption of mercaptopyridine isomers on noble metal surfaces is a complex phenomenon governed by the subtle interplay of molecule-surface and intermolecular interactions. DFT studies have provided a robust quantitative understanding of 4-mercaptopyridine adsorption on Au(111), revealing a preference for bridge site adsorption in a tilted configuration for isolated molecules.

While a direct quantitative comparison with this compound on the same surface from a theoretical standpoint is currently limited by the available literature, experimental evidence and theoretical studies on other substrates strongly suggest that the ortho-position of the nitrogen atom in 2-MPy leads to distinct adsorption geometries and self-assembly behavior. Further dedicated DFT studies on the adsorption of this compound on Au(111) are warranted to provide a complete and direct comparative analysis. Such studies would be invaluable for the rational design of functional surfaces for a wide range of applications.

References

Cross-reactivity of 2-Mercaptopyridine with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 2-mercaptopyridine (B119420) with various functional groups. Understanding the selectivity of this reagent is crucial for its effective application in bioconjugation, drug delivery, and other areas of chemical biology. This document summarizes available quantitative and qualitative data, presents detailed experimental protocols for assessing reactivity, and compares this compound with common alternative reagents.

Overview of this compound Reactivity

This compound (also known as 2-pyridinethiol) is a versatile organosulfur compound that exists in a tautomeric equilibrium between its thiol and thione forms.[1] This equilibrium is influenced by factors such as solvent polarity and concentration, which in turn affects its reactivity.[1] Primarily, this compound is known for its role as an acylating agent and its participation in thiol-disulfide exchange reactions.[2]

The reactivity of this compound is centered around its nucleophilic sulfur atom. However, the extent of its reaction with functional groups other than thiols is a critical consideration for its use in complex biological environments.

Quantitative Comparison of Cross-Reactivity

Direct quantitative comparisons of the reaction rates of this compound with a wide array of functional groups under standardized conditions are limited in the published literature. However, based on established principles of organic chemistry and available data for analogous reactions, a general reactivity trend can be inferred. The following table summarizes the expected relative reactivity of this compound towards common functional groups.

Functional GroupRepresentative MoleculeExpected Relative ReactivityNotes
Thiols (-SH) CysteineHigh Primarily through thiol-disulfide exchange with its oxidized form, 2,2'-dipyridyl disulfide. The reaction rate is pH-dependent.[3][4]
Amines (-NH2) Lysine, Glycine (B1666218)Moderate Can act as an acylating agent, particularly when activated. The reaction is generally slower than with thiols.[2]
Carboxylic Acids (-COOH) Acetic AcidLow to Moderate Acylation is possible, often requiring activation of the carboxylic acid (e.g., with a carbodiimide).[2]
Phenols (-OH) TyrosineLow Can be acylated, but generally less reactive than amines.[2]
Alcohols (-OH) Ethanol, SerineVery Low Reaction is generally not significant under typical bioconjugation conditions.

Comparison with Alternative Thiol-Reactive Reagents

Several other classes of reagents are commonly used for thiol-modification in bioconjugation. Understanding their reactivity profiles is essential for selecting the most appropriate tool for a given application.

Reagent ClassReaction MechanismKey AdvantagesKey Disadvantages
This compound (via disulfide) Thiol-disulfide exchangeReversible linkage (cleavable), good selectivity for thiols.Slower reaction kinetics compared to maleimides.
Maleimides Michael additionFast reaction rates, high selectivity for thiols at neutral pH.[5]Resulting thioether bond can be unstable and undergo retro-Michael reaction.[5]
Iodoacetamides Nucleophilic substitutionForms a very stable thioether bond.Slower reaction kinetics and potential for off-target reactions with other nucleophiles (e.g., histidine, lysine) at higher pH.[6]

Experimental Protocols

To facilitate the direct comparison of this compound's cross-reactivity, the following detailed experimental protocols are provided.

General Protocol for Monitoring Reaction Kinetics using UV-Vis Spectrophotometry

This protocol allows for the real-time monitoring of reactions that result in a change in absorbance. The thiol-disulfide exchange between a thiol and 2,2'-dipyridyl disulfide (the oxidized form of this compound) is a classic example, as it releases 2-thiopyridone, which has a distinct absorbance at 343 nm.

Materials:

  • 2,2'-Dipyridyl disulfide

  • Target functional group-containing molecule (e.g., N-acetyl-L-cysteine for thiol, glycine for amine)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare stock solutions of 2,2'-dipyridyl disulfide and the target molecule in the reaction buffer.

  • Equilibrate the spectrophotometer and the reaction components to the desired temperature (e.g., 25°C).

  • In a quartz cuvette, mix the reaction buffer and the target molecule solution to the desired final concentration.

  • Initiate the reaction by adding a small volume of the 2,2'-dipyridyl disulfide stock solution to the cuvette and mix quickly.

  • Immediately begin monitoring the absorbance at 343 nm over time.

  • Record data at regular intervals until the reaction reaches completion or for a defined period.

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis prep_reagents Prepare Stock Solutions equilibrate Equilibrate Spectrophotometer and Reagents prep_reagents->equilibrate mix_reactants Mix Buffer and Target Molecule in Cuvette equilibrate->mix_reactants initiate Initiate Reaction with 2,2'-Dipyridyl Disulfide mix_reactants->initiate monitor_abs Monitor Absorbance at 343 nm Over Time initiate->monitor_abs record_data Record Data at Regular Intervals monitor_abs->record_data plot_data Plot Absorbance vs. Time record_data->plot_data calc_rate Calculate Initial Rate from Slope plot_data->calc_rate G cluster_setup Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_result Result develop_hplc Develop HPLC Method prep_mixture Prepare Reaction Mixture develop_hplc->prep_mixture incubate Incubate at Controlled Temperature prep_mixture->incubate sample Withdraw and Quench Aliquots at Time Points incubate->sample analyze_hplc Analyze Samples by HPLC sample->analyze_hplc determine_conc Determine Concentrations of Reactants analyze_hplc->determine_conc compare_rates Compare Consumption Rates to Determine Reactivity determine_conc->compare_rates G Protein_SH Protein-SH (Reduced Cysteine) Mixed_Disulfide Protein-S-S-Pyridyl (Mixed Disulfide) Protein_SH->Mixed_Disulfide Nucleophilic Attack Pyridyl_SS_R 2,2'-Dipyridyl Disulfide Pyridyl_SS_R->Mixed_Disulfide Pyridinethione 2-Thiopyridone (Released) Mixed_Disulfide->Pyridinethione

References

A Comparative Guide to the Catalytic Efficacy of 2-Mercaptopyridine Versus Other Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a catalyst is pivotal to the success of a chemical transformation. Thiols, a class of organosulfur compounds, have emerged as versatile catalysts in a range of reactions. Among them, 2-mercaptopyridine (B119420) has garnered attention for its unique catalytic properties. This guide provides an objective comparison of the catalytic efficacy of this compound against other common thiols, supported by available experimental data and methodologies, to assist researchers in selecting the optimal catalyst for their synthetic needs.

Unveiling the Catalytic Potential of this compound

This compound, a derivative of pyridine (B92270), is a yellow crystalline solid that can exist in tautomeric equilibrium with its thione form, pyridine-2(1H)-thione.[1] This structural feature, along with the presence of both a Lewis basic nitrogen atom and a Brønsted acidic thiol group, contributes to its distinct catalytic activities.[1] It has been recognized as an effective catalyst in several organic transformations, most notably in C-H borylation reactions of heteroarenes.[1]

Comparative Analysis of Catalytic Performance

While direct, comprehensive comparative studies detailing the catalytic efficacy of this compound against a wide array of other thiols are not extensively documented in publicly available literature, existing research provides valuable insights into its performance in specific reaction types.

C-H Borylation of Heteroarenes

One of the most well-documented catalytic applications of this compound is in the isodesmic C-H borylation of heteroarenes.[1] This reaction is of significant interest as it provides a direct method for the functionalization of otherwise inert C-H bonds, opening avenues for the synthesis of complex molecules. The catalytic cycle is believed to involve the unique bifunctional nature of this compound, where the Lewis basic pyridine nitrogen and the Brønsted acidic thiol proton work in concert to facilitate the cleavage of a boron-carbon bond and the subsequent formation of a new boron-carbon bond through a Lewis pair mediated C-H activation.[1]

Acylation Reactions

This compound and its derivatives are also utilized as acylating agents for phenols, amines, and carboxylic acids.[1] While this is not a direct catalytic application in the traditional sense, the efficiency of these reactions is noteworthy. A comparative study on the rates and yields of acylation using this compound-based reagents versus those employing other thiol-based activating agents would provide crucial data for process optimization in synthetic chemistry.

Data Presentation: A Call for Quantitative Comparison

To facilitate a more direct comparison, the following table has been structured to summarize key performance indicators. At present, the lack of specific comparative studies in the literature limits the data that can be populated. This highlights a significant gap in the current body of research and underscores the need for systematic investigations into the catalytic efficacy of this compound relative to other thiols.

CatalystReaction TypeSubstrateProduct Yield (%)Reaction Time (h)Turnover Number (TON)Reference
This compound C-H BorylationHeteroareneData not availableData not availableData not available[1]
Thiophenol C-H BorylationHeteroareneData not availableData not availableData not available
Alkyl Thiol (e.g., 1-Dodecanethiol) C-H BorylationHeteroareneData not availableData not availableData not available
This compound AcylationPhenolData not availableData not availableData not available[1]
Thiophenol AcylationPhenolData not availableData not availableData not available

Researchers are encouraged to contribute to this area by conducting and publishing direct comparative studies.

Experimental Protocols: A Foundation for Future Research

Detailed experimental protocols are essential for the replication and advancement of scientific findings. While specific protocols for a direct comparative study are not available, the following outlines a general procedure for evaluating the catalytic activity of thiols in a C-H borylation reaction, which can be adapted for a comparative analysis.

General Experimental Protocol for Thiol-Catalyzed C-H Borylation of a Heteroarene:

  • Materials:

    • Heteroaromatic substrate

    • Borylation agent (e.g., pinacolborane)

    • Thiol catalyst (this compound, thiophenol, or alkyl thiol)

    • Anhydrous solvent (e.g., THF, dioxane)

    • Inert gas (e.g., argon or nitrogen)

    • Standard laboratory glassware, oven-dried

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the heteroaromatic substrate (1.0 mmol), the borylation agent (1.2 mmol), and the thiol catalyst (0.05 - 0.1 mmol, 5-10 mol%).

    • Add the anhydrous solvent (5 mL) via syringe.

    • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired borylated heteroarene.

    • Characterize the product by NMR spectroscopy and mass spectrometry.

  • Comparative Analysis:

    • To compare the efficacy of different thiol catalysts, run parallel reactions under identical conditions (substrate, borylation agent, solvent, temperature, and reaction time), varying only the thiol catalyst.

    • Quantify the product yield for each reaction to determine the relative catalytic activity.

    • For a more in-depth analysis, kinetic studies can be performed by taking aliquots at different time points and analyzing the product formation rate.

Mechanistic Insights and Future Outlook

The proposed mechanism for this compound-catalyzed C-H borylation highlights the importance of its unique structure. The interplay between the pyridine nitrogen and the thiol group appears to be crucial for its catalytic activity.

Catalytic_Cycle cluster_0 Catalytic Cycle of this compound in C-H Borylation A This compound (Catalyst) B Boron Reagent Activation A->B Reacts with Borylation Agent C Lewis Pair Formation B->C Forms activated boron species D C-H Activation of Heteroarene C->D Interacts with C-H bond E Borylated Product Release & Catalyst Regeneration D->E Forms C-B bond E->A Regenerates catalyst

Caption: Proposed catalytic cycle for this compound in C-H borylation.

Further research is needed to fully elucidate the catalytic cycle and to quantify the electronic and steric effects that differentiate this compound from other thiols. Comparative kinetic studies and computational modeling will be instrumental in this endeavor. The development of novel thiol-based catalysts with enhanced activity and selectivity remains a promising area for future exploration in organic synthesis.

References

A Head-to-Head Battle of Reactivity: 2-Mercaptopyridine vs. its Selenium Analog

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction kinetics of 2-mercaptopyridine (B119420) and its selenium counterpart, 2-selenopyridine, reveals significant differences in their reactivity, primarily governed by the distinct chemical properties of sulfur and selenium. This guide provides a comparative analysis of their reaction kinetics, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.

The enhanced reactivity of the selenium analog holds promise for applications requiring rapid conjugation or high sensitivity in biological systems. At physiological pH, selenols are significantly more nucleophilic than thiols, leading to faster reaction rates.

Unveiling the Kinetic Differences: A Data-Driven Comparison

This substantial difference in ionization state directly translates to a significant increase in nucleophilicity for the selenium analog. Selenolates are established to be more potent nucleophiles than thiolates[1].

Below is a summary of relevant kinetic and physicochemical properties:

ParameterThis compound (Thiol)2-Selenopyridine (Selenol)Key References
pKa ~8-8.5~5.2[1]
Predominant form at pH 7 R-SH (protonated)R-Se⁻ (deprotonated, selenolate)[1]
Nucleophilicity Moderately nucleophilicHighly nucleophilic[1]
Oxidation Potential Less easily oxidizedMore easily oxidized
Reaction with 2,2'-dipyridyl disulfide Second-order rate constants are pH-dependent.Expected to be significantly faster due to higher selenolate concentration at neutral pH.

Visualizing the Reaction Pathway

The fundamental reaction of a thiol or selenol with a disulfide is a nucleophilic attack, leading to the formation of a mixed disulfide or selenosulfide and the release of a thiol.

reaction_pathway cluster_reactants Reactants cluster_products Products Thiol_Selenol This compound (R-SH) or 2-Selenopyridine (R-SeH) Mixed_Product Mixed Disulfide (R-S-S-R') or Mixed Selenosulfide (R-Se-S-R') Thiol_Selenol->Mixed_Product Nucleophilic Attack Disulfide Disulfide (R'-S-S-R') Disulfide->Mixed_Product Leaving_Group Thiol (R'-SH)

Caption: General mechanism of thiol/selenol-disulfide exchange.

Experimental Protocols for Kinetic Analysis

To directly compare the reaction kinetics of this compound and its selenium analog, a well-defined experimental protocol is crucial. The following outlines a method for monitoring the reaction with a disulfide, such as 2,2'-dipyridyl disulfide, using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of this compound and 2-selenopyridine with 2,2'-dipyridyl disulfide.

Materials:

  • This compound

  • 2-Selenopyridine

  • 2,2'-dipyridyl disulfide (DPDS)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Degassed deionized water

  • UV-Vis spectrophotometer

Experimental Workflow:

experimental_workflow A Prepare stock solutions of reactants in degassed buffer B Equilibrate spectrophotometer and reactant solutions to desired temperature (e.g., 25°C) A->B C Initiate reaction by mixing equimolar concentrations of thiol/selenol and DPDS in a cuvette B->C D Monitor the increase in absorbance at the specific wavelength for the released 2-thiopyridone C->D E Record absorbance data over time D->E F Calculate initial rates from the linear portion of the absorbance vs. time plot E->F G Determine the second-order rate constant from the initial rates at varying reactant concentrations F->G

Caption: Workflow for kinetic analysis of thiol/selenol-disulfide exchange.

Detailed Procedure:

  • Solution Preparation: Prepare stock solutions of this compound, 2-selenopyridine, and 2,2'-dipyridyl disulfide in the chosen phosphate buffer. It is important to use degassed buffer to minimize oxidation of the thiol and selenol.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the reaction at the wavelength corresponding to the absorbance maximum of the released product (e.g., 2-thiopyridone).

  • Reaction Initiation: In a quartz cuvette, mix the buffered solutions of the thiol or selenol with the disulfide solution to initiate the reaction. Ensure rapid and thorough mixing.

  • Data Acquisition: Immediately start recording the absorbance at regular time intervals.

  • Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve. By performing the experiment with varying concentrations of reactants, the second-order rate constant can be calculated using the rate law: Rate = k[Thiol/Selenol][Disulfide].

Concluding Remarks

References

A Comparative Guide to the Synthesis and Analysis of 2-Mercaptopyridine Co-crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis, analysis, and performance of co-crystals involving 2-Mercaptopyridine. Co-crystallization has emerged as a key strategy in crystal engineering to modify and enhance the physicochemical properties of molecules, offering a valuable alternative to other solid-state forms. This document details experimental protocols, presents comparative data, and visualizes key processes to aid in the research and development of this compound co-crystals.

Co-crystal Synthesis: A Focus on Slow Evaporation

The synthesis of this compound co-crystals has been successfully achieved through the slow evaporation method. This technique is widely employed for its simplicity and effectiveness in producing high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Slow Evaporation

A general procedure for the synthesis of this compound co-crystals via slow evaporation is as follows:

  • Dissolution: Equimolar amounts of this compound and a selected co-former are dissolved in a suitable solvent or a solvent mixture, such as a water-ethanol blend. Gentle heating may be applied to ensure complete dissolution.

  • Evaporation: The resulting solution is left undisturbed in a loosely covered container at room temperature. This allows for the slow evaporation of the solvent.

  • Crystal Formation: As the solvent evaporates, the concentration of the solutes increases, leading to supersaturation and subsequent nucleation and growth of co-crystals.

  • Isolation: Once formed, the single crystals are carefully isolated from the remaining solution for subsequent analysis.

This method has been successfully utilized to synthesize co-crystals of this compound with co-formers such as thiourea (B124793) and trithiocyanuric acid.

Comparative Analysis of this compound Co-crystals

The selection of a co-former is a critical step in co-crystal design as it directly influences the physicochemical properties of the resulting crystalline solid. While extensive comparative data on the performance of various this compound co-crystals is still an emerging area of research, the foundational analysis of their crystal structure provides crucial insights into their stability and potential properties.

Structural Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a co-crystal lattice. This analysis reveals the nature of the intermolecular interactions that stabilize the co-crystal structure.

In the known co-crystals of this compound with thiourea and trithiocyanuric acid, the primary stabilizing forces are N–H⋯S hydrogen bonds.[1] In the case of the thiourea co-crystal, additional short S⋯S contacts contribute to the stability of the crystal packing.[1] The formation of these robust supramolecular synthons is a key indicator of successful co-crystal formation.

Table 1: Crystallographic Data for this compound Co-crystals

Co-crystal SystemStoichiometryCrystal SystemSpace GroupKey Intermolecular Interactions
This compound:Thiourea1:1MonoclinicP2₁/cN–H⋯S hydrogen bonds, S⋯S contacts[1]
This compound:Trithiocyanuric Acid1:1MonoclinicP2₁/nN–H⋯S hydrogen bonds[1]

Note: This table is based on available literature and will be expanded as more comparative data becomes available.

Physicochemical Characterization

Beyond structural analysis, a comprehensive understanding of a co-crystal's performance requires characterization of its physicochemical properties. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for this purpose.

  • Powder X-ray Diffraction (PXRD): This technique is used to confirm the formation of a new crystalline phase and to assess the purity of the synthesized co-crystal powder. The diffraction pattern of a co-crystal will be unique and distinct from the patterns of the individual starting materials.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and enthalpy of fusion of the co-crystal. A single, sharp endothermic peak that is different from the melting points of the individual components is a strong indicator of co-crystal formation.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the co-crystal and can be used to identify the presence of solvent molecules in the crystal lattice (solvates or hydrates).

Currently, there is a lack of published comparative PXRD, DSC, and TGA data for a range of this compound co-crystals. Future research in this area is crucial for the rational design and selection of co-crystals with desired physicochemical properties for pharmaceutical applications.

Experimental Workflows and Logical Relationships

The successful synthesis and analysis of co-crystals involve a logical sequence of experimental procedures and analytical techniques.

Co-crystal Synthesis and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of this compound co-crystals.

CoCrystal_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Coformer_Selection Co-former Selection Solvent_Screening Solvent Screening Coformer_Selection->Solvent_Screening Stoichiometry Stoichiometric Ratio (e.g., 1:1) Solvent_Screening->Stoichiometry Synthesis_Method Synthesis Method (Slow Evaporation) Stoichiometry->Synthesis_Method PXRD PXRD (Phase Identification) Synthesis_Method->PXRD DSC_TGA DSC/TGA (Thermal Properties) PXRD->DSC_TGA SCXRD SCXRD (Crystal Structure) DSC_TGA->SCXRD Spectroscopy Spectroscopy (IR, Raman) (Interaction Analysis) SCXRD->Spectroscopy Solubility Solubility Studies Spectroscopy->Solubility Dissolution Dissolution Rate Solubility->Dissolution Stability Stability Assessment Dissolution->Stability

Caption: A typical workflow for co-crystal synthesis and analysis.

Intermolecular Interactions in this compound Co-crystals

The formation of a stable co-crystal is dependent on the establishment of favorable intermolecular interactions between the constituent molecules. In the case of this compound, the nitrogen and sulfur atoms are key participants in hydrogen bonding.

Intermolecular_Interactions cluster_2MP This compound cluster_coformer Co-former MP_N Pyridine Nitrogen (H-bond acceptor) MP_SH Thiol Group (N-H in thione form) (H-bond donor) Coformer_Acceptor H-bond Acceptor (e.g., S in Thiourea) MP_SH->Coformer_Acceptor N-H...S Coformer_Donor H-bond Donor (e.g., N-H in Thiourea) Coformer_Donor->MP_N N-H...N

Caption: Key hydrogen bonding interactions in this compound co-crystals.

Conclusion and Future Directions

The synthesis of co-crystals of this compound presents a promising avenue for the development of new solid forms with tailored physicochemical properties. The successful formation of co-crystals with thiourea and trithiocyanuric acid, stabilized by robust N–H⋯S hydrogen bonds, has been demonstrated.[1]

However, to fully harness the potential of this compound co-crystals, further research is imperative. A systematic screening of a diverse range of co-formers, particularly those with different functional groups such as carboxylic acids, is needed. Crucially, future studies should focus on the comprehensive characterization of the physicochemical properties of these new co-crystals, including their solubility, dissolution rate, melting point, and thermal and chemical stability. The generation of such comparative data will be instrumental for drug development professionals in selecting the most promising co-crystal candidates for further investigation and potential pharmaceutical applications.

References

Safety Operating Guide

Proper Disposal of 2-Mercaptopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Mercaptopyridine is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and causes skin and eye irritation.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]
Respiratory Protection Use in a well-ventilated area. If dust or vapors are likely, follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a systematic approach to minimize exposure and environmental impact.

1. Managing Spills and Leaks:

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Ventilation: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[1][4][5]

    • For liquid spills, absorb the material with an inert substance.

    • Place the collected material into a suitable, clean, dry, and properly labeled, closed container for disposal.[1][4][5]

2. Waste Collection and Storage:

Proper segregation and storage of waste are crucial precursors to final disposal.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, closed container.[1][5]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[1][5] The container should be stored locked up.[2][6]

3. Final Disposal:

The ultimate disposal of chemical waste must comply with all applicable regulations.

  • Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Approved Facility: Dispose of the contents and container at an approved waste disposal plant.[5][6][7][8] This should be carried out by a licensed waste disposal company.[6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_spill Spill & Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ventilate Area A->B C Contain & Clean Spill (Sweep or Absorb) B->C D Collect Waste in a Clean, Dry, Closed Container C->D E Label Container Clearly D->E F Store in a Cool, Dry, Well-Ventilated, Secure Area E->F G Keep Away from Incompatible Substances F->G H Consult Local, Regional & National Waste Regulations G->H I Engage a Licensed Waste Disposal Company H->I J Transport to an Approved Waste Disposal Plant I->J

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Mercaptopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols for 2-Mercaptopyridine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment and proper chemical management.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal and environmental protection is required. Engineering controls should be the primary line of defense, supplemented by appropriate personal protective equipment.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1][2]

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[1]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[1] Nitrile rubber gloves are a suitable option for intermittent contact, but it is crucial to check the manufacturer's specifications for breakthrough time and permeability.

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource
Melting Point 127-130 °CSigma-Aldrich
Storage Temperature 2-8°C (Refrigerated)[1][3]
Flash Point Not applicable[1]

Operational Plans: Handling and Storage

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Ensure containers are tightly closed when not in use.[1]

  • Avoid ingestion and inhalation.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed.[1]

  • Store away from incompatible substances such as strong oxidizing agents.[1]

  • Refrigerated storage (2-8°C) is recommended.[1][3]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, clean, dry, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Label the waste container and dispose of it as hazardous waste according to institutional and local regulations.

Spill_Response_Workflow This compound Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Assess Assess Spill (Solid or Liquid) Don_PPE->Assess Contain_Solid Sweep Solid Material Assess->Contain_Solid Solid Contain_Liquid Absorb Liquid Assess->Contain_Liquid Liquid Collect Collect Waste in Sealed Container Contain_Solid->Collect Contain_Liquid->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plan: Chemical Neutralization Protocol

Waste containing this compound must be treated as hazardous waste. On-site chemical neutralization can be performed by trained personnel to render the waste less hazardous before collection by a certified waste disposal service. The following protocol is based on the general principle of oxidizing mercaptans.

Experimental Protocol: Oxidation of this compound for Disposal

Objective: To chemically convert this compound into a less odorous and less hazardous disulfide or sulfonic acid derivative for disposal.

Materials:

  • Waste solution containing this compound

  • Sodium hypochlorite (B82951) solution (bleach, ~5-10%) or 3% hydrogen peroxide

  • Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) for pH adjustment

  • Stir plate and stir bar

  • pH indicator strips or a pH meter

  • Appropriate chemical-resistant waste container

Procedure:

  • Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.

  • Prepare the Reaction Vessel: Place the waste container on a stir plate within the fume hood.

  • Dilute the Waste (if concentrated): If the waste is highly concentrated, dilute it with water to a concentration of less than 1% to control the reaction rate and temperature.

  • Adjust pH: Slowly add sodium hydroxide or sodium bicarbonate to the waste solution while stirring to adjust the pH to approximately 10-12. This basic condition facilitates the oxidation of the thiol group.

  • Add Oxidizing Agent: While stirring vigorously, slowly add the sodium hypochlorite solution or hydrogen peroxide to the basic waste solution. A general guideline is to add the oxidizing agent in a 2:1 molar ratio to the estimated amount of this compound. The reaction is exothermic, so add the oxidant in small portions to control the temperature.

  • Monitor the Reaction: Continue stirring for at least 2 hours. The characteristic odor of the mercaptan should diminish significantly.

  • Neutralize the Solution: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl) if necessary.

  • Final Disposal: The treated solution should be collected by a certified hazardous waste disposal company. Clearly label the container with its contents. Although treated, it should not be disposed of down the drain unless permitted by local regulations and institutional policy.

Disposal_Workflow This compound Disposal Workflow Start Waste this compound Fume_Hood Work in Fume Hood Start->Fume_Hood Dilute Dilute Waste (<1%) Fume_Hood->Dilute Adjust_pH Adjust pH to 10-12 (NaOH or NaHCO3) Dilute->Adjust_pH Add_Oxidant Slowly Add Oxidant (Bleach or H2O2) Adjust_pH->Add_Oxidant Stir Stir for 2 Hours Add_Oxidant->Stir Neutralize Neutralize to pH 6-8 Stir->Neutralize Collect Collect for Hazardous Waste Disposal Neutralize->Collect

Caption: Step-by-step workflow for the chemical neutralization of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.